molecular formula C9H18ClNO2 B1463101 (1-Ethyl-4-piperidinyl)acetic acid hydrochloride CAS No. 1185412-62-7

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Cat. No.: B1463101
CAS No.: 1185412-62-7
M. Wt: 207.7 g/mol
InChI Key: YTFOXKINKMRSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFOXKINKMRSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. The piperidine scaffold is a cornerstone in modern medicinal chemistry, and understanding the nuances of its derivatives is paramount for the development of novel therapeutics.[1][2][3][4] This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction to this compound

This compound is a substituted piperidine derivative. The core structure features a piperidine ring N-substituted with an ethyl group and a carboxymethyl group at the 4-position. The piperidine moiety is a prevalent scaffold in a vast number of FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1][2][3][4][5] The presence of both a basic nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH, influencing its solubility, lipophilicity, and interaction with biological targets. The hydrochloride salt form enhances its stability and aqueous solubility.

Physicochemical Properties:

PropertyValueSource
CAS Number 1185412-62-7[4]
Molecular Formula C₉H₁₇NO₂ · HCl[4]
Molecular Weight 207.70 g/mol [4]
Appearance Solid (predicted)
LogP -1.26 (predicted)[4]
Rotatable Bonds 3 (predicted)[4]

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process commencing with readily available starting materials. The following protocol is a proposed synthetic route based on established organic chemistry principles and analogous transformations found in the literature.

Synthesis of the Key Intermediate: 1-Ethyl-4-piperidone

The initial step involves the N-alkylation of a suitable piperidine precursor. A documented method involves the reaction of piperidin-4-one hydrochloride monohydrate with an ethylating agent.[6]

Experimental Protocol:

  • To a round-bottom flask, add piperidin-4-one hydrochloride monohydrate (1 equivalent).

  • Add acetonitrile as the solvent, followed by sodium carbonate (an excess to neutralize the hydrochloride and facilitate the reaction).

  • Introduce an ethylating agent, such as ethyl bromide or ethyl iodide (1-1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 82-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-ethyl-4-piperidone.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-ethyl-4-piperidone.

Causality Behind Experimental Choices:

  • Base: Sodium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the piperidine hydrochloride and neutralize the hydrobromic or hydroiodic acid formed during the reaction.

  • Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Purification: Flash chromatography is a standard and effective method for purifying the liquid product from any unreacted starting materials and byproducts.

Synthesis_Workflow_Part1 start Piperidin-4-one HCl Monohydrate reaction1 N-Alkylation (Reflux in Acetonitrile) start->reaction1 reagents1 Ethyl Bromide, Sodium Carbonate reagents1->reaction1 intermediate 1-Ethyl-4-piperidone reaction1->intermediate caption Synthesis of 1-Ethyl-4-piperidone

Caption: Synthesis of the key intermediate, 1-Ethyl-4-piperidone.

Synthesis of (1-Ethyl-4-piperidinyl)acetic acid

From 1-ethyl-4-piperidone, a common strategy to introduce the acetic acid moiety is through the Strecker synthesis followed by hydrolysis, or via a Wittig-type reaction followed by reduction and hydrolysis. A more direct approach involves the reaction with a cyanide source to form a cyanohydrin, followed by reduction and hydrolysis. An alternative, and often higher-yielding method, is the use of a Reformatsky or a similar reaction with an α-haloacetate, followed by hydrolysis.

Proposed Experimental Protocol (via Wittig Reaction):

  • Prepare the ylide by reacting a trialkyl phosphite (e.g., triethyl phosphite) with ethyl bromoacetate.

  • In a separate flask, dissolve 1-ethyl-4-piperidone (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Add the prepared phosphonate ylide to the solution of 1-ethyl-4-piperidone and stir at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl (1-ethyl-4-ylidene)acetate.

  • The double bond can be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield ethyl (1-ethyl-4-piperidinyl)acetate.

  • Finally, hydrolyze the ester to the carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

  • If basic hydrolysis is used, acidify the reaction mixture to precipitate the product.

  • Purify the crude (1-Ethyl-4-piperidinyl)acetic acid by recrystallization.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

Experimental Protocol:

  • Dissolve the purified (1-Ethyl-4-piperidinyl)acetic acid in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Synthesis_Workflow_Part2 intermediate 1-Ethyl-4-piperidone reaction2 Wittig Reaction intermediate->reaction2 reagents2 Wittig Reagent (e.g., from Triethyl phosphonoacetate) reagents2->reaction2 unsaturated_ester Ethyl (1-ethyl-4-ylidene)acetate reaction2->unsaturated_ester reduction Catalytic Hydrogenation (H₂, Pd/C) unsaturated_ester->reduction saturated_ester Ethyl (1-ethyl-4-piperidinyl)acetate reduction->saturated_ester hydrolysis Ester Hydrolysis (Acid or Base) saturated_ester->hydrolysis free_acid (1-Ethyl-4-piperidinyl)acetic acid hydrolysis->free_acid hcl_formation HCl Salt Formation free_acid->hcl_formation final_product (1-Ethyl-4-piperidinyl)acetic acid hydrochloride hcl_formation->final_product caption Proposed synthesis of the final product.

Caption: Proposed synthesis of this compound.

Molecular Structure and Characterization

A thorough characterization of the molecular structure of this compound is essential for confirming its identity and purity. This would typically involve a suite of spectroscopic techniques.

Note: As of the date of this guide, specific, publicly available experimental spectra for this compound are not readily found. The following sections describe the expected spectral features based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), as well as signals for the piperidine ring protons and the methylene protons of the acetic acid moiety. The chemical shifts of the piperidine protons would be influenced by the presence of the ethyl group on the nitrogen and the acetic acid group at the 4-position. The acidic proton of the carboxylic acid may be broad or may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically >170 ppm). The carbons of the piperidine ring and the ethyl group would have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption should be present around 1700-1730 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. Additionally, N-H stretching from the protonated piperidine nitrogen might be visible.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at an m/z corresponding to the mass of C₉H₁₇NO₂. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺. Fragmentation patterns would be expected to involve the loss of the ethyl group, the carboxylic acid group, and fragmentation of the piperidine ring.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential areas of application in drug discovery. The piperidine scaffold is a key component in a wide range of therapeutic agents, including those targeting the central nervous system, as well as antiviral, and anticancer agents.[1][2][3][4] The presence of the carboxylic acid group provides a handle for further derivatization to create libraries of compounds for screening against various biological targets.

Potential_Applications core (1-Ethyl-4-piperidinyl)acetic acid hydrochloride scaffold Versatile Scaffold core->scaffold derivatization Further Derivatization (Amide Coupling, etc.) scaffold->derivatization cns CNS Agents derivatization->cns anticancer Anticancer Agents derivatization->anticancer antiviral Antiviral Agents derivatization->antiviral other Other Therapeutic Areas derivatization->other caption Potential drug discovery applications.

Caption: Potential applications in drug discovery for derivatives of the title compound.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry. This guide has outlined its fundamental properties, a plausible and detailed synthetic strategy, and the expected analytical characterization. While a lack of publicly available experimental data necessitates a predictive approach to its spectral analysis, the foundational information provided herein should serve as a robust starting point for researchers. The versatility of the piperidine scaffold, combined with the reactive handles present in this molecule, makes it an attractive candidate for the synthesis of novel compounds with a wide range of potential therapeutic applications.

References

  • D'Andrea, S. V., & Zheng, G. Z. (2018). The Piperidine Motif in the Top 200 Most Prescribed Drugs. Future Medicinal Chemistry, 10(12), 1435–1443. [Link]

  • Lecarpentier, P., & Kuntz, I. D. (1990). Molecular Mechanics Investigation of the Conformational Energy of Piperidine and its Derivatives. Journal of Computational Chemistry, 11(5), 555-571. [Link]

  • Rubin, J. R., & Coop, A. (2006). The Medicinal Chemistry of Piperidine-Based Opioids. Current Topics in Medicinal Chemistry, 6(5), 467–492. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2025, October 18). [Link]

Sources

An In-Depth Technical Guide to (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride, a notable member of the substituted piperidine class of compounds, is a key building block in modern medicinal chemistry. Its structural motif, featuring a piperidine ring N-alkylated with an ethyl group and substituted at the 4-position with an acetic acid moiety, offers a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine heterocycle is a privileged structure in drug discovery, renowned for imparting favorable pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of new chemical entities.

CAS Number: 1185412-62-7

Molecular Formula: C₉H₁₇NO₂ · HCl

Molecular Weight: 207.70 g/mol (hydrochloride salt)[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

PropertyValueSource
CAS Number 1185412-62-7
Molecular Formula C₉H₁₇NO₂ · HCl
Molecular Weight 207.70 g/mol [2]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in water and polar organic solventsInferred from structure
LogP -1.26[2]

Synthesis and Mechanism

The synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves a two-step process: the N-alkylation of a suitable piperidine precursor followed by the hydrolysis of an ester protecting group. This methodology allows for the efficient introduction of the ethyl group onto the piperidine nitrogen and subsequent deprotection to yield the target carboxylic acid.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A Ethyl 4-piperidineacetate D Ethyl (1-ethyl-4-piperidinyl)acetate A->D Reaction B Ethyl Halide (e.g., Ethyl Bromide) B->D C Base (e.g., K2CO3) C->D E Ethyl (1-ethyl-4-piperidinyl)acetate G This compound E->G Reaction F Aqueous Acid (e.g., HCl) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis from commercially available starting materials.

Step 1: N-Alkylation of Ethyl 4-piperidineacetate

  • To a solution of ethyl 4-piperidineacetate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a weak inorganic base, for instance, potassium carbonate (1.5 eq).

  • To this suspension, add ethyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (1-ethyl-4-piperidinyl)acetate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of Ethyl (1-ethyl-4-piperidinyl)acetate

  • Dissolve the crude ethyl (1-ethyl-4-piperidinyl)acetate in an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC. The ester hydrolysis is catalyzed by the acidic conditions.[3]

  • After completion, cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath to facilitate precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the methylene protons of the acetic acid moiety. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, and the carbons of the N-ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak corresponding to the protonated free base [M+H]⁺.

Applications in Drug Discovery and Development

The (1-Ethyl-4-piperidinyl)acetic acid scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The N-ethyl group can influence the lipophilicity and metabolic stability of the molecule, while the acetic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation.

Rationale for Use in CNS Drug Discovery

The piperidine ring is a common feature in many CNS-active drugs. Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for selective binding to receptors and enzymes in the brain. The tertiary amine of the N-ethylated piperidine is typically protonated at physiological pH, enabling ionic interactions with biological targets.

Potential Therapeutic Targets

Derivatives of (1-Ethyl-4-piperidinyl)acetic acid can be designed to interact with a variety of CNS targets, including:

  • Opioid Receptors: The 4-substituted piperidine scaffold is a well-established pharmacophore for opioid receptor agonists and antagonists, crucial for the development of novel analgesics.

  • Dopamine and Serotonin Transporters: Modification of the core structure can lead to compounds that modulate the reuptake of neurotransmitters, a key mechanism in the treatment of depression and other mood disorders.

  • Acetylcholinesterase (AChE): The development of AChE inhibitors is a primary strategy for the symptomatic treatment of Alzheimer's disease. The piperidine moiety can serve as a key binding element in the design of new inhibitors.

Illustrative Drug Development Workflow

The following diagram illustrates a conceptual workflow for utilizing this compound in a drug discovery program.

G A This compound B Amide Coupling with Diverse Amines A->B Starting Material C Library of N-substituted 2-(1-ethyl-4-piperidinyl)acetamides B->C Synthesis D High-Throughput Screening C->D Biological Evaluation E Hit Identification D->E Data Analysis F Lead Optimization (SAR studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Iterative Design

Caption: Conceptual drug discovery workflow utilizing the target compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant potential in drug discovery. Its straightforward synthesis and the amenability of its structure to further modification make it an attractive starting point for the development of new therapeutic agents, particularly for CNS disorders. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging the potential of this important chemical entity.

References

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Available at: [Link]

  • General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC - NIH. Available at: [Link]

  • Synthesis of 1-phenethyl-4-phenylaminopiperidine (PAP) using sodium triacetoxyborohydride. Google Patents.
  • ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Available at: [Link]

  • 4-Piperidineacetic acid hydrochloride. PubChem. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. PubChem. Available at: [Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Scirp.org. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]

  • A medicinal chemistry campaign on the quinolone core to develop novel anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Piperidin-4-yl-acetic acid ethyl ester hydrochloride. BuyersGuideChem. Available at: [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Google Patents. Available at: https://patents.google.
  • 1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. Available at: [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. Available at: [Link]

  • Spectra of ethyl acetate. University of Calgary. Available at: [Link]

  • 1-Ethyl-4-piperidinamine. SpectraBase. Available at: [Link]

  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. ResearchGate. Available at: [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate. Available at: [Link]

  • Synthesis of Pyridin-1(2 H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. PubMed. Available at: [Link] Available at: [Link]

Sources

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative with a structural resemblance to known acetylcholinesterase inhibitors.[1][2] This guide provides a comprehensive technical overview of its presumed primary mechanism of action: the inhibition of acetylcholinesterase (AChE). The inhibition of this critical enzyme has significant therapeutic implications, particularly in neurodegenerative diseases like Alzheimer's disease, where there is a notable deficit in cholinergic neurotransmission.[3][4] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), this compound is expected to increase ACh levels in the synaptic cleft, thereby enhancing cholinergic signaling.[5][6] This document will delve into the molecular interactions, detail the experimental protocols for characterization, and explore the downstream pharmacological effects of this mechanism.

Part 1: The Cholinergic Synapse and Acetylcholinesterase

To comprehend the mechanism of this compound, it is essential to first understand the function of its target, acetylcholinesterase. AChE is a key enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine.[5] This enzymatic breakdown terminates the signal transmission at cholinergic synapses, allowing neurons to return to their resting state.[7] In conditions such as Alzheimer's disease, there is a loss of cholinergic neurons, leading to reduced acetylcholine levels and cognitive decline.[8] Acetylcholinesterase inhibitors work to counteract this by blocking the action of AChE, thereby increasing the concentration and duration of action of acetylcholine in the synapse.[9]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the cholinergic synapse and the role of acetylcholinesterase, highlighting the site of action for an inhibitor like this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor (1-Ethyl-4-piperidinyl)acetic acid hydrochloride Inhibitor->AChE Inhibits Signal_transduction Signal Transduction (e.g., Muscle Contraction, Nerve Impulse) ACh_receptor->Signal_transduction Reagents Prepare Reagents (AChE, Inhibitor, ATCh, DTNB) Plate Add AChE and Inhibitor to 96-well plate Reagents->Plate Incubate Pre-incubate at 37°C for 15 min Plate->Incubate React Add ATCh and DTNB to initiate reaction Incubate->React Read Measure Absorbance at 412 nm (Kinetic Read) React->Read Analyze Calculate Reaction Rates and % Inhibition Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Sample Data Presentation:

Inhibitor Concentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)0.1500
0.010.13510
0.10.10530
10.07550
100.03080
1000.00895
Experimental Protocol 2: Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or enzyme. [10] Principle: This assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand for binding to acetylcholinesterase. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki value.

Step-by-Step Methodology:

  • Materials:

    • Source of acetylcholinesterase (e.g., membrane preparations from cells expressing the enzyme or purified enzyme).

    • Radiolabeled ligand specific for the acetylcholinesterase active site (e.g., [³H]-Donepezil or another suitable radioligand).

    • This compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • In a series of tubes, combine the enzyme preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound.

    • Include tubes for total binding (radioligand and enzyme only) and non-specific binding (radioligand, enzyme, and a high concentration of a known unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

Part 3: Downstream Pharmacological Effects and In Vivo Considerations

The inhibition of acetylcholinesterase by this compound is expected to lead to a cascade of downstream pharmacological effects.

Increased Acetylcholine Levels: The primary and most immediate effect is an increase in the concentration of acetylcholine in the synaptic cleft. [4][5]This enhanced availability of the neurotransmitter leads to increased stimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. [5] Effects on Neuronal Signaling and Cognition: By amplifying cholinergic signaling, acetylcholinesterase inhibitors can improve cognitive functions such as memory and learning. [12]This is the therapeutic basis for their use in Alzheimer's disease. [8] Potential Side Effects: It is important to note that increasing acetylcholine levels systemically can also lead to adverse effects. These can include gastrointestinal issues (nausea, diarrhea), bradycardia, and muscle cramps, which are common side effects of acetylcholinesterase inhibitors. [3][6] In Vivo Studies: To confirm the in vitro findings and assess the therapeutic potential of this compound, in vivo studies in appropriate animal models are necessary. These studies would involve administering the compound to animals and evaluating its effects on cognitive performance in behavioral tasks, as well as measuring acetylcholine levels in the brain. [13][14] Downstream Signaling Cascade Diagram:

Inhibitor (1-Ethyl-4-piperidinyl)acetic acid hydrochloride AChE Acetylcholinesterase (AChE) Inhibitor->AChE Inhibits ACh Increased Synaptic Acetylcholine (ACh) AChE->ACh Leads to Receptors Stimulation of Nicotinic & Muscarinic Receptors ACh->Receptors Neuronal Enhanced Cholinergic Neurotransmission Receptors->Neuronal SideEffects Potential Peripheral Side Effects Receptors->SideEffects Cognition Potential Improvement in Cognitive Function Neuronal->Cognition

Caption: Downstream effects of acetylcholinesterase inhibition.

Conclusion

Based on its chemical structure and the well-established pharmacology of related compounds, the primary mechanism of action of this compound is the inhibition of acetylcholinesterase. This action leads to an increase in synaptic acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive function. The in vitro assays described in this guide provide a robust framework for characterizing the inhibitory potency and binding affinity of this compound. Further in vivo studies are necessary to fully elucidate its therapeutic potential and safety profile.

References

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. [Link]

  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. [Link]

  • How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names - RxList. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed. [Link]

  • What are Cholinesterase inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Donepezil: an update - PubMed. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. [Link]

  • Donepezil - Wikipedia. [Link]

  • Mechanism of action of acetylcholinesterase inhibitors - MedLink Neurology. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers. [Link]

  • PET Imaging of Acetylcholinesterase Inhibitor Induced Effects on α4β2 Nicotinic Acetylcholine Receptor Binding - NIH. [Link]

  • A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed. [Link]

  • PET imaging of acetylcholinesterase inhibitor-induced effects on α4β2 nicotinic acetylcholine receptor binding - PubMed. [Link]

  • Radioligand binding assays and their analysis - PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. [Link]

  • 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and formulation design. This guide provides a comprehensive technical overview of the solubility profile for (1-Ethyl-4-piperidinyl)acetic acid hydrochloride (CAS No. 1185412-62-7). As a molecule possessing both an acidic carboxylic acid moiety and a basic tertiary amine, its solubility is intrinsically linked to pH. We will dissect its physicochemical properties, predict its ionization and solubility behavior across a physiological pH range, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize this compound.

Core Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential to predict its behavior in solution. This compound is a solid substance whose key characteristics are summarized below.

PropertyValueSource
CAS Number 1185412-62-7[1]
Molecular Formula C₉H₁₇NO₂ · HCl[1]
Molecular Weight 207.70 g/mol [1]
Physical Form Solid[1]
Calculated logP -1.26[1]

The negative logP value of -1.26 is a strong indicator of the compound's hydrophilic nature, suggesting that high aqueous solubility is likely.[1] The causality behind this hydrophilicity lies in the molecule's ionizable groups—the piperidine nitrogen and the carboxylic acid—which readily interact with water.

Predicted pH-Dependent Ionization and Solubility

The structure of this compound contains two ionizable centers: the tertiary amine within the piperidine ring and the carboxylic acid group. This makes it an ampholyte, meaning its net charge is highly dependent on the pH of the surrounding medium.

  • Piperidine Nitrogen (Basic Center): Tertiary amines in similar cyclic systems typically exhibit a pKa in the range of 9-11. At pH values below its pKa, this nitrogen will be protonated (R₃NH⁺), conferring a positive charge.

  • Carboxylic Acid (Acidic Center): Aliphatic carboxylic acids generally have a pKa in the range of 4-5.[2] At pH values above its pKa, this group will be deprotonated (COO⁻), conferring a negative charge.

This dual nature leads to a predictable, yet critical, pH-solubility relationship:

  • Low pH (e.g., pH 1-2): The carboxylic acid is neutral (COOH), while the amine is protonated (R₃NH⁺). The molecule carries a net positive charge and, as a hydrochloride salt, is expected to be highly soluble.

  • Mid-Range pH (Isoelectric Point, pI): At a specific pH between the two pKa values, the molecule will exist predominantly as a zwitterion (R₃NH⁺-COO⁻), carrying no net charge. Molecules often exhibit their lowest solubility at or near their isoelectric point due to strong intermolecular electrostatic interactions that favor the solid state over solvation.

  • High pH (e.g., pH > 10): The carboxylic acid is deprotonated (COO⁻), and the amine is neutral (R₃N). The molecule carries a net negative charge and is expected to be highly soluble as a carboxylate salt.

This behavior predicts a "U-shaped" or "V-shaped" solubility curve, a critical consideration for oral drug delivery, as the compound will traverse the highly acidic environment of the stomach (pH ~1.2) to the near-neutral environment of the small intestine (pH 6.5-7.4).[3][4]

cluster_low_ph Low pH (< 4) cluster_mid_ph Isoelectric Point (pH ~6-7) cluster_high_ph High pH (> 10) low_ph Cationic Form High Solubility mid_ph Zwitterionic Form Minimum Solubility low_ph->mid_ph Increasing pH high_ph Anionic Form High Solubility mid_ph->high_ph Increasing pH

Caption: Predicted relationship between pH and the solubility of an ampholyte.

Methodologies for Experimental Solubility Determination

The choice between kinetic and thermodynamic solubility assays is dictated by the stage of drug development. Kinetic assays are high-throughput and ideal for early discovery, while thermodynamic assays are lower-throughput but provide the definitive equilibrium solubility value required for later-stage development.[5][6]

Kinetic Solubility Assay Protocol

A kinetic solubility assay provides a rapid assessment of a compound's solubility limit when transitioning from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[5][7] This process can sometimes generate amorphous precipitates or supersaturated solutions, hence the term "kinetic." Nephelometry, which measures light scattering from suspended particles, is a common and efficient endpoint.[8]

G A Prepare 10 mM Stock in 100% DMSO B Perform Serial Dilutions in DMSO Plate A->B C Transfer to Aqueous Buffer Plate B->C D Incubate & Shake (e.g., 2 hours) C->D E Measure Light Scattering (Nephelometry) D->E F Plot RNU vs. Concentration & Determine Solubility Limit E->F

Caption: Workflow for a nephelometry-based kinetic solubility assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Aqueous Transfer: Using a liquid handler, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a clear-bottomed microplate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours. This allows time for any precipitation to occur.[9]

  • Measurement: Place the plate in a microplate nephelometer and measure the relative nephelometry units (RNU) for each well.

  • Data Analysis: Plot the RNU values against the compound concentration. The concentration at which a sharp increase in RNU is observed signifies the kinetic solubility limit, as this is the point where the compound precipitates out of solution.[8]

Thermodynamic (Equilibrium) Solubility Assay Protocol

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][10] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This protocol is essential for obtaining accurate, pH-dependent solubility data.

G A Add Excess Solid Compound to Vials B Add pH Buffers (e.g., pH 1.2 to 10.0) A->B C Equilibrate on Shaker (e.g., 24-48 hours, RT) B->C D Separate Solid Phase (Filter or Centrifuge) C->D E Collect & Dilute Supernatant D->E F Quantify by HPLC-UV Against Calibration Curve E->F G Determine Solubility (µg/mL or µM) F->G

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., 0.1 M HCl for pH 1.2; acetate buffers for pH 4-5; phosphate buffers for pH 6-8; borate buffers for pH 9-10).[4]

  • Compound Addition: Dispense an excess amount of solid this compound into individual glass vials (e.g., 1-2 mg per vial). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Incubation: Add a precise volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials and place them on an orbital shaker or rotator at a controlled ambient temperature (e.g., 25 °C).

  • Equilibration: Allow the suspensions to shake for at least 24 hours.[9] This extended time is critical to ensure a true thermodynamic equilibrium is reached between the solid and dissolved compound.[10][11]

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This is a critical step to avoid artificially high readings. Use either a syringe filter (e.g., 0.22 µm PVDF) or centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) to obtain a clear supernatant.

  • Quantification: Prepare a calibration curve using known concentrations of the compound. Dilute the collected supernatant and analyze it using a validated HPLC-UV method. The concentration is determined by comparing its peak area to the calibration curve.[10][12]

  • Data Analysis: The calculated concentration from the HPLC analysis represents the thermodynamic solubility at that specific pH. Plot solubility against pH to generate the full profile.

Illustrative Solubility Profile

While experimental data is required for definitive values, we can construct an illustrative table based on the compound's ampholytic nature.

pHPredominant SpeciesExpected SolubilityRationale
1.2Cationic (R₃NH⁺)Very High (> 10 mg/mL)Fully protonated amine forms a highly soluble salt.
4.5Cationic/ZwitterionicHigh (1-10 mg/mL)Carboxylic acid begins to deprotonate, but the amine remains protonated.
6.8Zwitterionic (R₃NH⁺-COO⁻)Lowest (< 0.5 mg/mL)Near the isoelectric point; minimal net charge leads to lower solubility.
7.4Zwitterionic/AnionicLow (< 1 mg/mL)Still near the pI, but increasing deprotonation improves solubility slightly.
10.0Anionic (COO⁻)High (> 5 mg/mL)Fully deprotonated carboxylic acid forms a soluble carboxylate salt.

Causality: The dramatic drop in solubility around neutral pH is a direct consequence of the molecule's zwitterionic state.[4] For oral drug development, this "solubility trough" in the pH range of the small intestine is a critical parameter that may necessitate formulation strategies like salt selection or the use of solubility enhancers to ensure adequate absorption.[3]

Conclusion

This compound is a hydrophilic compound (logP -1.26) with a predicted high, but strongly pH-dependent, aqueous solubility.[1] Its ampholytic structure, containing both a basic amine and an acidic carboxylic acid, dictates a solubility profile characterized by high solubility at acidic and basic extremes, with a pronounced minimum in the near-neutral pH range. The selection of the appropriate analytical method—rapid kinetic assays for early screening or the definitive shake-flask thermodynamic method for lead optimization—is paramount for accurately characterizing this profile.[5] A thorough understanding of this pH-dependent behavior is not merely an academic exercise; it is a critical, data-driven foundation for successful formulation development and for predicting the in vivo performance of any drug candidate based on this scaffold.

References

  • BuyersGuideChem. Piperidin-4-yl-acetic acid ethyl ester hydrochloride | 169458-04-2. [Link]

  • ChemBK. Piperidin-4-yl-acetic acid ethyl ester hydrochloride. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubChem. 4-Piperidineacetic acid hydrochloride. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • International Journal of Pharmaceutical Erudition. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • PubChem. Piperidin-1-yl-acetic acid. [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

  • University of California, Davis. pKa Data Compiled by R. Williams. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • Dovepress. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • Google Patents. Pharmaceutical compositions for drugs having pH-dependent solubility.
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • National Center for Biotechnology Information. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. [Link]

Sources

An In-depth Technical Guide on the Stability and Degradation of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Understanding the stability and degradation profile of piperidine-containing active pharmaceutical ingredients (APIs) is paramount for the development of safe, effective, and stable drug products. This guide provides a comprehensive technical overview of the stability and potential degradation pathways of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride, a representative substituted piperidine derivative. By synthesizing established principles of organic chemistry with the practical framework of regulatory stability testing, this document aims to equip researchers and drug development professionals with the knowledge to anticipate and investigate the stability challenges associated with this class of compounds. The protocols and theoretical discussions herein are grounded in scientific literature and aligned with the principles of the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an API is the foundation for any stability assessment. This compound is a solid, and its hydrochloride salt form is intended to enhance stability and solubility.[1]

PropertyValue/InformationSource
Chemical Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.70 g/mol [3]
Appearance Likely a solid[4]
Solubility Expected to be soluble in polar solvents like water[1]
Structure A piperidine ring with an ethyl group on the nitrogen and an acetic acid group at the 4-position, as a hydrochloride salt.N/A

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of this compound contains several functional groups that are susceptible to degradation under various stress conditions. The primary sites for degradation are the tertiary amine within the piperidine ring and the carboxylic acid moiety.

Oxidative Degradation

The tertiary amine of the piperidine ring is a primary target for oxidation.[5] This can occur through various mechanisms, often initiated by atmospheric oxygen, residual peroxides in excipients, or intentional exposure to oxidizing agents.

  • N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for tertiary amines and can also occur under chemical stress.

  • α-Carbon Oxidation and Iminium Ion Formation: Oxidation can occur at the carbon atoms alpha to the nitrogen.[6][7] This can lead to the formation of a reactive iminium ion intermediate. The iminium ion can then be trapped by nucleophiles (e.g., water) to form a carbinolamine, which may undergo further degradation, such as ring-opening.

  • N-Dealkylation: Cleavage of the N-ethyl bond is another potential oxidative pathway, leading to the formation of 4-piperidylacetic acid and acetaldehyde. N-dealkylation is a known metabolic pathway for N-alkyl piperidines.[8]

Caption: Potential Oxidative Degradation Pathways.

Hydrolytic Degradation

While the piperidine ring itself is generally stable to hydrolysis, the carboxylic acid moiety can potentially undergo reactions, although less common for a simple acetic acid side chain. The hydrochloride salt form is stable in aqueous solution.

Thermal Degradation

Piperidine derivatives are generally considered to be thermally stable.[9] Six-membered rings like piperidine exhibit greater thermal stability compared to five or seven-membered rings.[9] However, at elevated temperatures, complex degradation reactions, including decarboxylation of the acetic acid side chain, could potentially occur.[5]

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[5] While specific data for this molecule is unavailable, compounds with amine functionalities can be susceptible to photolytic degradation. Photostability testing is crucial to determine the need for light-protective packaging.

Experimental Design for Stability Assessment: Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the degradation pathways and helping to develop stability-indicating analytical methods.[10] These studies are mandated by regulatory agencies like the FDA and are described in ICH guidelines Q1A(R2) and Q1B.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

Caption: General Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation profile.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffers (e.g., phosphate buffer)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[13][14]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at specified time points for analysis.

    • Thermal Degradation:

      • Solid State: Place a known amount of the solid API in an oven at 80°C for 48 hours.

      • Solution State: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[15] A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][17]

HPLC Method Development Considerations
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate the polar parent compound from potentially less polar degradation products.

  • Detection: Due to the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 210 nm) is a common approach. For higher sensitivity and specificity, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.[18] LC-MS is particularly powerful for the identification of unknown degradation products.[19]

  • Ion-Pairing Agents: For polar amines that show poor retention on reversed-phase columns, the addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and retention.[18]

Example HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

This method is a starting point and would require optimization and validation according to ICH Q2(R1) guidelines.

Data Interpretation and Reporting

The results of the forced degradation studies should be tabulated to clearly show the percentage of degradation of the parent compound and the formation of degradation products under each stress condition.

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24 he.g., 8.5%e.g., 2e.g., DP1 (RT = 5.2 min)
0.1 M NaOH, 60°C24 he.g., 12.1%e.g., 3e.g., DP2 (RT = 6.8 min)
3% H₂O₂, RT24 he.g., 15.7%e.g., 4e.g., DP3 (RT = 9.1 min)
80°C (Solid)48 he.g., <1%e.g., 1e.g., DP4 (RT = 4.5 min)
80°C (Solution)48 he.g., 5.2%e.g., 2e.g., DP1 (RT = 5.2 min)
Photostability (ICH Q1B)-e.g., 3.4%e.g., 1e.g., DP5 (RT = 7.5 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The chromatograms from the forced degradation studies should be carefully examined to assess peak purity and to ensure that the analytical method is capable of separating all degradation products from the parent peak. Mass spectrometry (MS) data is crucial for the structural elucidation of the major degradation products. The fragmentation patterns observed in the mass spectra can provide valuable information about the structure of the degradants.

Solid-State Stability and Excipient Compatibility

The stability of the solid form of this compound is also a critical consideration. Amorphous forms are generally less stable than their crystalline counterparts.[20]

Drug-excipient compatibility studies are essential to ensure that the chosen excipients do not adversely affect the stability of the API.[7][8] For an amine hydrochloride, incompatibilities can arise with certain excipients. For example, the Maillard reaction can occur between an amine and a reducing sugar like lactose.[4]

Common excipients for parenteral formulations include: [21][22][23]

  • Solvents: Water for Injection (WFI), ethanol, propylene glycol.[21]

  • Tonicity adjusters: Sodium chloride.[21]

  • Bulking agents (for lyophilized products): Mannitol, lactose.[21]

  • Buffers: Phosphate, citrate, acetate buffers.

  • Antioxidants: Ascorbic acid, sodium metabisulfite.

  • Preservatives: Benzyl alcohol, parabens.

Binary mixtures of the API with each proposed excipient should be prepared and stored under accelerated conditions (e.g., 40°C/75% RH) to assess for any physical or chemical changes.[24]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound. The molecule's susceptibility to oxidative degradation, particularly at the tertiary amine, is a key area of focus. A systematic approach to forced degradation studies, guided by ICH principles, is essential for elucidating the degradation pathways and developing a robust, stability-indicating analytical method. The information presented herein should serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the development of stable and high-quality drug products containing this and structurally related piperidine derivatives.

References

  • Excipients for Parenterals. (n.d.).
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S.
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (Date). Journal of the American Chemical Society.
  • Forced Degrad
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (Date).
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2020). The Journal of Physical Chemistry A.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020).
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • parenteral excipients. (n.d.). Ashland.
  • Piperidin-4-yl-acetic acid ethyl ester hydrochloride | 169458-04-2. (n.d.). BuyersGuideChem.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). PhD thesis, University of Glasgow.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • stability indicating hplc method development: a review. (n.d.). Academia.edu.
  • Thermal degradation of piperazine and its structural analogs. (Date).
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • (1-ethylpiperidin-4-yl)acetic acid(SALTDATA: 0.5HCl) | 915922-85-9. (n.d.). ChemicalBook.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (Date).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (Date).
  • Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
  • Elucidating the pathways of degrad
  • 4-Ethylpiperidine-4-carboxylic acid - 1227465-48-6. (n.d.). Vulcanchem.
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. (n.d.). Benchchem.
  • Drug-excipient(s) interactions and compatibility study: A Review. (n.d.). Semantic Scholar.
  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.).
  • Some Piperidine Derivatives by the Mannich Reaction. (1948). Journal of the American Chemical Society.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775. (n.d.). PubChem.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • SOLID STATE STABILITY. (n.d.). Sri Indu Institute of Pharmacy.
  • This compound | CAS# 1185412-62-7 | MFCD11841264 | BB-4087855. (n.d.). Hit2Lead.
  • This compound | 1185412-62-7. (n.d.). Sigma-Aldrich.
  • Piperidin-4-yl-acetic acid ethyl ester hydrochloride. (2024). ChemBK.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (Date).
  • 1185412-62-7|2-(1-Ethylpiperidin-4-yl)acetic acid hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.).
  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. (2023). MDPI.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian Journal of Chemistry and Chemical Engineering.

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative with a paucity of direct research into its specific biological activities and therapeutic applications. However, its structural framework, featuring an N-ethylated piperidine ring linked to an acetic acid moiety, is a recurring motif in a diverse range of pharmacologically active compounds. This technical guide synthesizes the existing knowledge on structurally analogous compounds to build a robust, evidence-based rationale for the potential therapeutic applications of this compound. We will explore its potential as a modulator of the central nervous system, with a particular focus on its prospective roles in neurodegenerative disorders, pain management, and psychiatric conditions. This document will delve into the putative mechanisms of action, propose detailed experimental protocols to validate these hypotheses, and provide a forward-looking perspective on the future research and development of this compound.

Introduction: Unveiling the Potential of a Structurally Promising Scaffold

This guide will systematically deconstruct the structure of this compound and, by drawing parallels with well-characterized analogs, propose several high-potential therapeutic avenues for investigation. The core hypothesis is that the N-ethylpiperidine moiety will drive interactions with key central nervous system targets, while the acetic acid group will influence its pharmacokinetic properties and may contribute to target engagement.

Potential Therapeutic Application I: Neurodegenerative Disorders via Acetylcholinesterase Inhibition

Mechanistic Rationale

A significant body of research has established N-substituted piperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6][7][8] A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease, and AChE inhibitors are a cornerstone of current symptomatic treatment.[5][7] The N-benzylpiperidine moiety, in particular, is a key pharmacophore in several potent AChE inhibitors, including the approved drug Donepezil.[7] The N-ethyl group in this compound could similarly orient the piperidine ring within the active site of AChE, potentially leading to inhibitory activity.

Proposed Experimental Workflow for AChE Inhibition

A systematic evaluation of the AChE inhibitory potential of this compound can be conducted using the following workflow:

AChE_Inhibition_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Modeling cluster_ex_vivo Ex Vivo Analysis in_vitro_assay Ellman's Assay for AChE Activity ic50_determination IC50 Determination in_vitro_assay->ic50_determination Quantify Inhibition enzyme_kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) ic50_determination->enzyme_kinetics Determine Mode of Inhibition selectivity_assay Selectivity against Butyrylcholinesterase (BuChE) ic50_determination->selectivity_assay Assess Specificity brain_homogenate AChE Activity in Rodent Brain Homogenates selectivity_assay->brain_homogenate Inform Tissue Studies docking Molecular Docking with Human AChE docking->in_vitro_assay Guide Experimentation md_simulation Molecular Dynamics Simulations docking->md_simulation Predict Binding Pose & Stability brain_homogenate->ic50_determination Confirm Activity in Tissue

Caption: Experimental workflow for evaluating AChE inhibition.

Detailed Experimental Protocol: Ellman's Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against AChE.

  • Materials:

    • This compound

    • Acetylcholinesterase (from electric eel or human recombinant)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of the test compound.

    • Add the AChE enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Therapeutic Application II: Neuropathic Pain and Psychiatric Disorders via Sigma Receptor Modulation

Mechanistic Rationale

Sigma receptors, particularly the σ1 subtype, are chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane and are implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal survival.[9][10][11] Ligands that modulate sigma receptors have shown promise in the treatment of neuropathic pain, depression, anxiety, and psychosis.[10][12] The N-substituted piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[9][10][11] The N-ethyl group of this compound could facilitate binding to the hydrophobic pockets of sigma receptors.

Proposed Experimental Workflow for Sigma Receptor Activity

Sigma_Receptor_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_in_vivo In Vivo Models sigma1_binding [3H](+)-Pentazocine Displacement Assay (σ1) ki_determination Ki Determination sigma1_binding->ki_determination sigma2_binding [3H]DTG Displacement Assay (σ2) sigma2_binding->ki_determination calcium_imaging Calcium Imaging in a Neuronal Cell Line ki_determination->calcium_imaging Correlate Binding with Cellular Response neurite_outgrowth Neurite Outgrowth Assay calcium_imaging->neurite_outgrowth depression_model Forced Swim Test (FST) for Antidepressant Activity calcium_imaging->depression_model Link Cellular Activity to Behavior neuropathic_pain_model Chronic Constriction Injury (CCI) Model of Neuropathic Pain neurite_outgrowth->neuropathic_pain_model Predictive Validity for Neuroprotection

Caption: Workflow for assessing sigma receptor activity.

Potential Therapeutic Application III: Epilepsy and Anxiety via GABAergic System Modulation

Mechanistic Rationale

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Dysregulation of GABAergic signaling is implicated in epilepsy and anxiety disorders. Piperidine-3-carboxylic acid and related structures are known to act as GABA uptake inhibitors, thereby increasing the synaptic concentration of GABA.[13] The piperidine-4-acetic acid scaffold of the title compound is a structural isomer of these known GABAergic modulators and may exhibit similar activity.

Proposed Experimental Workflow for GABAergic Modulation

GABA_Modulation_Workflow cluster_in_vitro_gaba In Vitro GABAergic Assays cluster_electrophysiology Electrophysiology cluster_in_vivo_gaba In Vivo Models gaba_uptake [3H]GABA Uptake Assay in Synaptosomes receptor_binding GABAA Receptor Binding Assay gaba_uptake->receptor_binding Distinguish Mechanism patch_clamp Whole-Cell Patch Clamp on Cultured Neurons receptor_binding->patch_clamp Confirm Functional Effect seizure_model Pentylenetetrazol (PTZ)-Induced Seizure Model patch_clamp->seizure_model Predict Anticonvulsant Efficacy anxiety_model Elevated Plus Maze patch_clamp->anxiety_model Predict Anxiolytic Efficacy

Caption: Workflow for evaluating GABAergic modulation.

Synthesis and Physicochemical Properties

While the biological activity of this compound is yet to be fully elucidated, its synthesis is likely achievable through standard organic chemistry methodologies. A plausible synthetic route would involve the N-ethylation of a suitable 4-substituted piperidine precursor, such as ethyl 4-piperidineacetate, followed by hydrolysis of the ester to the carboxylic acid and subsequent salt formation with hydrochloric acid.

Table 1: Predicted Physicochemical Properties of (1-Ethyl-4-piperidinyl)acetic acid

PropertyPredicted Value
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
cLogP0.85
Topological Polar Surface Area49.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Note: These values are predicted using computational models and require experimental verification.

Future Directions and Conclusion

The therapeutic potential of this compound remains an open and intriguing question. The structural alerts within this molecule, particularly the N-ethylpiperidine core, strongly suggest that it warrants investigation as a modulator of central nervous system targets. The proposed experimental workflows in this guide provide a clear and logical path forward for elucidating its pharmacological profile.

Future research should focus on a systematic screening of this compound against a panel of CNS receptors and enzymes, with a primary focus on acetylcholinesterase, sigma receptors, and components of the GABAergic system. Positive hits in these initial screens should be followed up with more detailed in vitro and in vivo studies to establish a robust pharmacological profile and to identify the most promising therapeutic indications.

References

  • Sugimoto, H., et al. (Year). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Su, T., et al. (2019).
  • BenchChem. (2025). literature review on substituted piperidine acetic acids. BenchChem.
  • Asadi, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC.
  • Su, T., et al. (2019).
  • Sugimoto, H., et al. (Year). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Scott, J. D., et al. (Year). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • Schepmann, D., et al. (Year).
  • Pawson, A. J., et al. (Year). The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. Open Access Repository Suffolk - OARS.
  • Sriram, D., & Yogeeswari, P. (Year). Piperidin-4-one: the potential pharmacophore. PubMed.
  • Alpan, A. S., et al. (Year). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
  • Douglas, C. J., et al. (2025).
  • Van Bever, W. F., et al. (Year). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed.
  • Grienberger, C., et al. (Year).
  • D'hoedt, D., et al. (Year). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed.
  • Seth, K., et al. (Year). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • Douglas, C. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Douglas, C. J., et al. (2025). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines.
  • F. Hoffmann-La Roche AG. (2007).
  • BenchChem. (2025). A Comparative Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid and Other Sigma Receptor Ligands for Researchers. BenchChem.
  • Singh, N., & Sharma, A. (Year). Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice. PubMed.
  • Carreiras, M. C., et al. (Year). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.
  • Sgrò, F., et al. (Year). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Crump, C. J., et al. (2011). Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1. PubMed.
  • Abadi, A. H., et al. (Year). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • Di Braccio, M., et al. (Year). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. PubMed.
  • Dykstra, S. J., & Minielli, J. L. (1976).
  • Frolov, N. A., & Vereshchagin, A. N. (Year).
  • Goel, K. K., et al. (2008).
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Kassiou, M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Janssen Pharmaceutica NV. (Year). EP2455377A1 - Synthesis of fentanyl analogs.
  • Pfizer Inc. (2005).
  • Merck & Co., Inc. (2000).
  • ChemBK. (2024). Piperidin-4-yl-acetic acid ethyl ester hydrochloride. ChemBK.
  • Encyclopedia.pub. (2023).
  • Sharma, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.

Sources

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride: A Technical Guide for Novel Compound Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing a wide array of functional groups, enabling precise tuning of pharmacological activity.[3] This guide focuses on a novel, yet uncharacterized derivative, (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. While direct literature on this specific molecule is sparse, its structural components—an N-ethylated piperidine ring and a 4-position acetic acid side chain—suggest a compelling potential for biological activity, particularly within the central nervous system (CNS).[4]

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential pharmacological exploration of this compound. By leveraging established synthetic methodologies for related piperidine derivatives and structure-activity relationship (SAR) data from analogous compounds, this guide offers a scientifically grounded pathway for the investigation of this novel chemical entity.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name (1-ethylpiperidin-4-yl)acetic acid hydrochloride-
CAS Number 1185412-62-7-
Molecular Formula C9H18ClNO2-
Molecular Weight 207.70 g/mol -
Synonyms 1-ethyl-4-piperidineacetic acid hydrochloride; 2-(1-ethyl-4-piperidyl)acetic acid hydrochloride-

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step pathway, commencing with commercially available starting materials. The proposed route involves the initial synthesis of a 4-substituted piperidine, followed by N-ethylation and subsequent hydrolysis to yield the final product. This approach is predicated on well-established reactions in heterocyclic chemistry.

A plausible synthetic route is outlined below:

Synthesis_Pathway A 4-Piperidone monohydrate hydrochloride C Intermediate A (Ethyl 2-cyano-2-(piperidin-4-ylidene)acetate) A->C Knoevenagel Condensation (Piperidine, Ethanol) B Ethyl cyanoacetate B->C D Intermediate B (Ethyl 2-(piperidin-4-yl)acetate) C->D Catalytic Hydrogenation (H2, Pd/C, Ethanol) E Intermediate C (Ethyl 2-(1-ethylpiperidin-4-yl)acetate) D->E N-Ethylation (Ethyl iodide, K2CO3, Acetonitrile) F This compound E->F Acid Hydrolysis (HCl (aq), Reflux) Pharmacological_Hypothesis Compound This compound Target1 Opioid Receptors (μ, δ, κ) Compound->Target1 Potential Agonist/Antagonist Activity Target2 Sigma Receptors (σ1, σ2) Compound->Target2 Potential Modulatory Activity Target3 Acetylcholinesterase (AChE) Compound->Target3 Potential Inhibitory Activity

Sources

The Therapeutic Potential of (1-Ethyl-4-piperidinyl)acetic Acid Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in modern drug discovery.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals, ranging from potent analgesics to innovative anticancer agents, underscores its status as a "privileged scaffold."[1][2] This versatility stems from its unique conformational flexibility and its ability to present substituents in well-defined spatial orientations, thereby facilitating precise interactions with a multitude of biological targets. This guide delves into the specific biological potential of a particular subclass: (1-Ethyl-4-piperidinyl)acetic acid hydrochloride derivatives. While direct and extensive research on this specific parent compound is emerging, a wealth of knowledge on structurally related piperidine derivatives provides a strong foundation for exploring its therapeutic promise. This document will synthesize existing data on analogous compounds to provide a comprehensive technical framework for researchers, scientists, and drug development professionals interested in this chemical space. We will explore the causality behind experimental designs, propose robust protocols, and elucidate the structure-activity relationships that govern the biological activity of these promising molecules.

Synthetic Strategies: Building the (1-Ethyl-4-piperidinyl)acetic Acid Core

The synthesis of (1-Ethyl-4-piperidinyl)acetic acid and its derivatives is crucial for enabling biological evaluation. The synthetic routes are typically multi-step processes that offer opportunities for diversification of the core structure. A common and effective approach involves the Mannich reaction, which is widely used for the preparation of substituted 4-piperidones, key intermediates in the synthesis of our target compounds.[4][5]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Piperidone Formation cluster_1 Step 2: Introduction of the Acetic Acid Moiety cluster_2 Step 3: N-Alkylation and Hydrolysis A Substituted Aldehyde D Mannich Reaction A->D B Ketone B->D C Amine C->D E Substituted 4-Piperidone D->E F Wittig or Horner-Wadsworth-Emmons Reaction E->F G α,β-Unsaturated Ester F->G H Catalytic Hydrogenation G->H I Saturated Ester H->I J N-Ethylation (e.g., with Ethyl Iodide) I->J K Ester Hydrolysis (Acid or Base Catalyzed) J->K L (1-Ethyl-4-piperidinyl)acetic Acid K->L M Salt Formation (HCl) L->M N This compound M->N Analgesic_Pathway cluster_0 Opioid Receptor Signaling A (1-Ethyl-4-piperidinyl)acetic acid derivative B µ-Opioid Receptor (MOR) A->B C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D F Activation of K+ channels Inhibition of Ca2+ channels C->F E ↓ cAMP D->E G Neuronal Hyperpolarization ↓ Neurotransmitter Release E->G F->G H Analgesia G->H

Sources

Methodological & Application

Synthesis Protocol for (1-Ethyl-4-piperidinyl)acetic acid hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for interacting with biological targets. (1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a valuable bifunctional building block, incorporating both a tertiary amine and a carboxylic acid moiety. This structure makes it an ideal synthon for introducing a substituted piperidine ring into larger molecules, particularly in the development of novel therapeutics and chemical probes.

This comprehensive application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available ethyl 2-(piperidin-4-yl)acetate hydrochloride. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Scheme

The synthesis proceeds via a two-step sequence: 1) N-alkylation of the piperidine nitrogen with bromoethane, followed by 2) acid-catalyzed hydrolysis of the ethyl ester, which concurrently forms the final hydrochloride salt.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Hydrolysis & Salt Formation A Ethyl 2-(piperidin-4-yl)acetate HCl C Ethyl (1-ethyl-4-piperidinyl)acetate A->C Reflux, 8h B Bromoethane (EtBr) K2CO3, Acetonitrile (CH3CN) B->C E (1-Ethyl-4-piperidinyl)acetic acid HCl C->E Reflux, 16h D 6N Hydrochloric Acid (HCl) D->E

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

Chemicals
ReagentCAS NumberSupplier SuggestionNotes
Ethyl 2-(piperidin-4-yl)acetate HCl169458-04-2Sigma-Aldrich, TCIStarting material.
Bromoethane74-96-4Sigma-AldrichAlkylating agent. Volatile and toxic.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Fisher ScientificBase. Ensure it is dry.
Acetonitrile (CH₃CN), anhydrous75-05-8Sigma-AldrichReaction solvent for Step 1.
Hydrochloric Acid (HCl), 6N solution7647-01-0Fisher ScientificReagent for hydrolysis and salt formation.
Ethyl Acetate (EtOAc)141-78-6VWRSolvent for work-up.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Fisher ScientificDrying agent.
Ethanol (EtOH), Reagent Grade64-17-5Fisher ScientificRecrystallization solvent.
Diethyl Ether (Et₂O)60-29-7Fisher ScientificRecrystallization solvent.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Melting point apparatus

  • Analytical balance

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[3]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[4]

  • Bromoethane: Bromoethane is toxic, a suspected carcinogen, and volatile. Handle with extreme care in a fume hood.[5]

  • Acids and Bases: Handle hydrochloric acid and potassium carbonate with care, as they are corrosive and can cause skin/eye irritation.[6][7]

  • Pressure: Never heat a closed system. Ensure the reflux setup is open to the atmosphere (e.g., via a drying tube).

Experimental Protocol

Step 1: Synthesis of Ethyl (1-ethyl-4-piperidinyl)acetate

This step involves the N-alkylation of the secondary amine of the piperidine ring using bromoethane. Potassium carbonate acts as a base to neutralize the hydrogen bromide byproduct and the hydrochloride salt of the starting material, liberating the free amine for reaction.[8]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(piperidin-4-yl)acetate hydrochloride (10.0 g, 48.1 mmol).

  • Add anhydrous potassium carbonate (19.9 g, 144.3 mmol, 3.0 eq) and anhydrous acetonitrile (100 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure the free base of the piperidine is generated.

  • Addition of Alkylating Agent: Add bromoethane (5.4 mL, 72.2 mmol, 1.5 eq) to the suspension dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain reflux for 8 hours. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.

  • Work-up: After 8 hours, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr) using a Büchner funnel and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (1-ethyl-4-piperidinyl)acetate as a pale yellow oil. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This step accomplishes the hydrolysis of the ethyl ester to the corresponding carboxylic acid using strong acidic conditions. The use of hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the desired hydrochloride salt in a single operation. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[9]

  • Reaction Setup: Transfer the crude ethyl (1-ethyl-4-piperidinyl)acetate from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add 6N hydrochloric acid (100 mL). Attach a reflux condenser and heat the mixture to reflux (approx. 100-105°C) with vigorous stirring.

  • Maintain the reaction at reflux for 16 hours.

  • Isolation and Purification: After 16 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. A white precipitate may form.

  • If a solid has formed, collect the product by vacuum filtration, wash the crystals with a small amount of cold diethyl ether, and air dry.

  • If no solid forms, concentrate the solution to approximately half its volume using a rotary evaporator. This should induce crystallization. Cool the concentrated solution in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration as described above.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a mixture of ethanol and diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Dry the final product, this compound, under vacuum to a constant weight.

Workflow Visualization

Workflow start Start: Reagent Preparation step1 Step 1: N-Ethylation (Ethyl 2-(piperidin-4-yl)acetate HCl + EtBr + K2CO3 in CH3CN) Reflux @ 82°C for 8h start->step1 workup1 Work-up 1 (Filter salts, Evaporate solvent, EtOAc/Water wash) step1->workup1 intermediate Isolate Intermediate (Ethyl (1-ethyl-4-piperidinyl)acetate) workup1->intermediate step2 Step 2: Hydrolysis & Salt Formation (Intermediate + 6N HCl) Reflux @ 100°C for 16h intermediate->step2 workup2 Work-up 2 (Cool, Concentrate if needed, Filter solid) step2->workup2 purify Purification (Recrystallize from EtOH/Et2O) workup2->purify characterize Characterization (NMR, MS, MP) purify->characterize end Final Product: (1-Ethyl-4-piperidinyl)acetic acid HCl characterize->end

Caption: Experimental workflow from starting materials to final product.

Characterization Data

PropertyValueSource
Chemical FormulaC₉H₁₇NO₂ · HCl[10]
Molecular Weight207.70 g/mol [10]
AppearanceWhite to off-white solidTypical
Expected Yield60-75% over two stepsEstimated
Expected Analytical Data
¹H NMR (D₂O)δ (ppm): 3.5-3.0 (m), 2.9-2.5 (m), 2.3 (s), 2.1-1.8 (m), 1.5-1.2 (m), 1.1 (t)Predicted
Mass Spec (ESI+)m/z: 172.13 [M+H]⁺ (for free base)Predicted

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low or no conversionInactive bromoethane; Insufficient base; Wet solvent.Use fresh bromoethane. Ensure K₂CO₃ is anhydrous and use 3 equivalents. Use anhydrous grade acetonitrile.
Step 1: Formation of multiple productsOver-alkylation (quaternary salt formation).Avoid a large excess of bromoethane. Add bromoethane slowly at room temperature before heating.
Step 2: Incomplete hydrolysisInsufficient reaction time or acid concentration.Ensure reflux is maintained for the full 16 hours. Confirm the concentration of the HCl solution.
Step 2: Product does not crystallizeProduct is too soluble; Impurities present.Concentrate the solution further. Try scratching the inside of the flask. Use seed crystals. Purify via chromatography before the final step if necessary.

References

  • Benchchem. Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives.
  • ResearchGate. CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • DTIC. Piperidine Synthesis.
  • Organic Chemistry Portal. Piperidine synthesis.
  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Benchchem. Technical Support Center: Synthesis of Piperidine from Pyridine.
  • ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines.
  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Fisher Scientific. Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxylate.
  • Fisher Scientific. Safety Data Sheet for Ethyl isonipecotate.
  • Hit2Lead. This compound.
  • Sigma-Aldrich. This compound.
  • BuyersGuideChem. Piperidin-4-yl-acetic acid ethyl ester hydrochloride.
  • CymitQuimica. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet.
  • ACS Publications. Some Piperidine Derivatives by the Mannich Reaction.
  • Benchchem. Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • ChemicalBook. 1-Benzyl-4-Piperidine acetic acid ethylester synthesis.
  • ChemBK. Piperidin-4-yl-acetic acid ethyl ester hydrochloride.
  • PubChem. 4-Piperidineacetic acid hydrochloride.
  • Chemguide. mechanism for the acid catalysed hydrolysis of esters.
  • RSC Medicinal Chemistry. RSC Medicinal Chemistry.
  • Chemistry LibreTexts. The Hydrolysis of Esters.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Benchchem. A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.

Sources

Comprehensive Characterization of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a substituted piperidine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine ring is a prevalent scaffold in medicinal chemistry, and precise characterization of its derivatives is paramount for ensuring the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the complete characterization of this compound.

The structural integrity, purity, and physicochemical properties of starting materials and intermediates directly impact the outcome of a synthetic route and the quality of the final API. Therefore, a multi-faceted analytical strategy is not just recommended but essential. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will detail an integrated workflow employing chromatographic, spectroscopic, and thermal analysis techniques to provide unambiguous structural confirmation, quantify purity, and assess thermal stability.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development. This compound is a small, polar molecule presented as a hydrochloride salt.

PropertyValueSource(s)
CAS Number 1185412-62-7[1][2]
Molecular Formula C₉H₁₇NO₂ · HCl[2]
Molecular Weight 207.70 g/mol [2]
Chemical Structure Chemical Structure of this compoundN/A
Canonical SMILES CCN1CCC(CC1)CC(=O)O.Cl[3]
Physical State Typically a solid at room temperature.General

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and degradation products.

Expertise & Rationale: HPLC is the premier technique for quantifying the purity of non-volatile organic molecules. For this compound, which lacks a strong UV chromophore, detection can be challenging. Therefore, a low wavelength UV detection (e.g., 210 nm) is a viable starting point. Alternatively, for higher sensitivity and universality, a Charged Aerosol Detector (CAD) can be employed.[4]

The choice of a reversed-phase C18 column is a standard and robust starting point for many pharmaceutical compounds. The mobile phase requires careful consideration. The basic nitrogen on the piperidine ring can cause poor peak shape (tailing) on silica-based columns. To mitigate this, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase to ensure consistent protonation of the analyte and saturate active sites on the stationary phase, leading to improved peak symmetry.[5]

Protocol: HPLC-UV for Purity Assessment

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Diluent: Mobile Phase A.

  • Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume10 µL
Column Temperature30 °C
Gradient Program5% B to 95% B over 20 minutes, hold for 5 min
Run Time30 minutes
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Calculate the percentage purity using the area normalization method, or quantify against the reference standard.

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[6][7] Due to the low volatility of the hydrochloride salt and the carboxylic acid group, direct analysis of this compound by GC-MS is not feasible. However, it is an excellent method for identifying potential volatile organic impurities from the synthesis (e.g., residual solvents). Furthermore, derivatization (e.g., esterification of the carboxylic acid) can make the molecule amenable to GC analysis, providing an orthogonal method to HPLC for purity confirmation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the chemical structure and functional groups present in the molecule.

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules.[8][9] Both ¹H and ¹³C NMR are required for a complete assignment. The hydrochloride salt form means the sample should be readily soluble in deuterated water (D₂O) or methanol (CD₃OD).

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complete assignment.

  • Expected ¹H NMR Signals (in D₂O):

    • Ethyl Group (CH₂CH₃): A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 3.0-3.3 ppm (2H, -CH₂-N).

    • Piperidine Ring Protons: A complex series of multiplets typically in the δ 1.5-3.6 ppm range. The protons adjacent to the nitrogen (H2eq, H6eq, H2ax, H6ax) will be downfield.[10]

    • Acetic Acid Methylene (CH₂COOH): A doublet around δ 2.2-2.5 ppm (2H).

    • Piperidine H4: A multiplet around δ 1.8-2.1 ppm.

  • Expected ¹³C NMR Signals (in D₂O):

    • Carboxyl Carbon (-COOH): δ 175-180 ppm.

    • Piperidine Carbons (C2, C6): δ ~50-55 ppm.

    • Ethyl Methylene (-CH₂-N): δ ~50-55 ppm.

    • Piperidine Carbons (C3, C5): δ ~28-32 ppm.

    • Piperidine Carbon (C4): δ ~30-35 ppm.

    • Acetic Acid Methylene (-CH₂-): δ ~38-42 ppm.

    • Ethyl Methyl (-CH₃): δ ~10-15 ppm.

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can be used for identification.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.

    • N-H⁺ Stretch (Ammonium Salt): A broad band centered around ~2700-2400 cm⁻¹.

    • C-H Stretch (Aliphatic): Sharp peaks between 3000 and 2850 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1730-1700 cm⁻¹.[11][12]

    • C-N Stretch: In the fingerprint region, ~1250-1020 cm⁻¹.

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like this one, as it gently generates gas-phase ions.

Protocol: ESI-MS

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Analysis: Infuse the sample into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Expected Result: The resulting spectrum should show a prominent molecular ion peak corresponding to the free base [M+H]⁺ at m/z 186.15. The isotopic pattern should match the calculated pattern for C₉H₁₈NO₂⁺.

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical compounds, including melting point, purity, and thermal stability.[13]

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key physical property and an indicator of purity. For many hydrochloride salts, a sharp endotherm indicates melting, which may be followed by decomposition.[14][15][16]

Protocol: DSC for Melting Point and Purity

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Result: A sharp endothermic peak corresponding to the melting of the compound. The onset temperature is typically reported as the melting point.

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[13][14]

Protocol: TGA for Thermal Stability

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Result: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

Integrated Analytical Workflow

No single technique can fully characterize a compound. The strength of this guide lies in its integrated approach, where data from orthogonal methods are combined to build a complete and trustworthy profile of this compound.

Integrated_Workflow cluster_0 Sample & Initial Assessment cluster_1 Purity & Identity cluster_2 Structural Confirmation cluster_3 Solid-State Properties cluster_4 Final Report Sample Sample Received (1-Ethyl-4-piperidinyl)acetic acid HCl PhysChem Physicochemical Properties (Solubility, Appearance) Sample->PhysChem HPLC HPLC (Purity, Impurity Profile) PhysChem->HPLC GCMS GC-MS (Volatile Impurities) PhysChem->GCMS NMR NMR ('H, '³C) (Definitive Structure) PhysChem->NMR MS Mass Spec (ESI-MS) (Molecular Weight) PhysChem->MS FTIR FTIR (Functional Groups) PhysChem->FTIR DSC DSC (Melting Point, Purity) PhysChem->DSC TGA TGA (Thermal Stability) PhysChem->TGA Report Certificate of Analysis (CoA) (Structure, Purity, Identity Confirmed) HPLC->Report GCMS->Report NMR->Report MS->Report FTIR->Report DSC->Report TGA->Report

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The analytical characterization of this compound requires a thoughtful and multi-technique approach. The protocols and rationales detailed in this application note provide a robust framework for confirming the identity, purity, and stability of this important chemical intermediate. By integrating chromatographic, spectroscopic, and thermal data, researchers can ensure the highest quality material for use in pharmaceutical development and manufacturing, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • de Oliveira, M. A., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2439-2452. Retrieved from [Link]

  • PubMed. (2010). Thermal analysis applied to verapamil hydrochloride characterization in pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Nosek, D., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4349. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Piperidin-4-yl-acetic acid ethyl ester hydrochloride. Retrieved from [Link]

  • Putra, W. E., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine. Retrieved from [Link]

  • ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Qthanin, R. N., et al. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Plants, 13(11), 1541. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. Retrieved from [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. Retrieved from [Link]

  • NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Universidad de Chile. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Stoltz, B. M., & Gellman, S. H. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • ChemBK. (n.d.). Piperidin-4-yl-acetic acid ethyl ester hydrochloride. Retrieved from [Link]

Sources

Application Note: Structural and Purity Analysis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation and purity assessment of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, rigorous characterization of this compound is critical for drug development and quality control. This document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices is explained, ensuring that the described methods are scientifically robust and self-validating. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the structural confirmation and quality assessment of this and similar piperidine-based compounds.

Introduction: The Importance of Structural Verification

This compound is a substituted piperidine derivative frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern is crucial for pharmacological activity. Therefore, unambiguous confirmation of its chemical structure, including the N-ethyl and 4-acetic acid substituents, is a non-negotiable aspect of quality assurance in the drug development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the precise determination of molecular structure in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note establishes a definitive NMR protocol to confirm the identity and purity of this compound, providing a reliable reference for researchers in the field.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the document to correlate specific NMR signals with their corresponding atoms in the molecule.

G cluster_workflow NMR Acquisition Workflow start Prepared NMR Sample instrument_setup Instrument Setup (Lock, Tune, Shim) start->instrument_setup proton_acq ¹H NMR Acquisition instrument_setup->proton_acq carbon_acq ¹³C NMR Acquisition instrument_setup->carbon_acq processing Data Processing (FT, Phasing, Baseline Correction) proton_acq->processing carbon_acq->processing analysis Spectral Analysis & Interpretation processing->analysis

Caption: General workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR Experiment¹³C NMR ExperimentRationale
Pulse Program zg30 or zgprzgpg30A 30° pulse angle allows for faster relaxation and shorter experiment times, especially when signal-to-noise is not a limiting factor. [2]
Solvent D₂OD₂OGood solubility for the hydrochloride salt.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Spectral Width 12 ppm220 ppmSufficient to encompass all expected proton and carbon signals for this type of molecule. [3]
Acquisition Time ~3-4 s~1-2 sBalances resolution with signal-to-noise. Should be set to capture the majority of the FID decay. [4][5]
Relaxation Delay 2-5 s2 sEnsures near-complete relaxation of protons for accurate integration. [6]
Number of Scans 8-161024-4096Sufficient for good signal-to-noise for ¹H. A higher number of scans is needed for the less sensitive ¹³C nucleus.
Referencing Residual HDOExternal (TSP) or solventThe residual HDO peak in D₂O (~4.79 ppm) can be used for referencing the ¹H spectrum. For ¹³C, an external standard or the solvent signal can be used.

Predicted NMR Spectra and Interpretation

A thorough analysis of the ¹H and ¹³C NMR spectra allows for the complete structural assignment of this compound. The protonation of the piperidine nitrogen and the presence of the electron-withdrawing carboxylic acid group significantly influence the chemical shifts of adjacent nuclei. [4]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically in the 10-12 ppm region. Its presence and chemical shift can be highly dependent on the solvent and concentration. It may exchange with D₂O and become unobservable.

  • Piperidine Ring Protons (H², H³, H⁵, H⁶): Due to the positive charge on the nitrogen, these protons will be deshielded and appear downfield compared to neutral piperidines. They will likely appear as complex, overlapping multiplets in the range of ~2.8-3.6 ppm. The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants.

  • Piperidine Ring Proton (H⁴): This methine proton will be a multiplet, likely around ~2.0-2.3 ppm, coupled to the adjacent methylene protons on the ring (H³ and H⁵) and the acetic acid methylene protons (H⁹).

  • Acetic Acid Methylene Protons (H⁹): These protons are adjacent to the C-4 of the piperidine ring and the carboxylic acid group. They are expected to appear as a doublet around ~2.3-2.5 ppm, due to coupling with H⁴.

  • N-Ethyl Methylene Protons (H⁷): These protons are directly attached to the positively charged nitrogen, causing a significant downfield shift. They will appear as a quartet in the ~3.0-3.4 ppm region, coupled to the methyl protons (H⁸).

  • N-Ethyl Methyl Protons (H⁸): These protons will be the most upfield signal, appearing as a triplet around ~1.2-1.4 ppm, coupled to the methylene protons (H⁷).

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

  • Carboxyl Carbon (C¹⁰): This carbonyl carbon will be the most downfield signal, expected in the range of ~175-180 ppm.

  • Piperidine Ring Carbons (C², C⁶): These carbons are adjacent to the protonated nitrogen and will be shifted downfield to approximately ~52-55 ppm.

  • Piperidine Ring Carbons (C³, C⁵): These carbons are further from the nitrogen and are expected to resonate around ~28-32 ppm.

  • Piperidine Ring Carbon (C⁴): This methine carbon, substituted with the acetic acid group, will appear around ~35-38 ppm.

  • Acetic Acid Methylene Carbon (C⁹): This carbon will be found in the ~40-43 ppm range.

  • N-Ethyl Methylene Carbon (C⁷): Attached directly to the nitrogen, this carbon will be deshielded, appearing around ~50-53 ppm.

  • N-Ethyl Methyl Carbon (C⁸): The most upfield signal, this terminal methyl carbon is expected around ~11-14 ppm.

Table 2: Summary of Predicted ¹H and ¹³C NMR Chemical Shifts

Atom(s)Predicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
H⁸, C⁸ 1.2-1.4Triplet (t)11-14
H⁴, C⁴ 2.0-2.3Multiplet (m)35-38
H⁹, C⁹ 2.3-2.5Doublet (d)40-43
H³, H⁵, C³, C⁵ 2.8-3.6 (overlapping)Multiplet (m)28-32
H², H⁶, C², C⁶ 2.8-3.6 (overlapping)Multiplet (m)52-55
H⁷, C⁷ 3.0-3.4Quartet (q)50-53
-COOH 10-12 (broad)Singlet (s)-
C¹⁰ --175-180

Conclusion

This application note details a robust and reliable methodology for the NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretation guidelines serve as a powerful tool for the unambiguous structural confirmation and purity assessment of this important pharmaceutical intermediate. The application of these methods will ensure the integrity of the compound in drug discovery and development workflows, aligning with the stringent quality standards of the pharmaceutical industry.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
  • Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(3), 154. [Link]

  • SDSU NMR Facility. (n.d.). Basic Acquisition Parameters. Retrieved from San Diego State University website. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • Wikipedia. (n.d.). Piperidine.
  • SDSU NMR Facility. (2020, April 13). Optimized Default 1H Parameters. Retrieved from San Diego State University website. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from University College London website. [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from Nanalysis website. [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from Anasazi Instruments website. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from University of Wisconsin-Madison Chemistry Department website.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis website. [Link]

  • Cook, M. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(43), 39031–39037. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from Chemistry LibreTexts website. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Michigan. (n.d.). Notes on NMR Solvents. Retrieved from University of Michigan Chemistry Department website.
  • Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from Wired Chemist website. [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved from National Center for Biotechnology Information website. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Michigan. (n.d.). Notes on NMR Solvents. Retrieved from University of Michigan Chemistry Department website.
  • Cook, M. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(43), 39031–39037. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Neuromodulatory Potential of a Novel Piperidine Derivative

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous neurologically active agents. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets within the central nervous system (CNS). (1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative with potential for neuromodulatory activity. While direct biological data for this specific compound is sparse, its structural motifs—a piperidine ring, an N-ethyl group, and a 4-acetic acid side chain—suggest a plausible interaction with ionotropic neurotransmitter receptors.

Notably, many piperidine-containing molecules are known to interact with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS. For instance, piperine, a natural product containing a piperidine moiety, has been identified as a positive allosteric modulator of GABA-A receptors[1][2][3]. Furthermore, compounds like piperidine-4-sulphonic acid have demonstrated potent GABA agonist activity[4][5][6]. These precedents form a strong scientific basis for hypothesizing that this compound may also modulate GABAergic neurotransmission.

This comprehensive guide presents a series of detailed in vitro experimental designs to rigorously investigate the activity of this compound, with a primary focus on its potential interaction with GABA-A receptors. The protocols herein are designed to be self-validating, providing a clear workflow from initial binding assessment to functional characterization and cytotoxicity screening.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-(1-ethylpiperidin-4-yl)acetic acid;hydrochloride[7][8]
Synonyms (1-ethyl-4-piperidinyl)acetic acid HCl, 2-(1-ethyl-4-piperidyl)acetic acid, 1-ethyl-4-piperidineacetic acid[8]
CAS Number 1185412-62-7[7]
Molecular Formula C₉H₁₈ClNO₂ChemBridge
Molecular Weight 207.7 g/mol ChemBridge
Structure ChemBridge

Hypothesized Mechanism of Action: Modulation of GABA-A Receptor Signaling

We hypothesize that this compound may act as a modulator of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. The following diagram illustrates this proposed signaling pathway.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-Gated Cl⁻ Channel) GABA->GABAA_R Binds Test_Compound This compound Test_Compound->GABAA_R Modulates? Cl_ion Cl⁻ Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Hypothesized modulation of the GABA-A receptor signaling pathway.

Experimental Design: A Three-Tiered Approach to In Vitro Characterization

To systematically evaluate the biological activity of this compound, we propose a tiered experimental approach. This workflow begins with assessing the compound's binding affinity to the target receptor, followed by a functional assay to determine its effect on receptor activity, and concluding with a cytotoxicity assay to rule out non-specific effects.

Experimental_Workflow Start Start: This compound Binding_Assay Tier 1: Radioligand Binding Assay (Does it bind to GABA-A receptors?) Start->Binding_Assay Functional_Assay Tier 2: Functional Cell-Based Assay (Is it an agonist, antagonist, or modulator?) Binding_Assay->Functional_Assay If binding is observed Cytotoxicity_Assay Tier 3: Cytotoxicity Assay (MTT) (Is it toxic to the cells?) Functional_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis

A tiered workflow for the in vitro evaluation of the test compound.

Tier 1: GABA-A Receptor Radioligand Binding Assay

Objective: To determine if this compound can displace a known radiolabeled ligand from the GABA-A receptor, thereby indicating direct binding.

Rationale: This assay provides a direct measure of the compound's affinity for the GABA-A receptor. We will use [³H]muscimol, a potent GABA-A agonist, as the radioligand. A reduction in the binding of [³H]muscimol in the presence of our test compound suggests competitive binding at the GABA binding site.

Protocol: Competitive [³H]Muscimol Binding Assay

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • This compound (test compound)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue according to established protocols.[9][10] This typically involves homogenization in a sucrose buffer followed by differential centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [³H]muscimol (e.g., 5 nM).

    • Non-specific Binding: Membrane preparation + [³H]muscimol + excess unlabeled GABA (e.g., 10 µM).

    • Test Compound: Membrane preparation + [³H]muscimol + varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to reach binding equilibrium.[9]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Presentation:

Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibitory concentration 50 (IC₅₀) value for the test compound can be determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Concentration of Test Compound (µM)[³H]muscimol Bound (CPM)% Specific Binding
0 (Total Binding)15000100%
Non-specific15000%
0.011450096.3%
0.11200077.8%
1800048.1%
10300011.1%
10016000.7%

Tier 2: Functional Cell-Based GABA-A Receptor Assay

Objective: To characterize the functional activity of this compound at the GABA-A receptor (i.e., as an agonist, antagonist, or allosteric modulator).

Rationale: A cell-based functional assay provides information on how the compound affects receptor activity. We will use a fluorescent-based assay that measures changes in membrane potential or intracellular chloride concentration upon receptor activation. A yellow fluorescent protein (YFP) sensitive to halides is a common and effective tool for this purpose.[11][12]

Protocol: YFP-Based Halide Influx Assay

Materials:

  • CHO-K1 or HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive YFP.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Iodide-containing Buffer: HBSS with NaCl replaced by NaI.

  • GABA (positive control agonist).

  • Bicuculline (GABA-A antagonist, control).

  • This compound (test compound).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells into 96-well plates and allow them to adhere and form a confluent monolayer.

  • Agonist Mode:

    • Wash the cells with Assay Buffer.

    • Add varying concentrations of the test compound or GABA to the wells.

    • Measure the baseline fluorescence.

    • Add Iodide-containing Buffer and immediately begin measuring the fluorescence quenching over time.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound or bicuculline for 10-15 minutes.

    • Add a sub-maximal concentration (EC₅₀) of GABA.

    • Measure the baseline fluorescence.

    • Add Iodide-containing Buffer and measure the fluorescence quenching.

  • Modulator Mode:

    • Pre-incubate the cells with the test compound.

    • Add varying concentrations of GABA to generate a dose-response curve.

    • Measure the baseline fluorescence.

    • Add Iodide-containing Buffer and measure the fluorescence quenching.

Data Analysis and Presentation:

The rate of fluorescence quenching is proportional to the influx of iodide through the GABA-A receptor channels.

  • Agonist activity: The test compound will induce fluorescence quenching on its own.

  • Antagonist activity: The test compound will inhibit GABA-induced fluorescence quenching.

  • Positive allosteric modulator activity: The test compound will enhance GABA-induced fluorescence quenching, causing a leftward shift in the GABA dose-response curve.

TreatmentGABA Conc. (µM)Test Compound Conc. (µM)Fluorescence Quenching Rate (RFU/s)
Vehicle005
GABA1 (EC₅₀)0100
Test Compound (Agonist)01080
Test Compound (Antagonist)1 (EC₅₀)1020
Test Compound (Modulator)0.11095

Tier 3: Cell Viability and Cytotoxicity Assay

Objective: To assess whether the observed effects of this compound are due to its specific interaction with the GABA-A receptor or a result of general cytotoxicity.

Rationale: It is crucial to ensure that the test compound does not induce cell death, which could be misinterpreted as a specific pharmacological effect. The MTT assay is a standard colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Protocol: MTT Assay for Adherent Cells

Materials:

  • The same cell line used in the functional assay (without YFP expression is acceptable).

  • Complete cell culture medium.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (using the same concentration range as in the functional assay). Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Incubation: After treatment, add MTT solution to each well and incubate at 37°C for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm.[13]

Data Analysis and Presentation:

Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant decrease in cell viability at concentrations that showed activity in the functional assay would suggest a cytotoxic effect.

Test Compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.2100%
0.11.1898.3%
11.1595.8%
101.1293.3%
1001.0587.5%
1000 (Positive Control for Toxicity)0.1512.5%

Conclusion and Future Directions

The experimental framework outlined in this document provides a robust and logical progression for the initial in vitro characterization of this compound. By systematically assessing its binding affinity, functional effects on the GABA-A receptor, and general cytotoxicity, researchers can gain valuable insights into its potential as a novel neuromodulatory agent. Positive results from these assays would warrant further investigation, including studies to determine its selectivity for different GABA-A receptor subunit compositions, its effects on other CNS targets, and its potential in vivo efficacy in models of neurological or psychiatric disorders.

References

  • GABA-A Receptor Binding Assay Protocol. UNC-Chapel Hill. [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. PLoS One, 8(3), e59429. [Link]

  • Mertlíková-Kaiserová, H., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. [Link]

  • Smith, K. R., & Kittler, J. T. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABAA Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments. [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology. [Link]

  • Shirokawa, Y., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical pharmacology, 86(4), 539–548. [Link]

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1978). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry. [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. [Link]

  • Piperidin-4-yl-acetic acid ethyl ester hydrochloride. BuyersGuideChem. [Link]

  • Wong, G., & Skolnick, P. (1992). Ro 15-4513 Binding to GABAA Receptors: Subunit Composition Determines Ligand Efficacy. Pharmacology Biochemistry and Behavior. [Link]

  • Grienke, U., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Journal of Natural Products. [Link]

  • Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2020). Molecules. [Link]

  • 4-Piperidineacetic acid hydrochloride. PubChem. [Link]

  • Piperidolate Hydrochloride. PubChem. [Link]

  • Piperidine-4-carboxylic acid ethyl ester hydrochloride. BuyersGuideChem. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). Journal of Medicinal Chemistry. [Link]

  • 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. PubChem. [Link]

Sources

Application Notes & Protocols: (1-Ethyl-4-piperidinyl)acetic Acid Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring N-substituted with an ethyl group and bearing an acetic acid moiety at the 4-position, presents a unique and valuable scaffold. The piperidine core is a prevalent motif in numerous FDA-approved pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The carboxylic acid group provides a reliable chemical handle for a variety of synthetic transformations, most notably the formation of amide bonds.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will detail its primary application in the synthesis of N-substituted acetamides—a common strategy for generating libraries of novel compounds for drug discovery—and provide a robust, field-proven experimental protocol for this key transformation.

Key Synthetic Application: Amide Bond Formation

The most common and powerful application for (1-Ethyl-4-piperidinyl)acetic acid is its role as the carboxylic acid component in amide bond formation. This reaction connects the (1-Ethyl-4-piperidinyl)acetyl group to a diverse array of primary or secondary amines, enabling the systematic exploration of chemical space to identify novel bioactive molecules. The resulting N-substituted 2-(1-Ethyl-4-piperidinyl)acetamides are of paramount interest in the development of new therapeutics, including analgesics, and agents targeting the central nervous system.

The Chemistry of Amide Coupling: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using coupling reagents. The general mechanism involves the coupling reagent transforming the carboxylic acid's hydroxyl group into a good leaving group, creating a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.[3]

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] Additives such as Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization, particularly in chiral systems.[2]

Amide_Coupling_Mechanism Acid (1-Ethyl-4-piperidinyl)acetic acid ActivatedIntermediate Reactive O-Acylisourea or Active Ester Intermediate Acid->ActivatedIntermediate Activation Step CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Product N-Substituted Amide Product ActivatedIntermediate->Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂) Amine->Product Base Non-nucleophilic Base (e.g., DIPEA) Base->Acid Base->Amine Deprotonates Amine Salt

Caption: General mechanism of amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a representative amide coupling reaction. The procedures are based on well-established and validated techniques in medicinal chemistry.

Protocol 1: Synthesis of N-Aryl-2-(1-Ethyl-4-piperidinyl)acetamide via EDC/HOBt Coupling

This protocol details a standard procedure for coupling (1-Ethyl-4-piperidinyl)acetic acid with a substituted aniline.

Objective: To synthesize an N-aryl-2-(1-ethyl-4-piperidinyl)acetamide.

Materials & Reagents:

ReagentAbbreviationPurpose
This compound-Carboxylic acid starting material
Substituted Aniline (e.g., 4-chloroaniline)-Amine starting material
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimide coupling agent (activates the carboxylic acid)
HydroxybenzotriazoleHOBtAdditive to prevent side reactions and suppress racemization
N,N-DiisopropylethylamineDIPEANon-nucleophilic base to neutralize HCl salt and maintain reaction pH
Dichloromethane, anhydrousDCMAprotic solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)-Used in workup to remove acidic impurities
Brine (Saturated aqueous NaCl)-Used in workup to remove water and break emulsions
Anhydrous magnesium sulfate (MgSO₄)-Drying agent
Silica Gel-Stationary phase for column chromatography

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Rationale: An inert atmosphere prevents atmospheric moisture from quenching the reactive intermediates. Anhydrous solvent is critical for the same reason.

  • Addition of Amine and Base: Add the substituted aniline (1.05 eq) to the solution. Then, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture at room temperature for 10 minutes.

    • Rationale: DIPEA serves two purposes: it neutralizes the hydrochloride salt of the starting material to liberate the free amine and carboxylic acid, and it maintains a basic environment necessary for the coupling reaction to proceed efficiently.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • Rationale: Cooling the reaction minimizes potential side reactions during the activation step. HOBt rapidly traps the highly reactive O-acylisourea intermediate formed by EDC, converting it to an active ester that is less prone to racemization and more stable.[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Rationale: The bicarbonate wash removes unreacted HOBt and any acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure N-aryl-2-(1-ethyl-4-piperidinyl)acetamide.

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification Setup 1. Dissolve Acid & Amine in DCM with DIPEA Activation 2. Cool to 0°C, Add HOBt and EDC Setup->Activation Reaction 3. Stir at RT for 12-18h Monitor by TLC/LC-MS Activation->Reaction Workup 4. Dilute & Wash with NaHCO₃, H₂O, Brine Reaction->Workup Dry 5. Dry (MgSO₄) & Concentrate Workup->Dry Purify 6. Purify via Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for amide synthesis and purification.

Trustworthiness & Self-Validation

The protocol described is a self-validating system. Each step includes built-in checks and rationales.

  • Reaction Monitoring: The use of TLC or LC-MS provides real-time validation of the reaction's progress, confirming the consumption of starting materials and the formation of the product.

  • Workup Efficiency: The distinct washing steps are designed to systematically remove specific impurities. Successful separation in the separatory funnel validates the removal of water-soluble reagents and byproducts.

  • Purification Confirmation: Final purification by column chromatography, followed by characterization (e.g., NMR, Mass Spectrometry), provides definitive validation of the product's identity and purity.

Context in Complex Molecule Synthesis

While direct amide coupling is a primary application, (1-Ethyl-4-piperidinyl)acetic acid and its derivatives also serve as crucial intermediates in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). For instance, structurally related piperidine scaffolds are foundational to the synthesis of potent analgesics, including fentanyl and its analogs.[4][5] In these syntheses, the piperidine core is elaborated through various chemical transformations to build the final, pharmacologically active molecule. The principles of nucleophilic substitution and amide bond formation remain central to these more complex synthetic routes.

References

  • Google Patents. (2013). Methods For Preparing Fentanyl And Fentanyl Intermediates. US20130281702A1.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • IJTSRD. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Google Patents. (2012). Synthesis of fentanyl analogs. EP2455377A1.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (1985). 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. US4525358A.
  • AAPharmaSyn. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

Sources

Large-scale production of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Production of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in numerous FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] This guide details a robust and scalable two-step synthetic route, starting from the commercially available ethyl 4-piperidineacetate. We offer in-depth protocols, process scale-up considerations, and detailed analytical methods to ensure the production of a high-purity final product. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Part 1: Synthetic Strategy and Rationale

The selected synthetic pathway for the large-scale production of this compound is a two-step process designed for efficiency, scalability, and high yield. The strategy involves:

  • N-Alkylation: The secondary amine of ethyl 4-piperidineacetate is alkylated using an ethylating agent (bromoethane) to form the tertiary amine intermediate, ethyl (1-ethyl-4-piperidinyl)acetate. This is a classic and reliable method for N-alkylation of piperidines.

  • Acid Hydrolysis and Salt Formation: The resulting ester is hydrolyzed under acidic conditions using hydrochloric acid. This step not only converts the ester to the desired carboxylic acid but also concurrently forms the hydrochloride salt, simplifying the final isolation.

This approach is advantageous for large-scale production due to the availability of starting materials, the straightforward nature of the reactions, and the avoidance of complex purification steps or protecting group chemistry.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Start Ethyl 4-piperidineacetate Intermediate Ethyl (1-ethyl-4-piperidinyl)acetate Start->Intermediate Bromoethane, K2CO3, Acetonitrile Final (1-Ethyl-4-piperidinyl)acetic acid hydrochloride Intermediate->Final Hydrochloric Acid, Heat

Caption: Overall two-step synthetic scheme.

Part 2: Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][3]

Protocol 1: Synthesis of Ethyl (1-ethyl-4-piperidinyl)acetate

This protocol details the N-alkylation of ethyl 4-piperidineacetate. The use of potassium carbonate as a base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is selected as the solvent due to its suitable boiling point and its ability to dissolve both the organic starting materials and the inorganic base.

Materials:

  • Ethyl 4-piperidineacetate hydrochloride (1.0 eq)

  • Bromoethane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-piperidineacetate hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the reactor (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Begin vigorous stirring and slowly add bromoethane (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting crude oil in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (1-ethyl-4-piperidinyl)acetate as an oil. The product can be purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the acid-catalyzed hydrolysis of the ester intermediate. Using a strong acid like hydrochloric acid is effective for cleaving the ester bond and ensures the final product is isolated as its stable hydrochloride salt.

Materials:

  • Ethyl (1-ethyl-4-piperidinyl)acetate (1.0 eq)

  • Hydrochloric Acid (HCl), 6M solution

  • Isopropanol (IPA)

  • Diethyl ether

Step-by-Step Procedure:

  • Reaction Setup: Charge the crude ethyl (1-ethyl-4-piperidinyl)acetate (1.0 eq) into a reactor equipped with a stirrer and reflux condenser.

  • Acid Addition: Add 6M hydrochloric acid (approx. 5-8 eq) to the reactor.

  • Reaction: Heat the mixture to reflux (approx. 100°C) and stir for 4-8 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

  • Isolation and Purification:

    • Once the reaction is complete, cool the solution to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove water and excess HCl. This will often result in a thick oil or a semi-solid.

    • Add a minimal amount of hot isopropanol to dissolve the residue.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • If crystallization is slow, trituration with diethyl ether may be necessary.

    • Collect the resulting white solid by filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield this compound.

Part 3: Scale-Up and Quality Control

Process Optimization Data
ParameterN-AlkylationAcid HydrolysisRationale
Temperature Reflux (~82°C)Reflux (~100°C)Ensures sufficient reaction rate without significant side product formation.
Reagent Ratio Bromoethane (1.2 eq)6M HCl (5-8 eq)A slight excess of the alkylating agent ensures complete conversion. A larger excess of HCl drives the hydrolysis to completion.
Reaction Time 12-18 hours4-8 hoursTypical timeframe for completion; should be confirmed by in-process controls.
Solvent AcetonitrileWater (from aq. HCl)Acetonitrile is effective for the SN2 reaction. Water is the reagent and solvent for hydrolysis.
Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Result
¹H NMR Structural ConfirmationPeaks corresponding to the ethyl group, piperidine ring protons, and the methylene group adjacent to the carboxyl.
¹³C NMR Structural ConfirmationSignals for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spec (ESI+) Molecular Weight[M+H]⁺ peak corresponding to the free base (m/z = 172.13).
HPLC Purity AssessmentPurity ≥ 98% (by area %).
Melting Point Identity & PurityA sharp melting point range consistent with the reference standard.

Part 4: Workflow Visualization and Safety

Overall Production Workflow

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Production_Workflow cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification & Isolation cluster_final Final Product Materials 1. Procure Starting Materials (Ethyl 4-piperidineacetate HCl, Bromoethane) QC_Start 2. QC of Raw Materials Materials->QC_Start Alkylation 3. N-Alkylation Reaction QC_Start->Alkylation Workup 5. Work-up & Extraction Alkylation->Workup Hydrolysis 4. Acid Hydrolysis Reaction Crystallization 6. Crystallization & Filtration Hydrolysis->Crystallization Workup->Hydrolysis Drying 7. Vacuum Drying Crystallization->Drying QC_Final 8. Final QC Analysis (NMR, HPLC, MS) Drying->QC_Final Packaging 9. Packaging & Labeling QC_Final->Packaging

Caption: End-to-end workflow for synthesis and quality control.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Reagent Hazards:

    • Bromoethane: Is a volatile and flammable liquid. It is a suspected carcinogen and should be handled with extreme care in a fume hood.

    • Hydrochloric Acid (6M): Is highly corrosive and can cause severe skin burns and eye damage. Handle with appropriate acid-resistant gloves and face shield.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Neutralize acidic waste before disposal. Organic waste should be collected in designated containers.

References

  • Taj Pharmaceuticals. Piperidine manufacturers. 4

  • Wikipedia. Piperidine.

  • Ataman Kimya. PIPERIDINE.

  • Google Patents. Process for production of piperidine derivatives.

  • 360iResearch. Pharmaceutical Grade Piperidine Derivatives Market 2025-2032.

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate.

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl isonipecotate.

  • Hit2Lead. This compound.

  • Mamina, et al. DRUGS IDENTIFICATION AND CHARACTERIZATION.

  • TCI Chemicals. SAFETY DATA SHEET - Ethyl 4-Chloro-1-piperidinecarboxylate.

  • CymitQuimica. Safety Data Sheet - (S)-(1-Fmoc-piperidin-3-yl)acetic acid.

  • ChemBK. Piperidin-4-yl-acetic acid ethyl ester hydrochloride - Introduction.

  • ChemicalBook. 1-Ethyl-4-piperidone synthesis.

  • Google Patents. 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society.
  • Google Patents. Process for preparing 1-(2-phenethyl)-4-anilinopiperidine.

  • BuyersGuideChem. Piperidin-4-yl-acetic acid ethyl ester hydrochloride.

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.

  • BenchChem. Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.

  • BenchChem. A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research.

  • BenchChem. A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative, a class of compounds prevalent in medicinal chemistry and drug discovery due to their versatile scaffold.[1] The hydrochloride salt form of this compound is intended to enhance its aqueous solubility and stability, facilitating its use in a variety of experimental settings.[2][3] The proper preparation of stock solutions is a critical first step in any experiment to ensure accuracy, reproducibility, and the integrity of the results. This guide provides a detailed protocol for the preparation of stock solutions of this compound, grounded in established principles of chemical handling and solution preparation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to the development of robust experimental protocols.

PropertyValueSource
CAS Number 1185412-62-7[4]
Molecular Formula C₉H₁₇NO₂ · HCl[5]
Molecular Weight 208.70 g/mol [6]
Appearance Solid (presumed)[6]

Safety and Handling Precautions

A specific Safety Data Sheet (SDS) for this compound (CAS 1185412-62-7) should be obtained from your chemical supplier and reviewed thoroughly before handling. Based on the safety profiles of similar piperidine derivatives, the following general precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with local regulations.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for the preparation of a stock solution of this compound.

G cluster_prep Preparation cluster_calc Calculation & Weighing cluster_diss Dissolution cluster_final Finalization & Storage A Review SDS B Don PPE A->B C Prepare Workspace B->C D Calculate Required Mass C->D E Weigh Compound D->E F Select Solvent E->F G Add Solvent to Compound F->G H Facilitate Dissolution (Vortex/Sonicate) G->H I Sterile Filter (if required) H->I J Aliquot I->J K Store at Recommended Temperature J->K

Caption: Workflow for Stock Solution Preparation.

Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a general guideline. The choice of solvent and concentration may need to be optimized based on experimental requirements and observed solubility.

Materials and Equipment:

  • This compound powder

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask or conical tube

  • Pipettes

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm) (optional, for cell-based assays)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Chosen solvent (e.g., sterile deionized water, DMSO, or 100% ethanol)

Step-by-Step Procedure:

  • Calculate the required mass:

    • To prepare 10 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 208.70 g/mol = 0.002087 g = 2.087 mg

  • Weigh the compound:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully weigh out approximately 2.09 mg of this compound. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask or conical tube.

    • Add a small amount of the chosen solvent (e.g., 5-7 mL for a 10 mL final volume) to the vessel.

    • Gently swirl the container to wet the powder.

    • Vortex or sonicate the mixture to facilitate dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

    • Once the compound is fully dissolved, add the solvent to reach the final desired volume (e.g., 10 mL).

  • Sterilization (if required):

    • For applications in cell culture, sterile filtration of the stock solution is recommended. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent used.

    • Based on the general stability of piperidine compounds, it is recommended to store the stock solutions at -20°C or -80°C for long-term storage. For short-term use, storage at 2-8°C may be acceptable, but stability should be verified. Protect from light.

Rationale and Best Practices

  • Choice of Solvent: The selection of an appropriate solvent is crucial for ensuring the compound is fully dissolved and remains stable. For hydrochloride salts, sterile water is often the first choice. If aqueous solubility is limited, DMSO is a common alternative for creating high-concentration stock solutions that can then be diluted into aqueous experimental media. Ethanol can also be a suitable solvent. It is important to consider the tolerance of the experimental system to the chosen solvent.

  • Aliquoting: Aliquoting is a critical step to preserve the integrity of the stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound and the introduction of water condensation, which can alter the concentration.

  • Stability: The stability of piperidine compounds in solution can be affected by temperature, light, and pH.[9] Storing aliquots at low temperatures and protecting them from light are general best practices to prolong the shelf-life of the stock solution. It is advisable to prepare fresh solutions periodically and to perform quality control checks if a solution has been stored for an extended period.

Conclusion

The preparation of accurate and stable stock solutions of this compound is fundamental for reliable experimental outcomes. By following the detailed protocol and adhering to the safety and handling precautions outlined in this guide, researchers can confidently prepare high-quality stock solutions for their studies. It is important to remember that this guide provides a general framework, and optimization of the protocol for specific experimental needs may be required.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Piperidin-4-yl-acetic acid ethyl ester hydrochloride | 169458-04-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Piperidine. Retrieved from [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • ChemCollective. (n.d.). Virtual Labs. Retrieved from [Link]

  • ChemBK. (2024, April 9). Piperidin-4-yl-acetic acid ethyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for (1-Ethyl-4-piperidinyl)acetic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to confer favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and the ability to engage in crucial interactions with biological targets.[3][4][5] The saturated, six-membered ring containing a nitrogen atom provides a three-dimensional framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a valuable building block within this class of compounds. Its structure combines the piperidine core with a carboxylic acid moiety at the 4-position and an ethyl group on the piperidine nitrogen. This arrangement makes it a particularly attractive starting material for the synthesis of complex molecules, most notably potent opioid analgesics. The ethyl group on the nitrogen can influence the compound's lipophilicity and binding affinity to target receptors, while the acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation or esterification.

This document provides a comprehensive guide to the application of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of potent opioid analgesics. Detailed protocols for its synthesis and its utilization in the preparation of a remifentanil analog are provided, along with insights into the underlying chemical principles and structure-activity relationships.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and drug design.

PropertyValueSource
CAS Number 1185412-62-7[6]
Molecular Formula C₉H₁₈ClNO₂ChemBridge
Molecular Weight 207.70 g/mol ChemBridge
Appearance Solid[6]
Salt Form Hydrochloride[6]

Application in the Synthesis of Opioid Analgesics

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of potent opioid analgesics, particularly those belonging to the 4-anilidopiperidine class, which includes fentanyl and its analogs.[1][3] These drugs exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation.

The general structure of these analgesics consists of a central piperidine ring with an N-arylpropanamide group at the 4-position and an alkyl or arylalkyl group on the piperidine nitrogen. The (1-Ethyl-4-piperidinyl)acetic acid moiety provides the core N-ethylated piperidine-4-acetic acid scaffold, which is a key structural element in the synthesis of ultra-short-acting opioids like remifentanil.

Signaling Pathway of μ-Opioid Receptor Agonists

The analgesic and side effects of opioids are mediated through the activation of the μ-opioid receptor. The binding of an agonist, such as a derivative of (1-Ethyl-4-piperidinyl)acetic acid, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission.

GproteinSignaling Opioid_Agonist Opioid Agonist (e.g., Remifentanil analog) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase αi inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels βγ modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channels Phosphorylates Neuronal_Excitability ↓ Neuronal Excitability & Analgesia Ion_Channels->Neuronal_Excitability

Caption: μ-Opioid receptor signaling pathway.

Synthetic Protocols

The following protocols provide detailed procedures for the synthesis of this compound and its subsequent use in the preparation of a remifentanil analog. These protocols are based on established synthetic methodologies for related compounds.[1][2][3]

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-piperidineacetic acid.

Step 1: N-Ethylation of 4-Piperidineacetic acid

This step involves the direct alkylation of the secondary amine of 4-piperidineacetic acid with an ethylating agent.

  • Reagents and Materials:

    • 4-Piperidineacetic acid hydrochloride

    • Ethyl iodide or Ethyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of 4-piperidineacetic acid hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF, add ethyl iodide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-4-piperidineacetic acid.

Step 2: Hydrochloride Salt Formation

  • Reagents and Materials:

    • Crude (1-Ethyl-4-piperidinyl)acetic acid

    • Hydrochloric acid (2 M in diethyl ether)

    • Diethyl ether, anhydrous

    • Beaker

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve the crude (1-Ethyl-4-piperidinyl)acetic acid in a minimal amount of anhydrous diethyl ether.

    • While stirring, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

    • Continue stirring for 30 minutes at room temperature.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthesis_Workflow Start 4-Piperidineacetic acid HCl Step1 N-Ethylation (Ethyl iodide, K2CO3, DMF) Start->Step1 Intermediate (1-Ethyl-4-piperidinyl)acetic acid Step1->Intermediate Step2 Salt Formation (HCl in Diethyl ether) Intermediate->Step2 Product (1-Ethyl-4-piperidinyl)acetic acid HCl Step2->Product

Caption: Synthesis of (1-Ethyl-4-piperidinyl)acetic acid HCl.

Protocol 2: Synthesis of a Remifentanil Analog from this compound

This protocol outlines a representative synthesis of a remifentanil analog, demonstrating the utility of this compound as a key intermediate. The synthesis involves esterification followed by N-acylation.

Step 1: Esterification of this compound

  • Reagents and Materials:

    • This compound

    • Methanol, anhydrous

    • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise.

    • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl (1-ethyl-4-piperidinyl)acetate.

Step 2: N-Acylation with Propionyl Chloride and Aniline

This step involves a multi-component reaction or a stepwise acylation to introduce the N-arylpropanamide moiety. For simplicity, a representative acylation is described.

  • Reagents and Materials:

    • Methyl (1-ethyl-4-piperidinyl)acetate

    • Aniline

    • Propionyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Addition funnel

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, slowly add propionyl chloride (1.2 eq). Stir for 30 minutes.

    • To this mixture, add a solution of methyl (1-ethyl-4-piperidinyl)acetate (1.0 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the remifentanil analog.

Remifentanil_Analog_Synthesis Start (1-Ethyl-4-piperidinyl)acetic acid HCl Step1 Esterification (Methanol, SOCl2) Start->Step1 Intermediate Methyl (1-ethyl-4-piperidinyl)acetate Step1->Intermediate Step2 N-Acylation Intermediate->Step2 Reagents Aniline, Propionyl Chloride, Triethylamine, DCM Reagents->Step2 Product Remifentanil Analog Step2->Product

Caption: Synthesis of a remifentanil analog.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of potent opioid analgesics. Its pre-functionalized piperidine core allows for efficient and modular synthesis of complex drug candidates. The provided protocols offer a practical guide for researchers to utilize this versatile intermediate in their drug discovery efforts. Further exploration of this scaffold may lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Van Daele, P. G. H., De Bruyn, M. F. L., Boey, J. M., Sanczuk, S., Agten, J. T. M., & Janssen, P. A. J. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531.
  • Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Johnson, M. R. (1991). Design, synthesis, and pharmacology of remifentanil, a potent and short-acting opioid analgesic. Journal of medicinal chemistry, 34(7), 2202-2208.
  • Walz, A. J., & Hsu, F. L. (2014). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Tetrahedron Letters, 55(1), 289-291.
  • Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Eynde, J. J., & May, A. (2012). Piperidine and its derivatives: a patent review.
  • Rubin, J. R., & D'Amour, F. F. (2018). The piperidine derivatives: a new class of potent analgesics. Journal of Pharmacology and Experimental Therapeutics, 92(4), 480-493.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for troubleshooting and success.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from ethyl 2-(piperidin-4-yl)acetate. The first step is an N-alkylation to introduce the ethyl group, followed by saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The final step involves treatment with hydrochloric acid to afford the desired hydrochloride salt.

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Salt Formation A Ethyl 2-(piperidin-4-yl)acetate D Ethyl 2-(1-ethylpiperidin-4-yl)acetate A->D Reaction B Bromoethane B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C->D G (1-Ethyl-4-piperidinyl)acetic acid hydrochloride D->G Saponification & Neutralization E Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) E->G F Acid (HCl) F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for N-alkylation of piperidines and subsequent ester hydrolysis.

Part 1: Synthesis of Ethyl 2-(1-ethylpiperidin-4-yl)acetate (N-Alkylation)
  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous acetonitrile.

  • Addition of Starting Material: Add ethyl 2-(piperidin-4-yl)acetate (1.0 equivalent) to the stirred suspension.

  • Alkylation: Add bromoethane (1.1 equivalents) dropwise to the mixture over 30 minutes. Rationale: A slight excess of the ethylating agent ensures complete consumption of the starting piperidine, but a large excess should be avoided to minimize side reactions.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(1-ethylpiperidin-4-yl)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Synthesis of this compound (Hydrolysis and Salt Formation)
  • Hydrolysis: Dissolve the crude ester from Part 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the ester spot.

  • Solvent Removal: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Neutralization and Precipitation: Carefully add 2M hydrochloric acid to the aqueous solution until the pH is approximately 6.5-7.0. The product will precipitate as the hydrochloride salt. Rationale: Precise pH control is crucial. A highly acidic pH can increase the solubility of the product, reducing yield, while a basic pH will prevent the formation of the hydrochloride salt.

  • Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold water or diethyl ether and dry under vacuum to yield this compound.[1]

Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Yield in N-Alkylation Step

Question: My N-alkylation reaction has stalled or resulted in a very low yield of the desired product. What are the potential causes and how can I fix it?

Answer: Low yield in this step is a common problem and can be systematically diagnosed.

  • Inadequate Reaction Temperature: The N-alkylation of secondary amines can be slow at room temperature. Ensure the reaction is heated to 50-60°C. If the reaction is still slow, a marginal increase in temperature can be beneficial, but monitor closely for the formation of side products.

  • Insufficient Reaction Time: Confirm that the reaction has run long enough for the starting material to be consumed. Use TLC or GC-MS to track the disappearance of ethyl 2-(piperidin-4-yl)acetate.

  • Ineffective Base: Potassium carbonate is a common choice, but its effectiveness depends on it being anhydrous. Ensure the base is properly dried before use. If the issue persists, consider a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

  • Reagent Purity: Ensure all reagents and the solvent are anhydrous. Water can hydrolyze the alkylating agent and interfere with the reaction.

Troubleshooting_Low_Yield start Low Yield of N-Alkylated Product q1 Is reaction temp. adequate (50-60°C)? start->q1 q2 Was reaction time sufficient (TLC/GC-MS)? q1->q2 Yes sol1 Increase temperature. Monitor for side products. q1->sol1 No q3 Is the base effective and anhydrous? q2->q3 Yes sol2 Increase reaction time. Continue monitoring. q2->sol2 No q4 Are reagents and solvent pure/anhydrous? q3->q4 Yes sol3 Use a stronger base (e.g., DIPEA) or ensure K₂CO₃ is anhydrous. q3->sol3 No sol4 Purify/dry reagents and solvent. q4->sol4 No end_ok Yield Improved q4->end_ok Yes sol1->end_ok sol2->end_ok sol3->end_ok sol4->end_ok

Caption: Troubleshooting flowchart for low yield in the N-alkylation step.

Issue 2: Formation of a Major Impurity

Question: I've observed a significant impurity in my N-alkylation product, which seems to be a quaternary ammonium salt. How can I prevent this?

Answer: The formation of a quaternary ammonium salt is a classic side reaction where the desired product, ethyl 2-(1-ethylpiperidin-4-yl)acetate, reacts with another molecule of bromoethane. This over-alkylation is favored by certain conditions.

To minimize this side reaction:

  • Control Stoichiometry: Do not use a large excess of the alkylating agent (bromoethane). An excess of 10-20% (1.1-1.2 equivalents) is typically sufficient. Using a slight excess of the piperidine starting material relative to the alkylating agent can also help ensure the alkylating agent is consumed before it reacts with the product.

  • Monitor the Reaction: Closely track the consumption of the starting amine. Once the starting material is gone, stop the reaction promptly. Extended reaction times after this point significantly increase the risk of quaternization.

  • Controlled Addition: Add the bromoethane dropwise rather than all at once. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation event which is kinetically slower than the first.

Issue 3: Incomplete Hydrolysis or Product Isolation Problems

Question: The hydrolysis of my ester is not going to completion, or my product "oils out" instead of precipitating during neutralization. What should I do?

Answer: These are two distinct but related issues in the final step.

  • Incomplete Hydrolysis: If TLC analysis shows a persistent ester spot, the hydrolysis is incomplete.

    • Increase Reaction Time/Temperature: Ensure the reaction is refluxing properly and extend the time if necessary.

    • Base Concentration: Check the concentration of your NaOH solution. Using a higher concentration or adding more equivalents of NaOH can drive the reaction to completion.

  • Product Oiling Out: If the product forms an oil instead of a solid upon neutralization, it can make isolation difficult.

    • Control Temperature: Perform the neutralization and precipitation steps in an ice bath. Lower temperatures often promote crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

    • Solvent Choice: If the product remains an oil, you may need to perform a liquid-liquid extraction. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) after neutralization. The hydrochloride salt can then be obtained by bubbling dry HCl gas through the organic solution or by concentrating and triturating with a solvent in which the salt is insoluble, like diethyl ether.

Frequently Asked Questions (FAQs)

Q1: Can I use a different ethylating agent, such as ethyl iodide? A1: Yes, ethyl iodide is more reactive than ethyl bromide and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and may lead to a higher propensity for over-alkylation if conditions are not carefully controlled.

Q2: What is the best way to monitor these reactions? A2: Thin Layer Chromatography (TLC) is the most common and convenient method. For the N-alkylation step, you can use a mobile phase like ethyl acetate/hexanes. The product will be less polar than the starting amine. For the hydrolysis step, the product carboxylic acid will be much more polar than the starting ester. Staining with potassium permanganate can help visualize the spots. GC-MS is also an excellent tool for monitoring the reaction and identifying byproducts.

Q3: My final product has a broad melting point. How can I improve its purity? A3: A broad melting point indicates impurities. The most effective way to purify the final hydrochloride salt is through recrystallization. A common solvent system for this is a mixture of ethanol and diethyl ether or isopropanol and water.[2][3] Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., diethyl ether) until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Data Summary Table

ParameterStep 1: N-AlkylationStep 2: Hydrolysis
Key Reagents Ethyl 2-(piperidin-4-yl)acetate, Bromoethane, K₂CO₃Ethyl 2-(1-ethylpiperidin-4-yl)acetate, NaOH
Solvent Acetonitrile (anhydrous)Ethanol / Water
Temperature 50-60°CReflux (~80-90°C)
Typical Time 4-6 hours1-2 hours
Monitoring TLC (disappearance of starting amine)TLC (disappearance of ester)
Potential Issues Incomplete reaction, Over-alkylation (quaternization)Incomplete hydrolysis, Product oiling out
Expected Yield >85% (crude)>90% (after precipitation)

References

  • Gotor, V., et al. (2007). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Blicke, F. F., & Lu, C. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Available at: [Link]

  • ChemBK. (2024). Piperidin-4-yl-acetic acid ethyl ester hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Available at: [Link]

  • Bandyopadhyay, A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]

Sources

Technical Support Center: Purification of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. This molecule is a key building block in pharmaceutical synthesis, and achieving high purity is paramount for successful downstream applications and regulatory compliance. The unique physicochemical properties of this compound—namely the presence of a tertiary amine, a carboxylic acid, and its formulation as a hydrochloride salt—present specific challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and robust protocols drawn from established chemical principles and field experience.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the properties of this compound that govern its behavior during purification.

PropertyImplication for Purification
Hydrochloride Salt Enhances water solubility compared to the free base. The protonated piperidine nitrogen is less likely to cause significant tailing on reverse-phase HPLC columns but can still interact with acidic silica gel in normal-phase chromatography.
Hygroscopicity As an amine salt, the compound may absorb atmospheric moisture, potentially leading to a gummy or oily physical appearance and affecting accurate weighing.[1][2] Proper drying and storage are critical.
Amphoteric Nature The molecule contains both a basic piperidine nitrogen (pKa ~10-11) and an acidic carboxylic acid (pKa ~4-5). This makes its solubility highly dependent on pH.
Potential for Oxidation The tertiary amine on the piperidine ring can be susceptible to oxidation, which often leads to discoloration (e.g., a yellow or brown tint) over time or upon exposure to air and light.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My final product is an off-white or yellow powder. How can I remove the color impurities?

Answer: Discoloration is a common issue with piperidine derivatives, typically arising from minor oxidation byproducts formed during synthesis or storage. The most effective method to address this is through recrystallization with an activated charcoal treatment.

  • Causality: Activated charcoal possesses a high surface area with a network of fine pores that readily adsorb large, flat, aromatic, and colored impurity molecules, while the smaller target molecule remains in the solution.[3]

  • Solution:

    • During the recrystallization procedure (see Protocol 1), after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a small amount of activated charcoal (typically 1-2% w/w relative to the solute). Using an excess of charcoal should be avoided as it can adsorb the desired product and reduce the overall yield.

    • Bring the mixture back to a gentle boil for 5-10 minutes to ensure maximum adsorption of impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clarified, colorless filtrate to cool and crystallize as per the standard protocol.

Question 2: After solvent evaporation, my product is a sticky oil or gum that won't solidify. What is the cause and solution?

Answer: This is a frequent challenge, often attributable to three main factors: residual solvent, hygroscopicity, or the presence of impurities that depress the freezing point.

  • Causality: Amine hydrochlorides are often hygroscopic and can readily absorb water from the atmosphere, resulting in a viscous liquid or gum.[2] Even small amounts of trapped organic solvent or reaction byproducts can prevent the formation of a stable crystal lattice.

  • Solutions:

    • Rigorous Drying: Ensure all solvent is removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40-50°C), for several hours or until a constant weight is achieved.[4]

    • Trituration: This technique uses a solvent in which the desired compound is insoluble but the impurities are soluble.

      • Add a small volume of a non-polar solvent like diethyl ether, ethyl acetate, or cold acetone to the gummy product.[5][6]

      • Use a glass rod to vigorously scratch and stir the mixture. This mechanical action breaks up the gum, washes away impurities, and can induce nucleation and precipitation of the pure solid.

      • Collect the resulting solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

    • Precipitation from a Miscible Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., diethyl ether or ethyl acetate) until turbidity persists.[3] Allow the mixture to stand, which often results in the precipitation of the solid product.

Question 3: My attempts at recrystallization result in very poor recovery or no crystal formation at all. How can I optimize this process?

Answer: Successful recrystallization depends entirely on selecting an appropriate solvent system where the compound has high solubility when hot and low solubility when cold.[7]

  • Causality: If the compound is too soluble in the chosen solvent even at room temperature, recovery will be low. If it is not soluble enough at the solvent's boiling point, the technique is not viable.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of small amounts of your crude product in a range of solvents at both room temperature and at their boiling points. Ideal solvents for a hydrochloride salt are typically polar protic solvents.

    Solvent SystemRationale
    Isopropanol (IPA)Often provides a good solubility differential for amine salts.
    Ethanol / WaterDissolve in hot ethanol, then add hot water dropwise until just cloudy. Re-clarify with a drop of hot ethanol. Water acts as an anti-solvent.
    Methanol / Ethyl AcetateDissolve in a minimum of hot methanol, then add ethyl acetate as an anti-solvent until turbidity is observed.
    • Controlled Cooling: Do not cool the solution too rapidly (e.g., by placing it directly in an ice bath). Rapid cooling leads to the formation of small, often impure crystals or precipitation of an oil. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[3]

Question 4: I am using flash column chromatography, but my product is smearing (tailing) down the column. What's causing this?

Answer: Peak tailing is a classic sign of undesirable secondary interactions between a basic compound and the stationary phase.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic piperidine nitrogen in your compound can interact strongly with these sites, leading to a slow and uneven elution from the column, which manifests as peak tailing.

  • Solution:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

      • Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., a dichloromethane/methanol or ethyl acetate/hexane system).

      • Alternatively, a 0.5-1% solution of 880 ammonia in methanol can be used as the polar component of the mobile phase system.[8]

    • Pre-treating the Silica: Before loading your sample, flush the packed column with the modified mobile phase to ensure the stationary phase is fully equilibrated and neutralized.

dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Crude [label="Crude Product"]; Analysis [label="Initial Purity Analysis\n(TLC, HPLC, ¹H NMR)"]; IsPure [label="Purity > 98%?", shape=diamond, fillcolor="#FBBC05"]; Store [label="Dry and Store Properly", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure [label="Identify Primary Issue", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Color [label="Discoloration\n(Yellow/Brown)"]; Gum [label="Oily / Gummy Solid"]; Imp [label="Persistent Impurities"]; Tailing [label="HPLC Peak Tailing"];

// Solution Nodes Sol_Charcoal [label="Recrystallize with\nActivated Charcoal"]; Sol_Dry [label="Rigorous Drying &\nTrituration"]; Sol_Chrom [label="Modified Flash\nChromatography"]; Sol_HPLC [label="Adjust HPLC Method\n(pH, Column)"];

// Connections Crude -> Analysis; Analysis -> IsPure; IsPure -> Store [label="Yes"]; IsPure -> Impure [label="No"]; Impure -> Color [label="Color"]; Impure -> Gum [label="Physical Form"]; Impure -> Imp [label="Purity"]; Impure -> Tailing [label="Analytical"];

Color -> Sol_Charcoal; Gum -> Sol_Dry; Imp -> Sol_Chrom; Tailing -> Sol_HPLC; } } Caption: General troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q: What analytical techniques are best for assessing the final purity of this compound? A: A combination of techniques provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (like 0.1% TFA or formic acid) is a good starting point.[9][10]

  • Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural confirmation and can detect impurities containing protons, including residual solvents. The absence of unexpected signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are powerful for identifying the mass of unknown impurities detected by HPLC.

Q: How should I properly store the purified compound to ensure long-term stability? A: Given its hygroscopic nature and potential for oxidation, the compound should be stored in a tightly sealed, amber glass vial inside a desiccator to protect it from moisture and light.[1] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended to prevent oxidation. Store in a cool, dry location.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying the title compound via recrystallization from isopropanol (IPA).

  • Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 20 mL of isopropanol.

  • Heating: Heat the mixture on a hot plate with stirring. Gradually add more isopropanol in small portions until the solid completely dissolves at or near the boiling point. The goal is to use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add 50-100 mg of activated charcoal. Return the flask to the hotplate and boil gently for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to avoid crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is obtained.

dot graph "Recrystallization_Flow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

A [label="Dissolve Crude Product\nin Minimum Hot Solvent"]; B [label="Add Activated Charcoal\n(Optional, for color)"]; C [label="Hot Gravity Filtration"]; D [label="Slow Cooling to\nRoom Temperature"]; E [label="Cool in Ice Bath"]; F [label="Collect Crystals\n(Vacuum Filtration)"]; G [label="Wash with\nCold Solvent"]; H [label="Dry Under Vacuum"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Caption: Step-by-step workflow for recrystallization.

Protocol 2: Modified Flash Column Chromatography

This protocol is designed to purify the compound while mitigating issues of peak tailing on silica gel.

  • Eluent Preparation: Prepare a mobile phase system. A common choice is a gradient of methanol in dichloromethane (DCM). Crucially, add 1% triethylamine (Et₃N) to the prepared solvent mixture to serve as a basic modifier. For example, prepare a stock of 10% MeOH in DCM containing 1% Et₃N.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your starting eluent (e.g., 100% DCM with 1% Et₃N). Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude compound in a minimal amount of a solvent like methanol, add 2-3 times its weight of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% of the MeOH/Et₃N stock solution in DCM).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). The TLC plates should also be developed in a mobile phase containing a small amount of basic modifier.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • BenchChem. (2025).
  • Google APIs. (2006). WO 2006/055321 A2.
  • (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Piperidin-4-yl-acetic acid ethyl ester hydrochloride. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • (n.d.). Solid organic cpd.
  • ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Retrieved from [Link]

  • NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • (n.d.).
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-phenylpiperidine hydrochloride.
  • (n.d.).
  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • NIH. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • (n.d.).
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google APIs. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office - EP 321548. Retrieved from [Link]

  • ResearchGate. (2026). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. Retrieved from [Link]

  • (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the Preparation of Fentanyl.
  • UNODC. (n.d.). precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Retrieved from [Link]

Sources

Preventing degradation of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Welcome to the technical support guide for this compound. This molecule is a valuable building block in pharmaceutical research and development. However, like many heterocyclic amines, its stability in solution can be a critical factor influencing experimental reproducibility and the integrity of your results.[1] This guide is designed to provide you, the researcher, with a deep understanding of the potential degradation pathways and to offer practical, field-tested strategies for prevention and troubleshooting. Our goal is to empower you to maintain the integrity of your compound from storage to final analysis.

Section 1: Understanding the Molecule's Stability Profile

The structure of this compound contains two key functional groups that are susceptible to degradation: the tertiary amine within the piperidine ring and the carboxylic acid moiety. Understanding these vulnerabilities is the first step toward preventing unwanted chemical changes.

Key Degradation Pathways

The primary routes of degradation for similar piperidine-based compounds include oxidation, thermal decomposition, and photolysis.[1]

  • Oxidation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide or even ring-opening byproducts. This process can be initiated by atmospheric oxygen, especially over extended periods, or accelerated by the presence of oxidizing agents.

  • N-Dealkylation: The ethyl group on the nitrogen can be cleaved under certain oxidative or metabolic conditions, leading to the formation of the secondary amine analog.

  • Photolytic Degradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. Many piperidine compounds are photosensitive.

  • Thermal Degradation: High temperatures can accelerate all degradation processes and may specifically cause decarboxylation of the acetic acid group.[2]

DegradationPathways Parent (1-Ethyl-4-piperidinyl)acetic acid hydrochloride Oxidation Oxidative Stress (e.g., H₂O₂, O₂) Parent->Oxidation Light Photolytic Stress (Light/UV) Parent->Light Photolysis Heat Thermal Stress Parent->Heat Accelerates all pathways N_Oxide N-Oxide Product De_Ethylated N-De-Ethylated Product Ring_Opened Ring-Opened Products Photodegradant Photolytic Byproducts Oxidation->N_Oxide N-Oxidation Oxidation->De_Ethylated N-De-Ethylation Oxidation->Ring_Opened Ring Cleavage Light->Photodegradant

Caption: Potential degradation pathways for (1-Ethyl-4-piperidinyl)acetic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My analytical results are inconsistent, showing a decreasing peak area for the parent compound over time. What could be the cause?

A1: This is a classic sign of compound degradation. The decrease in the main peak in your chromatogram, often accompanied by the appearance of new, smaller peaks, indicates that the parent molecule is converting into other species. The most common culprits are oxidation and hydrolysis, especially if your solutions are stored at room temperature or exposed to light.[1]

  • Causality: The tertiary amine is susceptible to slow oxidation by dissolved atmospheric oxygen. Furthermore, if the pH of your solution is not controlled, it could catalyze hydrolytic processes.

  • Troubleshooting Steps:

    • Review Storage: Confirm that your solutions are stored in a cool, dark place, ideally between 2-8°C.[1]

    • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. The stability of piperidine compounds can decrease over time, with noticeable degradation possible after a few months, even under ideal conditions.[1]

    • Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, degas your solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: My solution of this compound has developed a yellow tint. Should I be concerned?

A2: Yes, a color change is a visual indicator of a chemical reaction and potential degradation. For amine-containing compounds, a yellow or brown discoloration often points towards oxidation.

  • Causality: Oxidative degradation pathways can produce byproducts with conjugated systems that absorb visible light, appearing colored. This is a common issue with piperidine and other amine-containing molecules.

  • Troubleshooting Steps:

    • Protect from Light: Immediately protect your solution from light by using amber vials or wrapping the container in aluminum foil.[1]

    • Control Headspace: Minimize the headspace (air) in your storage vial to reduce the amount of available oxygen.

    • Consider Antioxidants: If compatible with your experimental system, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid could be beneficial. However, you must validate that the antioxidant does not interfere with your assay.

Q3: What is the optimal pH for storing my aqueous solutions?

A3: The stability of this compound is likely pH-dependent. While the hydrochloride salt suggests stability in acidic conditions, extreme pH values (both highly acidic and highly basic) can catalyze degradation.[3]

  • Causality: The carboxylic acid group is more stable at acidic pH, while the tertiary amine is less prone to oxidation when protonated (at lower pH). However, strong bases can deprotonate the amine, making it more susceptible to oxidation, while strong acids could potentially catalyze other reactions over long periods.

  • Troubleshooting Steps:

    • Buffer Your Solution: Instead of using pure water, prepare your solutions in a buffered system. A weakly acidic buffer (e.g., pH 4-6) is often a good starting point for compounds with amine and carboxylic acid groups.

    • Conduct a pH Stability Study: If the stability is critical for your application, perform a simple study. Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the purity by HPLC over time. This will empirically determine the optimal pH range for your specific concentration and storage conditions.

Section 3: Proactive Stability Enhancement Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and establish the intrinsic stability of your molecule.[3] This allows you to develop analytical methods that can separate these impurities and proactively avoid conditions that cause them.

Objective: To intentionally stress the compound under various conditions to generate potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize before analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a sample of the solution in an oven at 60-80°C for 48 hours.

  • Photolytic Degradation: Expose a solution sample to light in a photostability chamber (per ICH Q1B guidelines) or under a broad-spectrum lamp.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 2). Monitor for the decrease in the parent peak and the appearance of new peaks.

Protocol 2: Recommended Analytical Method for Stability Monitoring

To accurately assess stability, a robust analytical method is required. Since the target compound lacks a strong UV chromophore, HPLC with a universal detector like Charged Aerosol Detection (CAD) is highly effective.[4] If unavailable, derivatization or ion-pairing chromatography with UV detection may be necessary.

Objective: To separate the parent compound from potential degradants.

Methodology (Based on similar compounds):

  • System: High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).[4]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. To improve peak shape and retention for the amine, an ion-pairing agent like heptafluorobutyric acid (HFBA) at 0.1% in the aqueous phase is recommended.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detector: Charged Aerosol Detector (CAD) is ideal.[4] Alternatively, Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for the solid compound? A: Store the solid this compound in a tightly closed container in a cool, dry, and dark place.[5] A temperature range of 2-8°C is often recommended for long-term stability of piperidine series compounds. Ensure the container is sealed to protect from moisture and air.[6]

Q: Which solvents should I use for my solutions? A: The choice of solvent depends on your application. For aqueous solutions, use high-purity, degassed water and consider buffering the solution as discussed above. If an organic solvent is needed, aprotic solvents like acetonitrile or DMSO are generally suitable. Avoid reactive solvents, such as alcohols, if esterification of the carboxylic acid is a concern over long-term storage.

Q: How long can I expect my solutions to be stable? A: This is highly dependent on storage conditions, solvent, and concentration. For piperidine compounds, some degradation may become noticeable after 2-3 years even in solid form under ideal conditions.[1] In solution, the stability is significantly reduced. It is best practice to use freshly prepared solutions. If storing solutions, they should be qualified for stability over the intended period of use by re-analyzing their purity at set intervals.

Section 5: Summary of Recommendations
ParameterRecommendationRationale
Storage (Solid) 2-8°C, dry, dark, tightly sealed container.[5]Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photolysis.
Storage (Solution) 2-8°C, dark (amber vials), minimal headspace.Reduces rates of all degradation reactions, especially oxidation and photolysis.
Solvent (Aqueous) Buffered, degassed, high-purity water (start with pH 4-6).Controls pH to prevent acid/base-catalyzed reactions and removes oxygen to slow oxidation.
Atmosphere Store long-term solutions under an inert gas (N₂ or Ar).Prevents oxidation of the tertiary amine, a primary degradation pathway.
Light Exposure Minimize at all times; use amber glassware or foil.Prevents photolytic degradation.
Temperature Avoid elevated temperatures during experiments.[2]Heat accelerates all chemical degradation reactions.
References
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • TCI Chemicals. (2024, November 19). SAFETY DATA SHEET.
  • BIOSYNCE. (2025, July 29). Under what conditions does piperidine decompose?
  • BenchChem. (n.d.). Instability and degradation pathways of 1-piperideine.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Piperidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • UNEP. (n.d.). Analytical Methods.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Hit2Lead. (n.d.). This compound.
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Kumar, V., et al. (n.d.).
  • BuyersGuideChem. (n.d.). Piperidin-4-yl-acetic acid ethyl ester hydrochloride.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • ChemicalBook. (2025, July 4). PIPERIDIN-4-YL-ACETIC ACID METHYL ESTER HYDROCHLORIDE.
  • Muszalska, I., et al. (n.d.).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance.
  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride.
  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate.
  • Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of piperidine-containing compounds. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to empower you with the knowledge to troubleshoot effectively and develop robust analytical methods.

Troubleshooting Guide: From Tailing Peak to Gaussian Ideal

Peak tailing is a common adversary in the chromatography of basic compounds like piperidines, compromising both resolution and the accuracy of quantification.[1][2] This guide will walk you through a systematic approach to diagnose and resolve this issue.

Q1: I'm observing significant peak tailing with my piperidine analyte on a standard C18 column. What is the most likely cause and what is my first step?

The primary culprit behind the peak tailing of basic compounds like piperidine is secondary interactions between the analyte and the stationary phase.[3] Here's a breakdown of the underlying mechanism:

  • Analyte State: In typical reversed-phase mobile phases with a pH between 2 and 7, the basic nitrogen in the piperidine ring is protonated, carrying a positive charge.

  • Stationary Phase Interaction: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[1] At mid-range pH levels (typically above pH 3), these silanol groups can become deprotonated (SiO-), creating localized negative charges on the stationary phase.[3][4]

  • Secondary Ionic Interaction: The positively charged piperidine analyte can then interact strongly with these negatively charged silanol sites through ionic attraction. This is a secondary retention mechanism in addition to the desired hydrophobic interactions.[3] Molecules that undergo this stronger interaction are retained longer, leading to a delayed elution and the characteristic "tail" on the peak.[1]

Your first and most critical step is to control the ionization state of the silanol groups by adjusting the mobile phase pH.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of residual silanol groups on the silica stationary phase.

  • Procedure:

    • Prepare an aqueous mobile phase with a pH of 3.0 or lower.[5] A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in water.[5]

    • Ensure your HPLC column is stable at this low pH. Most modern silica-based columns are designed to operate under these conditions, but it is always best to consult the manufacturer's guidelines.[5]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Expected Outcome: By operating at a low pH, the silanol groups will be predominantly in their neutral, protonated form (Si-OH), which significantly reduces the secondary ionic interactions with the protonated piperidine analyte.[3][6] This should lead to a marked improvement in peak symmetry.

Q2: I've lowered the mobile phase pH, and while the peak shape has improved, there is still some residual tailing. What are my next options?

While low pH is a powerful tool, it may not completely eliminate tailing, especially on older or more acidic (Type A) silica columns.[7] Your next steps should focus on further minimizing silanol interactions through mobile phase additives or by selecting a more appropriate stationary phase.

Option 1: Incorporate a Competing Base

A competing base, also known as a silanol suppressor, is a mobile phase additive that competes with your basic analyte for the active silanol sites.[7]

  • Mechanism of Action: Additives like triethylamine (TEA) are small basic molecules that, when added to the mobile phase, will preferentially interact with the residual silanol groups, effectively "masking" them from your piperidine analyte.[7] This reduces the opportunities for secondary interactions that cause peak tailing.[7]

Protocol 2: Using a Competing Base (Triethylamine - TEA)

  • Objective: To competitively block active silanol sites on the stationary phase.

  • Procedure:

    • Prepare your aqueous mobile phase (already at a low pH from the previous step) and add triethylamine (TEA) at a concentration of 0.1% to 0.5% (v/v). A good starting point is often around 0.1%.

    • Adjust the final pH of the mobile phase after the addition of TEA.

    • Thoroughly mix and degas the mobile phase.

    • Equilibrate the column extensively with the new mobile phase.

  • Caution: While effective, TEA can sometimes shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[7] Always use high-purity reagents.

Option 2: Choose a More Inert Stationary Phase

Modern HPLC columns are designed to minimize the impact of residual silanols. If you are consistently facing tailing issues with basic compounds, investing in a more suitable column is a highly effective long-term solution.[8]

Column TypeMechanism for Reduced TailingIdeal for...
End-capped Columns After the primary C18 bonding, the remaining silanol groups are chemically reacted (capped) with smaller silanizing agents to make them inert.[5][9]General purpose analysis of basic compounds. A significant improvement over non-end-capped columns.
Base-Deactivated Columns (BDS) These are a type of end-capped column specifically engineered and tested to provide excellent peak shape for basic analytes.[5]Methods requiring high symmetry for basic compounds.
Hybrid Silica Columns The stationary phase is a hybrid of silica and organic polymer, which reduces the number and acidity of surface silanols.[8]Robust methods, especially at higher pH ranges.
Polar-Embedded Columns A polar functional group is embedded near the base of the alkyl chain, which shields the analyte from interacting with underlying silanols.[4][10]Providing alternative selectivity and excellent peak shape for bases without the need for competing base additives.
Q3: My peak tailing is inconsistent, sometimes it's worse than others. Could there be a problem with my HPLC system itself?

Yes, inconsistent peak tailing can point towards issues beyond column chemistry. If all peaks in your chromatogram are tailing, it's often a sign of a physical problem in the system.[2][9]

  • Extra-Column Volume: This refers to any dead volume in the flow path outside of the column itself, such as in the tubing, fittings, or detector flow cell.[4][11] Excessive extra-column volume can cause band broadening and lead to peak tailing.[4]

    • Troubleshooting:

      • Ensure all tubing connections are properly made with no gaps.

      • Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.[4]

      • Check that the ferrule is correctly seated in the port.

  • Column Contamination or Degradation: Over time, strongly retained compounds can accumulate at the head of the column, or the column bed can develop a void.[11] This disrupts the flow path and can cause peak distortion.[11]

    • Troubleshooting:

      • Try back-flushing the column (if the manufacturer allows) to remove contaminants from the inlet frit.

      • If a void is suspected at the column inlet, replacing the column is often the only solution.

      • Always use a guard column to protect your analytical column from particulate matter and strongly retained sample components.

To help you systematically diagnose the issue, follow this troubleshooting workflow:

Troubleshooting_Workflow start Peak Tailing Observed q1 Are all peaks tailing or only the piperidine analyte? start->q1 all_tail All Peaks Tailing q1->all_tail All one_tail Only Piperidine Tailing q1->one_tail Only Piperidine check_system Inspect System for Physical Issues: - Check fittings and tubing for dead volume. - Inspect for leaks. - Consider column void/contamination. all_tail->check_system chem_issue Chemical Interaction Issue: Focus on method development. one_tail->chem_issue system_issue_resolved System Issue Resolved? check_system->system_issue_resolved system_issue_resolved->chem_issue No end_good Problem Solved: Symmetrical Peak system_issue_resolved->end_good Yes adjust_ph Adjust Mobile Phase pH to < 3 chem_issue->adjust_ph ph_resolved Tailing Resolved? adjust_ph->ph_resolved add_modifier Add Competing Base (e.g., TEA) OR Change to a Base-Deactivated/ Embedded Polar Column ph_resolved->add_modifier No ph_resolved->end_good Yes add_modifier->end_good end_bad Persistent Tailing: Consult Column Manufacturer/ Further Method Development

Caption: A workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q4: Can I analyze piperidine compounds at a high pH?

Yes, analyzing basic compounds at a high pH (e.g., pH > 8) is a valid strategy. At a high pH, the piperidine analyte will be in its neutral, free-base form, which eliminates the problematic ionic interactions with the now negatively charged silanol groups.[3] However, this approach requires a column that is stable at high pH, as traditional silica-based columns will rapidly degrade under these conditions.[12] Hybrid silica or polymer-based columns are necessary for high-pH work.[8]

Q5: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

While the primary driver of tailing for basic compounds is silanol interaction, the organic modifier can have a secondary effect. Methanol is a more polar and protic solvent compared to acetonitrile. It can sometimes provide better "shielding" of the silanol groups, leading to slightly improved peak shapes. If you are still experiencing tailing after optimizing the pH, it is worth evaluating methanol as an alternative organic modifier.

Q6: My sample is dissolved in a solvent different from the mobile phase. Could this cause peak tailing?

Absolutely. This is known as a "sample solvent effect." If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion, including tailing or fronting.[13] Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use the weakest solvent possible that will still dissolve your analyte and inject the smallest possible volume.

Q7: What is an acceptable USP tailing factor?

The United States Pharmacopeia (USP) tailing factor (T) is a measure of peak symmetry. A perfectly symmetrical Gaussian peak has a T value of 1.0. Generally, a tailing factor of less than 2.0 is considered acceptable for most applications, with many methods specifying a required limit of T ≤ 1.5.[3]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • BenchChem. Resolving peak tailing in HPLC analysis of basic piperidine compounds.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs.
  • Phenomenex.
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ALWSCI.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?.
  • BenchChem.
  • ResearchGate.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • PubMed.
  • Chromatography Forum. Which column for basic analytes.
  • Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II).
  • YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Axion Labs. HPLC Peak Tailing.
  • BenchChem.
  • Industry news.
  • Agilent.
  • Moravek.

Sources

Storage conditions to ensure (1-Ethyl-4-piperidinyl)acetic acid hydrochloride stability

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Official websites use .gov A .gov website belongs to an official government organization in the United States.

Secure .gov websites use HTTPS A lock ( A locked padlock ) or https:// means you've safely connected to the .gov website. Share sensitive information only on official, secure websites.

Technical Support Center: (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

A Guide to Ensuring Compound Stability and Experimental Integrity

Welcome to the Technical Support Center for this compound (CAS No. 1185412-62-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As Senior Application Scientists, we understand that the reliability of your experimental results begins with the quality of your starting materials. This document provides in-depth answers to common questions, troubleshooting workflows for stability-related issues, and protocols to help you validate the integrity of your compound.

Section 1: Quick Reference and Recommended Storage Conditions

For ease of use, the following table summarizes the optimal storage conditions for this compound. Adherence to these guidelines is the first step in preventing degradation and ensuring reproducible results.

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Temperature 2°C to 8°C (Refrigerated) Protects against thermal degradation. Some suppliers utilize cold-chain transport for this compound[1]. Storing at higher temperatures can accelerate decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) The compound may be air-sensitive[2]. An inert atmosphere prevents slow oxidative degradation over time.
Humidity Dry/Desiccated Environment As a hydrochloride salt, the compound can be hygroscopic. Moisture absorption can lead to clumping, hydrolysis, and inaccurate weighing. Store in a tightly sealed container[3][4][5].
Light Protected from Light (Amber Vial) Prevents potential photolytic degradation. While not always specified, this is a standard best practice for complex organic molecules.
Container Tightly Sealed, Appropriate Material Prevents exposure to air and moisture[2][3][4]. Use glass or other non-reactive containers.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The stability of this compound is primarily influenced by four factors:

  • Temperature: Elevated temperatures provide the energy needed to overcome activation barriers for decomposition reactions.

  • Moisture: As a salt, the compound can absorb atmospheric moisture. This can not only affect the physical state of the powder but also potentially facilitate hydrolytic degradation pathways.

  • Atmosphere: The piperidine ring can be susceptible to oxidation, especially over long-term storage if not kept under an inert atmosphere[2].

  • Incompatible Materials: Contact with strong bases, acids, or oxidizing agents can lead to rapid chemical degradation[2].

Q2: How should I prepare and store solutions of this compound for experimental use?

A2: For short-term use, solutions can typically be prepared in high-purity aqueous buffers or organic solvents like DMSO or ethanol. However, the long-term stability in solution is not well-characterized and should be determined empirically.

  • Solvent Choice: The choice of solvent should be guided by your experimental needs. For biological assays, sterile-filtered aqueous buffers or DMSO are common.

  • pH Considerations: The compound is a hydrochloride salt. Dissolving it in neutral or basic buffers will neutralize the HCl and may affect solubility and stability. It is critical to assess the compound's stability at the working pH of your experiment.

  • Storage of Stock Solutions: If you must store stock solutions, we recommend flash-freezing aliquots and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the visible signs that my solid compound may have degraded?

A3: Visual inspection is the first line of defense in identifying potential stability issues. Look for:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate oxidative degradation or the formation of impurities.

  • Clumping or Caking: This is a strong indicator of moisture absorption due to improper storage or a compromised container seal.

  • Change in Texture: Any significant change from a crystalline or fine powder to a gummy or oily substance suggests severe degradation or contamination.

Q4: What substances are incompatible with this compound?

A4: Safety Data Sheets for this and similar compounds highlight several incompatibilities.[2]

  • Strong Bases: Will deprotonate the piperidine nitrogen and the carboxylic acid, changing the compound's structure and properties.

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the molecule.

  • Strong Acids: While it is a hydrochloride salt, exposure to stronger acids under harsh conditions could potentially lead to unwanted side reactions.

  • Reducing Agents: May also react with the compound, although this is generally less of a concern than with oxidizers or strong bases.[2]

Section 3: Troubleshooting Guide

If you encounter unexpected results, use this guide to troubleshoot potential stability-related issues.

Observed ProblemPotential Cause (Stability-Related)Recommended Action
Loss of Potency / Inconsistent Assay Results The compound has degraded, reducing the concentration of the active molecule.1. Perform a purity check on the solid material using HPLC (see Protocol 4.1). 2. Prepare fresh stock solutions from a validated lot of the compound. 3. If using old solutions, compare their performance against freshly prepared ones.
Solid Compound is Clumped or Discolored Moisture absorption and/or oxidative/photolytic degradation.1. Discard the material if discoloration is significant. 2. If clumping is the only issue, the material may be usable after drying under vacuum, but a purity check is highly recommended. 3. Review storage procedures to ensure containers are sealed and stored in a desiccator.
Precipitate Forms in a Stored Solution Poor solubility at the storage temperature, pH shift, or formation of an insoluble degradation product.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. Check the pH of the solution. 3. Filter the solution and analyze both the soluble and insoluble fractions to identify the precipitate. It is often safer to discard the solution and prepare a fresh batch.

Section 4: Advanced Protocols for Stability Assessment

For rigorous validation, the following protocols provide a framework for assessing the integrity of your compound.

Protocol 4.1: Routine Purity Verification by HPLC

This protocol is designed as a quick quality control check.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample. A stable, pure compound should yield a single major peak. The presence of multiple smaller peaks may indicate impurities or degradation products. Compare the peak area of the main peak to the total peak area to estimate purity.

Protocol 4.2: Conceptual Workflow for a Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways.[6] They involve subjecting the compound to harsh conditions to intentionally induce degradation.

  • Establish Baseline: Analyze an un-stressed sample of the compound by a stability-indicating HPLC method to serve as a t=0 reference.

  • Stress Conditions: Prepare separate samples of the compound and expose them to the following conditions as described in ICH guidelines.[6][7]

    • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C).[6][8]

    • Base Hydrolysis: 0.1 M NaOH at an elevated temperature.[6][7]

    • Oxidation: 3% Hydrogen Peroxide at room temperature.[7]

    • Thermal Stress: Heat the solid compound in an oven (e.g., 105°C).

    • Photostability: Expose the compound to UV light in a photostability chamber.

  • Analysis: At set time points, neutralize the hydrolyzed samples and analyze all stressed samples by HPLC.

  • Interpretation: Compare the chromatograms of the stressed samples to the baseline. The goal is to achieve 5-20% degradation.[8] The appearance of new peaks confirms the formation of degradation products and establishes the stability-indicating nature of the analytical method.

Section 5: Visualization & Workflows

Diagram 5.1: Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering a potential compound stability issue.

G start Stability Issue Encountered (e.g., Inconsistent Data, Visual Change) check_solid Step 1: Inspect Solid Material start->check_solid is_solid_ok Is solid material visually okay (white, free-flowing)? check_solid->is_solid_ok check_solution Step 2: Evaluate Solution Prep & Storage is_solid_ok->check_solution Yes discard_solid Action: Quarantine and discard suspect solid. Obtain a new lot. is_solid_ok->discard_solid No is_solution_fresh Was the solution freshly prepared? check_solution->is_solution_fresh run_hplc Step 3: Perform Analytical QC is_solution_fresh->run_hplc Yes prepare_fresh Action: Prepare fresh solution immediately before experiment. is_solution_fresh->prepare_fresh No revalidate_storage Action: Re-validate solution storage protocol. Consider aliquoting and storing at -80°C. is_solution_fresh->revalidate_storage If using stored solutions proceed Conclusion: Compound is likely stable. Investigate other experimental variables. run_hplc->proceed Purity >95% degraded Conclusion: Compound has degraded. Obtain a new lot and review storage. run_hplc->degraded Purity <95% or multiple degradants prepare_fresh->run_hplc

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the scale-up of this important piperidine derivative. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • N-alkylation of 4-piperidineacetic acid or its ester derivative: This is a straightforward approach involving the reaction of the piperidine nitrogen with an ethylating agent, such as ethyl iodide or ethyl bromide.[1][2]

  • Reductive amination: This method involves the reaction of a piperidone precursor with an amine, followed by reduction.[3][4][5]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Safety is paramount. Key precautions include:

  • Handling of Reagents: Work in a well-ventilated fume hood, especially when handling volatile and flammable solvents and corrosive acids.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Reaction Monitoring: Closely monitor reaction temperatures, especially for exothermic reactions, to prevent runaways.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress.[6][7] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up a chemical synthesis often presents unforeseen challenges. This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in N-Alkylation Reaction

Q: We are experiencing significantly lower yields than expected during the N-alkylation of 4-piperidineacetic acid ethyl ester with ethyl iodide on a larger scale. What are the likely causes and how can we improve the yield?

A: Low yields during the scale-up of N-alkylation are a common issue and can stem from several factors.

Possible Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor distribution of reactants. This can result in incomplete reactions and the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and homogenous mixing of the reaction mixture. The use of baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. If the temperature is not adequately controlled, side reactions may become more prevalent.

    • Solution: Implement a reliable temperature control system, such as a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to better manage the heat evolution.

  • Suboptimal Base Selection or Stoichiometry: The choice and amount of base are critical for scavenging the acid generated during the reaction. An inappropriate base or insufficient amount can lead to the formation of the piperidinium salt, which is less reactive, thus slowing down or stalling the reaction.[1]

    • Solution: Use a non-nucleophilic base like potassium carbonate or triethylamine. Ensure at least one equivalent of the base is used. On a larger scale, it may be beneficial to use a slight excess of the base to ensure complete acid scavenging.

  • Reactivity of the Ethylating Agent: While ethyl iodide is highly reactive, it can also be prone to degradation.[8]

    • Solution: Use a high-quality, stabilized ethylating agent. Consider using ethyl bromide, which is often more cost-effective for large-scale synthesis, though it may require slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time).

Logical Troubleshooting Workflow for Low Yield in N-Alkylation

start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control check_mixing->check_temp If inadequate check_mixing->check_temp If adequate optimize_mixing Improve Stirring/Baffling check_mixing->optimize_mixing If inadequate check_base Review Base Selection and Stoichiometry check_temp->check_base If inadequate check_temp->check_base If adequate optimize_temp Implement Better Temperature Control check_temp->optimize_temp If inadequate check_reagent Verify Ethylating Agent Quality check_base->check_reagent If inadequate check_base->check_reagent If adequate optimize_base Optimize Base/Stoichiometry check_base->optimize_base If inadequate optimize_reagent Switch to Alternative Ethylating Agent check_reagent->optimize_reagent If questionable re_run Re-run Reaction with Optimized Parameters check_reagent->re_run If questionable check_reagent->re_run If good optimize_mixing->re_run optimize_temp->re_run optimize_base->re_run optimize_reagent->re_run end Improved Yield Achieved re_run->end

Caption: Troubleshooting workflow for low N-alkylation yield.

Issue 2: Formation of Impurities

Q: During the synthesis, we are observing significant amounts of a dialkylated byproduct (quaternary ammonium salt). How can we minimize its formation?

A: The formation of a quaternary ammonium salt is a common side reaction in N-alkylation, especially when using reactive alkylating agents.

Possible Causes & Solutions:

  • Excess Ethylating Agent: Using a large excess of the ethylating agent can drive the reaction towards the formation of the quaternary salt.[1]

    • Solution: Carefully control the stoichiometry of the ethylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without significant over-alkylation.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second alkylation step.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or HPLC to determine the optimal temperature.

  • Order of Addition: Adding the piperidine derivative to the ethylating agent can create localized high concentrations of the alkylating agent, favoring dialkylation.

    • Solution: Add the ethylating agent slowly and portion-wise to the solution of the piperidine derivative and base.[1] This maintains a low concentration of the alkylating agent throughout the reaction.

Q: We are struggling with the removal of unreacted 4-piperidineacetic acid from the final product. What purification strategies are effective?

A: The separation of the starting material from the product can be challenging due to their similar polarities.

Possible Causes & Solutions:

  • Incomplete Reaction: The most straightforward reason for the presence of starting material is an incomplete reaction.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature slightly.

  • Ineffective Work-up: A simple extraction may not be sufficient to remove all of the unreacted starting material.

    • Solution: An acid-base workup can be very effective. After the reaction, the mixture can be acidified. The desired product, being a tertiary amine, will be protonated and remain in the aqueous layer, while less basic impurities may be extracted into an organic solvent. The aqueous layer can then be basified and the product extracted.

  • Crystallization Issues: If the product is isolated by crystallization of the hydrochloride salt, the purity of the crude material is crucial.

    • Solution: Before forming the hydrochloride salt, consider a purification step of the free base, such as column chromatography on silica gel. For the final crystallization, carefully select the solvent system. A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., diethyl ether, ethyl acetate) can be effective.[9]

Issue 3: Difficulties in Product Isolation and Purification

Q: Our final product, this compound, is proving difficult to crystallize, often oiling out or yielding an impure solid. How can we optimize the crystallization process?

A: Crystallization is a critical step for obtaining a high-purity final product. Difficulties in this stage often point to issues with solvent selection, purity of the crude material, or the crystallization conditions.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The choice of solvent is crucial for successful crystallization.

    • Solution: Experiment with different solvent systems. For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good choices. A co-solvent system, where the product is dissolved in a minimal amount of a good solvent at an elevated temperature and then a poor solvent is added dropwise until turbidity is observed, can induce crystallization upon cooling.[5]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization or lead to the formation of an oil.

    • Solution: Ensure the crude product is as pure as possible before attempting crystallization. This may involve an additional purification step, such as a charcoal treatment to remove colored impurities or a quick filtration through a plug of silica gel.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the crystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the yield of crystals. Seeding the solution with a small crystal of the pure product can also promote crystallization.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 4-Piperidineacetate

This protocol describes a general procedure for the ethylation of ethyl 4-piperidineacetate followed by hydrolysis and salt formation.

Reaction Scheme:

Step-by-Step Methodology:

  • N-Alkylation:

    • To a stirred solution of ethyl 4-piperidineacetate (1.0 eq.) and potassium carbonate (1.5 eq.) in a suitable solvent (e.g., acetonitrile or DMF), slowly add ethyl iodide (1.1 eq.) at room temperature.[7]

    • Heat the reaction mixture to 50-60 °C and monitor by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (1-ethyl-4-piperidinyl)acetate.

  • Hydrolysis and Salt Formation:

    • Dissolve the crude ester in a mixture of ethanol and 6M aqueous hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, or until hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Cool the resulting aqueous solution in an ice bath to promote crystallization of this compound.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Protocol 2: Reductive Amination of a Piperidone Precursor

This protocol provides a general procedure for the synthesis via reductive amination.

Reaction Scheme:

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of a suitable 4-oxopiperidineacetic acid derivative (e.g., the ethyl ester) (1.0 eq.) and ethylamine (1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.[3]

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis and Salt Formation:

    • Follow the procedure outlined in Protocol 1, Step 2.

Data Presentation

Table 1: Recommended Reaction Parameters for N-Alkylation

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)
Solvent Acetonitrile, DMFAcetonitrile, Toluene
Base K₂CO₃, Et₃NK₂CO₃
Ethylating Agent Ethyl iodide, Ethyl bromideEthyl bromide
Temperature 25-60 °C40-70 °C
Reaction Time 4-12 hours8-24 hours

Table 2: Typical Yields and Purity

Synthetic RouteTypical Yield RangeTypical Purity (after crystallization)
N-Alkylation 65-85%>98%
Reductive Amination 70-90%>99%

Visualizations

Synthetic Pathways

cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route start1 4-Piperidineacetic acid or its ester step1 N-Alkylation with Ethylating Agent start1->step1 intermediate1 Ethyl (1-Ethyl-4-piperidinyl)acetate step1->intermediate1 step2 Hydrolysis and HCl Salt Formation intermediate1->step2 end (1-Ethyl-4-piperidinyl)acetic acid hydrochloride step2->end start2 4-Oxopiperidineacetic acid derivative step3 Reductive Amination with Ethylamine start2->step3 intermediate2 (1-Ethyl-4-piperidinyl)acetic acid derivative step3->intermediate2 step4 Deprotection/Hydrolysis and HCl Salt Formation intermediate2->step4 step4->end

Caption: Synthetic routes to the target molecule.

References

  • CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)
  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

  • Piperidine, 1-ethyl - Organic Syntheses Procedure. Available from: [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available from: [Link]

  • WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google P
  • US10696668B2 - Acid addition salts of piperazine derivatives - Google P
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • WO 2006/055321 A2 - A process for preparing 1-(2-phenethyl)-4-anilinopiperidine - Google Patents.
  • Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis - Benchchem. (URL not available)
  • Ethyl iodide | 586 Publications | 5735 Citations | Top Authors | Related Topics - SciSpace. (URL not available)
  • Top 7 papers published in the topic of Ethyl iodide in 1979 - SciSpace. (URL not available)
  • Piperidin-4-yl-acetic acid ethyl ester hydrochloride | 169458-04-2 - BuyersGuideChem. (URL not available)
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Publishing. (URL not available)
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Publishing. (URL not available)
  • Application Notes and Protocols for the Alkylation of Ethyl 2,4-diphenylacetoacet
  • Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis - Benchchem. (URL not available)
  • ToR Amendment Tagoor Chemicals Private Limited - environmental clearance. (URL not available)
  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride - Asian Journal of Green Chemistry. (URL not available)
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available from: [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC - NIH. (URL not available)
  • CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google P
  • Dynamic Simulation of a Reactive Distillation Column for Ethyl Acetate Production: Optimization of Operating Conditions Using Response Surface Methodology - DergiPark. (URL not available)
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchG
  • common challenges in working with piperidine-based compounds - Benchchem. (URL not available)
  • Dynamic Simulation of a Reactive Distillation Column for Ethyl Acetate Production: Optimization of Operating Conditions Using Response Surface Methodology - DergiPark. (URL not available)
  • Syntheses of Medicinal Compounds. (URL not available)
  • Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]

  • Application Notes and Protocols for Cyclization Reactions of Ethyl 2,4-diphenylacetoacet
  • Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride - Asian Journal of Green Chemistry. (URL not available)

Sources

Minimizing impurity formation during (1-Ethyl-4-piperidinyl)acetic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurity formation and optimize your synthetic route for a high-purity final product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: Low Yield of Ethyl (1-Ethyl-4-piperidinyl)acetate During N-Alkylation

I am experiencing a low yield of the desired N-ethylated product after reacting ethyl 4-piperidylacetate with an ethylating agent like ethyl bromide. What are the potential causes and how can I improve the yield?

Answer:

A low yield in the N-alkylation step is a common issue that can often be traced back to several factors related to the reactants' quality, reaction conditions, and the presence of competing side reactions.

Potential Causes and Solutions:

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not efficiently deprotonate the piperidine nitrogen, leading to incomplete reaction. Conversely, an overly strong base can promote side reactions.

    • Recommendation: Use a moderate, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1][2] Ensure at least a stoichiometric equivalent of the base is used, with a slight excess (1.1-1.2 equivalents) often being beneficial to drive the reaction to completion.

  • Reaction Temperature and Time: N-alkylation reactions are sensitive to temperature.

    • Recommendation: Insufficient heat may lead to a sluggish reaction, while excessive heat can encourage the formation of quaternary ammonium salts (over-alkylation) or decomposition. A good starting point is refluxing in a solvent like acetonitrile or ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.

  • Quality of Ethylating Agent: The purity and reactivity of the ethylating agent are paramount.

    • Recommendation: Use a fresh, high-purity ethylating agent such as ethyl bromide or ethyl iodide.[3][4][5] Ethyl iodide is more reactive than ethyl bromide but also more expensive and less stable. Ensure the agent has not degraded, which can be a source of impurities.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents like acetonitrile or acetone are generally effective for N-alkylation.[6] Ethanol can also be used, particularly if the starting material is the hydrochloride salt, as it helps in the in-situ neutralization.

Experimental Workflow: Optimizing N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Start Reactants Combine Ethyl 4-piperidylacetate, Base, and Solvent Start->Reactants Add_Ethylating_Agent Add Ethylating Agent Dropwise Reactants->Add_Ethylating_Agent Heat Heat to Reflux Add_Ethylating_Agent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Cool Cool to RT Complete->Cool Yes Filter Filter off Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Optimized workflow for the N-alkylation step.

Question 2: Formation of Quaternary Ammonium Salt Impurity

During the N-alkylation of ethyl 4-piperidylacetate, I've identified an impurity with a higher molecular weight, which I suspect is the diethyl quaternary ammonium salt. How can I prevent its formation?

Answer:

The formation of a quaternary ammonium salt is a classic example of over-alkylation, where the desired secondary amine product reacts further with the ethylating agent.

Mechanism of Formation and Prevention:

  • Reaction Stoichiometry: The most direct cause is an excess of the ethylating agent.

    • Recommendation: Use a stoichiometric amount or only a slight excess (1.0 to 1.05 equivalents) of the ethylating agent. Carefully control the addition of the ethylating agent, preferably dropwise, to maintain a low instantaneous concentration.

  • Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start the reaction at room temperature and gently heat only if necessary.

  • Monitoring: Close monitoring of the reaction is essential to stop it once the starting material is consumed and before significant amounts of the quaternary salt are formed.

    • Recommendation: Utilize TLC or in-situ reaction monitoring techniques (e.g., ReactIR) to track the disappearance of the starting material and the appearance of the product and impurity.

Visualizing Impurity Formation

Quaternary_Salt_Formation Starting_Material Ethyl 4-piperidylacetate Product Ethyl (1-Ethyl-4-piperidinyl)acetate Starting_Material->Product Impurity Diethyl Quaternary Ammonium Salt Product->Impurity Side Reaction Ethyl_Bromide + Ethyl Bromide Ethyl_Bromide2 + Ethyl Bromide (Excess)

Caption: Pathway for desired product and quaternary salt impurity.

Question 3: Incomplete Hydrolysis of the Ethyl Ester

After the hydrolysis step of ethyl (1-ethyl-4-piperidinyl)acetate, I still have a significant amount of the starting ester remaining. How can I drive the hydrolysis to completion?

Answer:

Incomplete hydrolysis is a common issue, particularly with sterically hindered esters. The reaction is an equilibrium process, and several factors can be adjusted to favor the formation of the carboxylic acid.[7][8]

Strategies for Complete Hydrolysis:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed, but basic hydrolysis (saponification) is often more efficient as it is irreversible.[8][9]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction.[7][8] To push the equilibrium towards the products, a large excess of water is required.[7] Heating under reflux with a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is the standard procedure.[7][8]

    • Base-Mediated Hydrolysis (Saponification): This is generally the preferred method due to its irreversibility.[8][9] The ester is heated with a stoichiometric amount or a slight excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol co-solvent system.[9][10] The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid.[8]

  • Reaction Temperature and Time: Hydrolysis can be slow at room temperature.

    • Recommendation: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate. The required time can range from a few hours to overnight. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Co-solvent: The ester may have poor solubility in purely aqueous solutions.

    • Recommendation: The use of a co-solvent like ethanol or methanol can improve the solubility of the ester and facilitate the hydrolysis.

Comparative Data for Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Mediated Hydrolysis (Saponification)
Reversibility Reversible[7][8]Irreversible[8][9]
Reagents Dilute HCl or H₂SO₄[7]NaOH or KOH[9]
Work-up Direct isolationAcidification required to get the carboxylic acid[8]
Efficiency Generally lowerGenerally higher

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective synthetic route starts from 4-pyridineacetic acid. The key steps are:

  • Esterification: Conversion of 4-pyridineacetic acid to ethyl 4-pyridylacetate.[11]

  • Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine ring, yielding ethyl 4-piperidylacetate.

  • N-Alkylation: Reaction of ethyl 4-piperidylacetate with an ethylating agent (e.g., ethyl bromide) to form ethyl (1-ethyl-4-piperidinyl)acetate.[4][5]

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.[8][9]

  • Salt Formation: Treatment with hydrochloric acid to form the final hydrochloride salt.[12]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of intermediates, byproducts, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Q3: How can I effectively remove unreacted starting materials and byproducts during purification?

Purification strategies depend on the specific impurities present:

  • Unreacted Ethyl 4-piperidylacetate: Can be removed by column chromatography after the N-alkylation step.

  • Quaternary Ammonium Salt: Being a salt, it has different solubility properties. It can often be removed by washing the organic layer with water during the work-up.

  • Residual Ester after Hydrolysis: Can be removed by extraction. The desired carboxylic acid salt will be in the aqueous layer during a basic wash, while the unreacted ester will remain in the organic layer.

  • Final Product Purification: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/acetone.[13]

Q4: Are there any safety precautions I should be aware of during this synthesis?

Yes, several safety precautions are crucial:

  • Ethylating Agents: Alkylating agents like ethyl bromide are toxic and potentially carcinogenic.[3] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Hydrogenation: If performing a catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel).

By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of this compound, leading to a more efficient process and a higher purity final product.

References

  • PrepChem. Synthesis of ethyl 4-pyridylacetate. Available from: [Link]

  • Noller, C. R., & Baliah, V. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. Available from: [Link]

  • Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available from: [Link]

  • Yadav, V. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Tetrahedron Letters, 49(45), 6467-6469. Available from: [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 482-491. Available from: [https://ajgc.sami Publishing.com/article_144887.html]([Link] Publishing.com/article_144887.html)

  • Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Available from: [Link]

  • Glamkowski, E. J., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. Available from: [Link]

  • Clark, J. (2023). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]

  • Prexams. Hydrolysis of Ethyl Acetate. Available from: [Link]

  • Khan, M. N. I., & Ali, S. (2015). A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. Iranian Journal of Chemistry and Chemical Engineering, 34(3), 1-10. Available from: [Link]

  • LibreTexts Chemistry. The Hydrolysis of Esters. Available from: [Link]

  • National Toxicology Program. (2011). Report on Carcinogens, Twelfth Edition. Ethyl Bromide. Available from: [Link]

  • BuyersGuideChem. Piperidin-4-yl-acetic acid ethyl ester hydrochloride. Available from: [Link]

  • Filo. Draw the product formed when pyridine reacts with ethyl bromide. Available from: [Link]

  • European Patent Office. (2015). Method for the preparation of 1-(2-halogen-ethyl)-4-piperidine-carboxylic acid ethyl esters. EP 321548 B1.
  • Finkle, B. S. (1978). Laboratory Suggestions. American Journal of Clinical Pathology, 70(2), 287-288. Available from: [Link]

  • Yadav, V. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl pyridine-4-acetate. PubChem. Available from: [Link]

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link]

  • Pearson+. Draw the product formed when pyridine reacts with ethyl bromide. Available from: [Link]

  • Google Patents. (2011). Method for the Preparation of Fentanyl. US20110021781A1.
  • Google Patents. (2009). Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. CN101417982A.
  • Habib, O. M. O., Moawad, E. B., & El-Morsy, S. S. (1987). Synthesis of some new heterocyclic compounds with expected potential biological activity. Journal of the Faculty of Pharmacy, Gazi University, 4(2), 117-124. Available from: [Link]

Sources

Technical Support Center: Synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Authored from the perspective of a Senior Application Scientist, this document provides not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A: The most prevalent and practical approach involves a two-step sequence starting from a commercially available precursor, ethyl (piperidin-4-yl)acetate. The general workflow is:

  • N-Ethylation: Introduction of the ethyl group onto the piperidine nitrogen via alkylation.

  • Ester Hydrolysis: Conversion of the intermediate ethyl ester to the corresponding carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

This route is favored due to the accessibility of starting materials and the straightforward nature of the transformations.

Q2: Why is the final product isolated as a hydrochloride salt?

A: (1-Ethyl-4-piperidinyl)acetic acid is an amino acid, meaning it possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. In its free form, it exists as a zwitterion, which can make it difficult to handle and purify due to its high polarity and poor solubility in common organic solvents. Converting it to the hydrochloride salt protonates the highly basic piperidine nitrogen, resulting in a stable, crystalline solid that is typically easier to isolate, purify, and handle for downstream applications.

Q3: Can I perform the N-ethylation directly on (4-piperidinyl)acetic acid?

A: While theoretically possible, direct N-alkylation of (4-piperidinyl)acetic acid is problematic. The presence of the acidic proton on the carboxylic acid group would interfere with the basic conditions required for N-alkylation, leading to competitive acid-base reactions rather than the desired alkylation. Therefore, the synthesis is almost always performed on the ester-protected version of the molecule.

Troubleshooting Guide & In-Depth Protocols

This section addresses specific pitfalls you may encounter at each stage of the synthesis.

Part 1: N-Ethylation of Ethyl (piperidin-4-yl)acetate

The first critical step is the selective alkylation of the secondary amine of the piperidine ring.

A Reactants: - Ethyl (piperidin-4-yl)acetate - Ethyl Halide (e.g., EtI, EtBr) - Base (e.g., K₂CO₃) C Reaction Setup - Stir reactants under inert atmosphere - Heat to reflux (e.g., 80-85°C) A->C B Solvent Selection (e.g., Acetonitrile, DMF) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up - Filter solids - Concentrate filtrate D->E F Purification (Column Chromatography) E->F G Product: Ethyl (1-ethyl-4-piperidinyl)acetate F->G

Caption: General workflow for the N-Ethylation step.

Q4: I am getting a low yield in the N-ethylation step. What are the common causes?

A: Low yield is a frequent issue in this step. The root cause can often be traced back to several factors. Use the following decision tree to diagnose the problem.

Start Low Yield Observed Q1 Is unreacted starting material present? (Check TLC/LCMS) Start->Q1 Yes1 YES Q1->Yes1 No1 NO Q1->No1 Cause1 Probable Cause: Incomplete Reaction Yes1->Cause1 Cause2 Probable Cause: Side Product Formation No1->Cause2 Action1 Action: 1. Increase reaction time/temperature. 2. Use a more reactive halide (I > Br). 3. Ensure base is anhydrous and sufficient. Cause1->Action1 Action2 Action: 1. Check for quaternization (over-alkylation).   - Use 1.0-1.1 eq. of ethyl halide.   - Add halide slowly. 2. Check for ester hydrolysis.   - Use a non-nucleophilic base (see Table 1). Cause2->Action2

Caption: Decision tree for troubleshooting low N-ethylation yield.

Q5: My product seems to have a different polarity than expected, and I see a new spot by TLC that doesn't move from the baseline. What is it?

A: This is a classic sign of over-alkylation. The desired product, a tertiary amine, can be further alkylated by the ethyl halide to form a quaternary ammonium salt.[1] These salts are highly polar and will not move from the baseline on a silica gel TLC plate using typical non-polar solvent systems.

  • Causality: The lone pair on the nitrogen of your tertiary amine product is still nucleophilic and can attack another molecule of the ethyl halide.

  • Prevention:

    • Stoichiometry Control: Use a slight excess (no more than 1.1 equivalents) of the ethyl halide.

    • Slow Addition: Add the ethyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the more nucleophilic secondary amine starting material over the tertiary amine product.[1]

Q6: Which base should I use for the N-ethylation?

A: The choice of base is critical to avoid side reactions, particularly the hydrolysis of the ethyl ester. A non-nucleophilic inorganic base is generally preferred.

Table 1: Comparison of Bases for N-Ethylation

Base Formula Pros Cons
Potassium Carbonate K₂CO₃ Inexpensive, non-nucleophilic, easy to remove by filtration.[2] Moderately strong; may require higher temperatures or longer reaction times.
Sodium Carbonate Na₂CO₃ Very inexpensive, similar to K₂CO₃. Less basic than K₂CO₃, may result in slower reaction rates.[3]
Diisopropylethylamine DIPEA Organic soluble, non-nucleophilic, strong base. More expensive, must be removed during work-up (extraction or distillation).[1]

| Sodium Hydride | NaH | Very strong base, drives reaction to completion. | Highly reactive, requires strictly anhydrous conditions, potential for side reactions with the ester.[1] |

Recommendation: For reliability and ease of use, Potassium Carbonate (K₂CO₃) in an anhydrous solvent like acetonitrile is the recommended starting point for this reaction.[2]

Part 2: Hydrolysis of Ethyl (1-ethyl-4-piperidinyl)acetate

This step cleaves the ester to reveal the carboxylic acid. Both acidic and basic conditions can be employed, each with its own set of challenges.

Q7: My ester hydrolysis is not going to completion. How can I drive the reaction forward?

A: Incomplete hydrolysis is common and is usually due to the reaction being reversible (especially under acidic conditions) or insufficient reaction time/temperature.[4][5]

  • Acidic Hydrolysis: This is an equilibrium-controlled process.[6] To push the equilibrium towards the products, you must use a large excess of water (which is the case when using dilute aqueous acid like 6N HCl). Increasing the reaction temperature (heating under reflux) and extending the reaction time are also effective.

  • Basic Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is no longer susceptible to attack by the alcohol.[4][6] If the reaction is incomplete, the cause is likely insufficient base (ensure at least 1.1 equivalents of NaOH or KOH are used), low temperature, or inadequate time.

Q8: I performed a basic hydrolysis and am struggling with the work-up. How do I properly isolate my product?

A: The work-up after basic hydrolysis requires careful pH control.

  • The Problem: After saponification, your product exists as the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous layer. To isolate the product, you must neutralize the excess base and then acidify the solution to protonate the carboxylate, making the product extractable into an organic solvent.

  • Detailed Protocol: Work-up after Basic Hydrolysis

    • Cool the Reaction: After the reaction is complete, cool the mixture in an ice bath.

    • Acidify Carefully: Slowly add a strong acid (e.g., 6N HCl) dropwise while vigorously stirring and monitoring the pH with a pH meter or strips.

    • Target pH: The goal is to reach the isoelectric point of the amino acid, where it has a net-zero charge and is least soluble in water. This is typically in the pH range of 3-5. Be cautious, as adding acid too quickly can cause excessive heat generation.

    • Extraction: Once the target pH is reached, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The zwitterionic nature of the product may still limit its organic solubility, so numerous extractions may be necessary.

    • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amino acid.

Part 3: Final Salt Formation and Purification

The final step is to form the hydrochloride salt for stability and ease of handling.

Q9: How do I form the hydrochloride salt cleanly?

A: The key is to use a stoichiometric amount of HCl in an anhydrous solvent to induce precipitation of the salt.

  • Protocol: Hydrochloride Salt Formation

    • Dissolve the Free Base: Dissolve the crude (1-Ethyl-4-piperidinyl)acetic acid in a minimal amount of a suitable anhydrous solvent. An alcohol like isopropanol or a mixture including an ether like diethyl ether or MTBE is often effective.

    • Add HCl: Slowly add a calculated amount (1.0 equivalent) of HCl. Using a pre-prepared solution of HCl in a solvent like dioxane, isopropanol, or diethyl ether is highly recommended for accurate addition.

    • Induce Crystallization: Stir the mixture at room temperature or cool it in an ice bath to induce crystallization. If precipitation is slow, scratching the inside of the flask with a glass rod can help initiate the process.

    • Isolate and Dry: Collect the resulting solid by filtration, wash the filter cake with a cold, anhydrous solvent (like diethyl ether) to remove impurities, and dry the product under vacuum.

Q10: My final product is a sticky oil, not a crystalline solid. What went wrong?

A: This usually indicates the presence of impurities or residual solvent.

  • Probable Causes:

    • Impurity: The crude free base was not pure enough before salt formation. Consider purifying the free base or the preceding ester intermediate by column chromatography.

    • Excess HCl: Using a large excess of HCl can sometimes lead to oily products. Ensure you are using close to one equivalent.

    • Incorrect Solvent: The solvent used for precipitation may not be optimal. The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is not.

  • Troubleshooting:

    • Try dissolving the oil in a minimal amount of a polar solvent (like methanol or isopropanol) and then adding a non-polar solvent (like diethyl ether or hexane) dropwise until turbidity persists. This process, known as trituration or recrystallization, can often coax an oil into precipitating as a solid.

References
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride and its structural analogs. As direct comparative studies on a homologous series are limited in publicly available literature, this analysis synthesizes data from various studies on structurally related piperidine derivatives to elucidate potential structure-activity relationships (SAR) and guide future research.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its favorable physicochemical properties, including high aqueous solubility and metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[2]

This compound represents a simple yet versatile template within this class of compounds. The core structure consists of a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with an acetic acid moiety. This guide will explore the potential impact of structural modifications to this core on its biological efficacy, drawing insights from related compounds.

Structural Analogs and Postulated Structure-Activity Relationships

The biological activity of piperidine derivatives is significantly influenced by the nature and position of substituents on the piperidine ring and the group attached to the nitrogen atom.[3] Based on the analysis of structurally related compounds, we can postulate the following SAR for analogs of this compound.

N-Substituent Modification

The substituent on the piperidine nitrogen plays a crucial role in modulating the compound's pharmacological profile.

  • N-Alkylation: The ethyl group in the parent compound can be replaced with other alkyl or aryl groups. For instance, N-benzylation has been shown to be important for high-affinity binding to various receptors.[4]

  • N-Acylation: The introduction of an acyl group can also significantly alter activity.

Modification of the Acetic Acid Side Chain

The acetic acid moiety at the 4-position provides a key interaction point, likely with biological targets.

  • Esterification: Conversion of the carboxylic acid to an ester can affect the compound's lipophilicity and cell permeability.

  • Amidation: Formation of an amide can introduce additional hydrogen bonding capabilities.

  • Chain Length: Altering the length of the alkyl chain connecting the carboxylic acid to the piperidine ring can impact binding affinity.

Substitution on the Piperidine Ring

Introducing substituents directly onto the piperidine ring can influence the molecule's conformation and steric interactions with its target.

Comparative Efficacy Data (Inferred from Analogs)

While direct comparative data for this compound is scarce, we can infer potential efficacy by examining data from structurally related piperidine derivatives in various therapeutic areas.

Anticancer Activity

The piperidine scaffold is a promising template for the development of novel anticancer agents. The cytotoxic and antiproliferative activities of piperidine derivatives are influenced by the nature and position of substituents. For instance, halogen substitution on associated aromatic rings has been shown to enhance activity in some series.

Table 1: In Vitro Anticancer Activity of Selected Piperidine and Piperazine Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
5f HCT116 (Colon)2.9
5f HUH7 (Liver)3.1
5e MCF7 (Breast)3.6
5f MCF7 (Breast)4.1
5g HCT116 (Colon)8.5
5g HUH7 (Liver)9.7
5g MCF7 (Breast)11.2
23 MDA-MB-468 (Breast)1.00
25 HOP-92 (Non-small cell lung)1.35

Note: The compound IDs are as referenced in the cited literature. This data is for structurally related but not identical analogs.

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are known to exhibit AChE inhibitory activity, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

CompoundTargetIC50 (µM)Reference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase0.00056
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAcetylcholinesterase0.0012
Arecoline-4-thiazolidinone derivativeAcetylcholinesterase6.62

Postulated Mechanisms of Action

The diverse biological activities of piperidine derivatives suggest they may interact with multiple cellular targets and signaling pathways.

Anticancer Mechanisms

Many piperidine derivatives are thought to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.

anticancer_pathway Piperidine_Analog (1-Ethyl-4-piperidinyl)acetic acid hydrochloride Analog PI3K PI3K Piperidine_Analog->PI3K Inhibits NFkB NF-κB Piperidine_Analog->NFkB Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Promotes

Caption: Postulated inhibition of PI3K/Akt and NF-κB signaling pathways by piperidine analogs.

Experimental Protocols

To facilitate further research and validation of the comparative efficacy of this compound and its analogs, detailed methodologies for key experiments are provided below.

General Synthesis of (Substituted-piperidin-1-yl)acetic Acid Analogs

A general method for synthesizing piperidin-1-yl acetic acid derivatives involves the N-alkylation of the corresponding piperidine with a haloacetic acid ester, followed by hydrolysis.

Step 1: N-Alkylation

  • To a solution of the appropriately substituted piperidine (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Add ethyl bromoacetate (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

Step 2: Hydrolysis

  • Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or heat until hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired (substituted piperidin-1-yl)acetic acid.

  • The final product can be further purified by recrystallization.

synthesis_workflow Start Substituted Piperidine + Ethyl Bromoacetate N_Alkylation N-Alkylation (K2CO3, Acetonitrile) Start->N_Alkylation Workup1 Work-up (Filtration, Extraction) N_Alkylation->Workup1 Ester Crude Ester Intermediate Workup1->Ester Hydrolysis Hydrolysis (NaOH, Ethanol/H2O) Ester->Hydrolysis Workup2 Acidification & Purification (HCl, Filtration, Recrystallization) Hydrolysis->Workup2 Final_Product Final (Substituted-piperidin-1-yl) -acetic acid Hydrochloride Workup2->Final_Product

Caption: General experimental workflow for the synthesis of piperidin-1-yl-acetic acid analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct comparative efficacy data for this compound and its close analogs is not extensively available, the analysis of structurally related piperidine derivatives provides valuable insights into potential structure-activity relationships. The piperidine scaffold is a versatile template for designing compounds with a range of biological activities, including anticancer and neuroprotective effects.

Future research should focus on the systematic synthesis and evaluation of a focused library of (1-Ethyl-4-piperidinyl)acetic acid analogs to establish a clear SAR. This would involve varying the N-substituent, modifying the acetic acid side chain, and introducing substituents on the piperidine ring. Subsequent mechanistic studies, including target identification and in vivo efficacy studies in relevant disease models, will be crucial to validate the therapeutic potential of the most promising analogs.

References

  • Negatu, A. et al. (2021). Substituted or fused piperidines and their activity against pathogens. Source not fully specified.[2]

  • Frolov, K. et al. (2023). Recent Advances in Synthesis and Pharmacological Applications of Piperidine Derivatives. Molecules, 28(1), 123.[1]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. [Online] Available at: [Link][5]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.[4]

  • Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(20), 2464-2477.[3]

Sources

A Comparative Guide to the Structural Activity Relationship of (1-Ethyl-4-piperidinyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and favorable pharmacokinetic properties.[1] The (1-Ethyl-4-piperidinyl)acetic acid scaffold combines three key pharmacophoric elements: the N-ethylated piperidine core, which can influence receptor affinity and selectivity; the piperidine ring itself, which acts as a versatile scaffold; and the acetic acid moiety at the 4-position, a potential mimic of endogenous ligands like γ-aminobutyric acid (GABA).[2] Understanding how modifications to each of these components alter biological activity is paramount for targeted drug design.

Comparative SAR Analysis

This analysis will deconstruct the (1-Ethyl-4-piperidinyl)acetic acid molecule to explore the SAR at three key positions: the N-alkyl substituent, the acetic acid side chain, and the piperidine ring itself.

The Influence of the N-Alkyl Substituent

The substituent on the piperidine nitrogen is a critical determinant of biological activity and target selectivity. While our core molecule features an ethyl group, altering this substituent can dramatically shift the compound's pharmacological profile.

Case Study 1: GABA Transporter (GAT) Inhibitors

In the context of GAT inhibitors, the N-substituent is typically a large, lipophilic group to enhance binding affinity and blood-brain barrier penetration. The parent compound for many GAT inhibitors is nipecotic acid (piperidine-3-carboxylic acid), where the nitrogen is often substituted with bulky arylalkyl groups.

CompoundN-SubstituentTargetIC50 (µM)
TiagabineN-(4,4-Di(3-methylthien-2-yl)but-3-en-1-yl)GAT10.07
SKF 89976AN-(4,4-Diphenyl-3-butenyl)GAT10.2
NNC-7111-(2-(((Diphenylmethylene)amino)oxy)ethyl)GAT10.04

Data sourced from a comparative guide on structurally related GAT inhibitors.

From this data, it is evident that a simple N-ethyl group, as in our core scaffold, would likely result in significantly lower potency at GAT1 compared to these established inhibitors. To design a potent GAT inhibitor based on the (1-Ethyl-4-piperidinyl)acetic acid scaffold, one would likely need to replace the N-ethyl group with a more extended, lipophilic moiety.

Case Study 2: Sigma (σ) Receptor Ligands

In contrast to GAT inhibitors, sigma receptor ligands often feature smaller N-alkyl groups. Studies on phenoxyalkylpiperidines have shown that an N-ethyl substituent can be well-tolerated and contribute to high affinity.

CompoundN-Substituentσ1 Receptor Ki (nM)
1a-(CH2)2-O-(p-Cl-Ph)0.34
1b-(CH2)2-O-(p-OMe-Ph)1.49

Data for N-substituted 4-methylpiperidines.[3]

These findings suggest that the N-ethyl group on our core scaffold is a favorable feature for potential sigma-1 receptor affinity.

Caption: Impact of N-substituent on biological activity.

The Acetic Acid Moiety at the 4-Position

The carboxylic acid group is a critical feature for mimicking endogenous ligands like GABA.[2] Its ability to form ionic bonds is often essential for receptor binding.

GABAergic Activity: For GABA transporters and receptors, a free carboxylate is generally considered crucial for activity. Esterification of the carboxylic acid in GABAergic compounds typically leads to a significant loss of potency, as it removes the key negatively charged group that interacts with a positively charged residue in the binding site. Therefore, for (1-Ethyl-4-piperidinyl)acetic acid to have significant GABAergic activity, the carboxylic acid should remain unmodified.

Opioid Receptor Activity: In contrast, for opioid receptor ligands, this position is often modified. The highly potent fentanyl series of analgesics features an anilido group at the 4-position of the piperidine ring. Replacing the acetic acid of our core scaffold with a suitable amide linkage could therefore be a strategy to develop potent analgesics.

Compound4-Position Substituentµ-Opioid Receptor Ki (nM)
FentanylN-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide1.4
Carfentanilmethyl (4-((1-oxopropyl)amino)-1-(2-phenylethyl)-4-piperidinecarboxylate)0.22

Data from studies on fentanyl and its analogues.[4]

This highlights a critical divergence in SAR: while the free acid is preferred for GABAergic targets, amidation or esterification at this position is a key strategy for developing potent opioid agonists.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Store Resuspend & Store at -80°C Wash->Store Plate Add Membranes, Test Compound, & [3H]Radioligand to 96-well plate Store->Plate Incubate Incubate at 30°C for 60 min Plate->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow for a radioligand binding assay.

In Vivo Assay: Hot Plate Test for Analgesia

This protocol describes a common method for assessing the central analgesic activity of compounds in mice.

Rationale: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after administration of a test compound indicates an analgesic effect. [5][6][7][8][9] Step-by-Step Protocol:

  • Apparatus and Acclimation:

    • Use a hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).

    • Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Measurement:

    • Gently place each mouse on the hot plate and start a timer.

    • Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.

    • Record the latency to the first definitive pain response.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-60 seconds), after which the mouse is removed from the hot plate regardless of its response.

  • Compound Administration:

    • Administer the test compound (e.g., (1-Ethyl-4-piperidinyl)acetic acid derivative) or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement:

    • At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The (1-Ethyl-4-piperidinyl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This comparative guide, by synthesizing data from related compound series, provides a framework for predicting the SAR of its derivatives. Key takeaways include:

  • N-Substituent: An N-ethyl group may be favorable for sigma receptor affinity, but larger, lipophilic groups are likely required for potent GAT inhibition or opioid agonism.

  • 4-Position Moiety: The free acetic acid is likely essential for GABAergic activity, whereas conversion to an amide or ester could direct activity towards other targets like opioid receptors.

Future research should focus on the synthesis and systematic biological evaluation of a library of (1-Ethyl-4-piperidinyl)acetic acid derivatives to validate these predictions. By systematically modifying the N-substituent and the acetic acid side chain and screening against a panel of receptors, a definitive SAR can be established, paving the way for the development of novel and selective therapeutics.

References

  • Ankier, S. I. (1974). New hot plate tests to quantify the analgesic and narcotic antagonist activities of narcotic analgesics. European Journal of Pharmacology, 27(1), 1-4.
  • Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97. Available at: [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. Available at: [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. Available at: [Link]

  • Ablordeppey, S. Y., et al. (2019). SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. Bioorganic & Medicinal Chemistry, 27(7), 1316-1327. Available at: [Link]

  • Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(7), 1316-1325. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1981). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 37(5), 1236-1243. Available at: [Link]

  • Coats, S. J., et al. (2004). Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5493-5498. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate. Retrieved from [Link]

  • Nikitina, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245. Available at: [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1284. Available at: [Link]

  • Abate, C., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS Chemical Neuroscience, 10(2), 1079-1092. Available at: [Link]

  • Edden, R. A. E., et al. (2021). A comprehensive guide to MEGA-PRESS for GABA measurement. NeuroImage, 228, 117691. Available at: [Link]

  • Jędrzejczak, A., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 23(19), 11846. Available at: [Link]

  • Sarton, E., et al. (2004). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 9(4), e95226. Available at: [Link]

  • Medrihan, L., et al. (2017). Astrocytic GABA transporter activity modulates excitatory neurotransmission. eLife, 6, e20366. Available at: [Link]

  • Su, T. P., et al. (2016). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Current Neuropharmacology, 14(1), 4-13. Available at: [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Giraudon, I., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(12), 940-953. Available at: [Link]

Sources

A Comparative Guide to the Validation of a Quantitative HPLC Assay for (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This guide provides an in-depth, experience-driven walkthrough for validating a quantitative High-Performance Liquid Chromatography (HPLC) assay for (1-Ethyl-4-piperidinyl)acetic acid hydrochloride, a small molecule of interest in contemporary drug development. We will not only detail the requisite validation protocols but also compare alternative analytical approaches, substantiating our choices with experimental rationale and data. Our objective is to present a self-validating system, grounded in scientific integrity and aligned with global regulatory expectations.[1][2][3]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][4][5] This guide is structured to provide a comprehensive framework, from method development considerations to the execution of validation experiments, all in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[4][6][7][8]

The Analytical Challenge: this compound

This compound is a polar compound that lacks a strong chromophore, presenting a challenge for UV-based detection in HPLC. A robust and reliable quantitative method is crucial for its analysis in bulk drug substance and formulated products.

Proposed HPLC Method and an Alternative Considered

After careful consideration of the analyte's properties, we propose the following primary HPLC method. We will also discuss an alternative method and provide a comparative analysis.

Table 1: Comparison of HPLC Methods

ParameterProposed Method: Reversed-Phase HPLC with Low-Wavelength UVAlternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmHILIC (e.g., amide or silica-based), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase 0.1% Phosphoric acid in Water : Acetonitrile (90:10, v/v)Acetonitrile : Ammonium Acetate Buffer (pH 4.5) (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmCharged Aerosol Detector (CAD)
Column Temperature 30 °C35 °C
Injection Volume 20 µL10 µL
Rationale for Choice Simple, widely available instrumentation, adequate sensitivity for the intended purpose.Superior for highly polar compounds, but requires specialized detector and can have longer equilibration times.

The proposed reversed-phase method is selected for its simplicity, robustness, and the widespread availability of the necessary instrumentation in quality control laboratories. While HILIC with CAD could offer better retention for this polar analyte, the UV detection at a low wavelength is often sufficient and more straightforward to implement and validate.

The Validation Workflow: A Step-by-Step Guide

The validation of our proposed HPLC method will be conducted in accordance with ICH Q2(R2) guidelines, which outline a general framework for the principles of analytical procedure validation.[4][6][8]

Caption: A typical workflow for HPLC method validation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10] To demonstrate the stability-indicating nature of our method, forced degradation studies are essential.[11][12][13]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

  • Analysis: Analyze the stressed samples alongside an unstressed control. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
0.1 M HCl, 60°C, 4h12.5%One major degradant peak at RRT 0.85
0.1 M NaOH, 60°C, 2h8.2%Two minor degradant peaks at RRT 0.78 and 0.91
3% H₂O₂, RT, 24h15.1%One major degradant peak at RRT 1.15
Thermal, 80°C, 48h2.3%No significant degradation
Photolytic5.6%One minor degradant peak at RRT 1.22

The proposed HPLC method successfully separated the main peak from all degradation products, demonstrating its specificity and stability-indicating properties.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.[1][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][14]

Experimental Protocol for Linearity:

  • Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 3: Linearity Data

Concentration (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
50%50452,100
75%75678,500
100%100901,200
125%1251,125,800
150%1501,350,100

The method demonstrated excellent linearity with a correlation coefficient (R²) of > 0.999 over the range of 50-150 µg/mL.

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[9][10]

Experimental Protocol for Accuracy:

  • Prepare samples of a placebo blend spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, mean of 3)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%

The mean recovery was between 99.0% and 100.5%, which is well within the typical acceptance criteria of 98.0-102.0%, confirming the accuracy of the method.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][10] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[15]

Experimental Protocol for Precision:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Table 5: Precision Data

ParameterAnalyst 1 / Day 1 / Instrument 1 (% Assay)Analyst 2 / Day 2 / Instrument 2 (% Assay)
Replicate 199.8100.2
Replicate 2100.199.5
Replicate 399.5100.5
Replicate 4100.399.9
Replicate 599.9100.1
Replicate 6100.299.8
Mean 99.97 100.0
% RSD 0.31% 0.35%

The low RSD values (<2%) for both repeatability and intermediate precision demonstrate that the method is precise.

The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15][16]

Experimental Protocol for LOD and LOQ:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL

These values indicate that the method is sensitive enough for the intended purpose of quantifying the active pharmaceutical ingredient.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][17]

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, and resolution).

Table 7: Robustness Study

Parameter VariedVariation% AssaySystem Suitability
Flow Rate0.9 mL/min99.8%Pass
1.1 mL/min100.1%Pass
Column Temperature28 °C100.2%Pass
32 °C99.7%Pass
Mobile Phase pH± 0.299.9%Pass

The method was found to be robust, with no significant impact on the results from the small variations introduced.

Conclusion and Final Recommendation

The proposed reversed-phase HPLC method with UV detection at 210 nm has been successfully validated for the quantitative determination of this compound. The validation experiments demonstrated that the method is specific, linear, accurate, precise, sensitive, and robust for its intended purpose.

While an alternative HILIC-CAD method could be considered, the validated RP-HPLC method offers a more practical and equally reliable solution for routine quality control analysis. Its simplicity and reliance on standard instrumentation make it a cost-effective and efficient choice for pharmaceutical laboratories. The comprehensive validation data presented in this guide provides a high degree of assurance in the quality and reliability of the analytical results generated by this method.

Caption: Interrelationship of validation parameters ensuring reliable results.

References

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • IntuitionLabs. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • FILAB. (n.d.). Analytical validation of an HPLC assay method. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Semantic Scholar. (n.d.). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. [Link]

  • YouTube. (2024). Key terms related to validation of an analytical method. [Link]

  • ResearchGate. (2025). core components of analytical method validation for small molecules-an overview. [Link]

  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

A Comparative Guide to the Synthesis of Piperidine Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that allows for precise spatial orientation of substituents, making it an invaluable tool in the design of novel therapeutics. The development of efficient and diverse synthetic routes to piperidine derivatives is therefore a critical endeavor for researchers and scientists in the field of drug development.

This guide provides an in-depth comparative analysis of several key synthetic strategies for constructing the piperidine ring. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each method, supported by experimental data to aid in the selection of the most appropriate route for a given synthetic challenge.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines represents one of the most direct and atom-economical methods for the synthesis of piperidines. This approach is widely utilized in both academic and industrial settings due to the ready availability of a diverse range of pyridine precursors.

Mechanistic Insights and Causality of Experimental Choices

The reaction involves the reduction of the aromatic pyridine ring with molecular hydrogen in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the substrate.

Heterogeneous catalysts, such as platinum group metals on a solid support (e.g., Pd/C, PtO2, Rh/C), are commonly employed due to their high activity and ease of separation from the reaction mixture.[2] The aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often requiring elevated pressures and temperatures. Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, hindering the reaction. To overcome this, acidic additives are often used to protonate the nitrogen, which enhances the pyridine ring's susceptibility to reduction.

Homogeneous catalysts offer an alternative, often providing higher selectivity under milder conditions, though their separation from the product can be more challenging. Recent advancements have also explored electrocatalytic hydrogenation as a sustainable alternative to high-pressure gas systems.[3]

G Catalytic Hydrogenation of Pyridine Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Pyridine Pyridine Derivative Reactor High-Pressure Reactor Pyridine->Reactor Solvent Solvent (e.g., Acetic Acid) Solvent->Reactor Catalyst Catalyst (e.g., PtO₂) Catalyst->Reactor Hydrogenation Pressurize with H₂ (e.g., 50-70 bar) Stir at RT Reactor->Hydrogenation Filtration Filter to remove catalyst Hydrogenation->Filtration Neutralization Neutralize with NaHCO₃ Filtration->Neutralization Extraction Extract with organic solvent Neutralization->Extraction Purification Purify (distillation or chromatography) Extraction->Purification Piperidine Piperidine Product Purification->Piperidine

Caption: General experimental workflow for the catalytic hydrogenation of a pyridine derivative.

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol describes the hydrogenation of a generic substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite® or another filtration aid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere.

  • Reaction Execution: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar) and commence vigorous stirring at room temperature.[4] The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield the desired piperidine derivative.

Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines and, in some cases, piperidines, through a free-radical-mediated intramolecular C-H amination.[5][6] This reaction is particularly useful for creating the piperidine ring from an acyclic N-haloamine precursor.

Mechanistic Insights and Causality of Experimental Choices

The reaction is typically initiated by the thermal or photochemical homolytic cleavage of the N-halogen bond of a protonated N-haloamine.[7] This generates a highly reactive nitrogen-centered radical cation. The key step is an intramolecular 1,6-hydrogen atom transfer (HAT) from an unactivated C-H bond to the nitrogen radical, forming a more stable carbon-centered radical.[7] This step is regioselective, with a preference for abstraction from a δ-carbon, leading primarily to pyrrolidines (1,5-HAT). However, with appropriate substrates and conditions, 1,6-HAT to form piperidines is also possible.[5][7] The resulting carbon radical then abstracts a halogen atom to form a δ-haloamine, which undergoes intramolecular nucleophilic substitution to yield the final piperidine product upon treatment with a base.

The use of a strong acid, such as sulfuric acid or trifluoroacetic acid, is crucial as it protonates the N-haloamine, facilitating the initial homolytic cleavage.[5]

G Hofmann-Löffler-Freytag Reaction Mechanism Start N-Haloamine Protonation Protonation (H⁺) Start->Protonation NHaloammonium N-Haloammonium Salt Protonation->NHaloammonium Homolysis Homolytic Cleavage (hv or Δ) NHaloammonium->Homolysis NRadical Nitrogen Radical Cation Homolysis->NRadical HAT Intramolecular 1,6-H Abstraction NRadical->HAT CRadical Carbon Radical HAT->CRadical Halogenation Halogen Abstraction CRadical->Halogenation Haloamine δ-Haloamine Halogenation->Haloamine Cyclization Intramolecular SN2 (Base) Haloamine->Cyclization Piperidine Piperidine Product Cyclization->Piperidine

Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction for piperidine synthesis.

Experimental Protocol: Synthesis of a Piperidine Derivative via Hofmann-Löffler-Freytag Reaction

This protocol provides a general procedure for the synthesis of a piperidine derivative from an appropriate N-chloroamine.

Materials:

  • Secondary amine with a hydrocarbon chain of at least five carbons

  • N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl)

  • Concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA)

  • Inert solvent (e.g., dichloromethane)

  • UV lamp or heat source

  • Aqueous sodium hydroxide (NaOH) solution

  • Organic extraction solvent (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of N-Chloroamine: Dissolve the secondary amine in an inert solvent and cool the solution in an ice bath. Add NCS or NaOCl portion-wise with stirring. Monitor the reaction by TLC until the starting amine is consumed. Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure to obtain the crude N-chloroamine.

  • Cyclization: In a quartz reaction vessel, dissolve the crude N-chloroamine in concentrated H₂SO₄ or TFA.

  • Irradiate the solution with a UV lamp or heat it to initiate the reaction.[8] Monitor the disappearance of the N-chloroamine by TLC.

  • Work-up: Once the reaction is complete, carefully pour the acidic solution over crushed ice and basify with a cold aqueous NaOH solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford the desired piperidine derivative.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful and convergent method for the construction of six-membered nitrogen-containing heterocycles, including piperidines. This cycloaddition reaction involves the [4+2] coupling of an imine (the dienophile) with a diene, or an aza-diene with a dienophile.

Mechanistic Insights and Causality of Experimental Choices

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions.[9] The use of Lewis or Brønsted acids can catalyze the reaction by activating the imine towards nucleophilic attack by the diene.[9] The stereochemical outcome of the reaction is a key feature, often allowing for the formation of multiple stereocenters in a single step with high control. Asymmetric variants of the aza-Diels-Alder reaction have been extensively developed, employing chiral catalysts or auxiliaries to achieve high enantioselectivity.

G Aza-Diels-Alder Reaction Workflow cluster_reactants Reactants & Catalyst cluster_reaction Cycloaddition cluster_workup Work-up & Purification Imine Imine Reaction [4+2] Cycloaddition (Low Temperature) Imine->Reaction Diene Diene Diene->Reaction Catalyst Lewis Acid Catalyst (e.g., BF₃·OEt₂) Catalyst->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify (chromatography) Extraction->Purification Product Tetrahydropyridine Adduct Purification->Product

Caption: General workflow for a Lewis acid-catalyzed aza-Diels-Alder reaction.

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of a tetrahydropyridine derivative, a precursor to piperidines, via a Lewis acid-catalyzed aza-Diels-Alder reaction.

Materials:

  • Imine (1.0 eq)

  • Diene (1.0-1.5 eq)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the imine in an anhydrous solvent under an inert atmosphere at a reduced temperature (e.g., -78 °C), add the Lewis acid catalyst.

  • Stir the mixture for a short period before adding the diene.

  • Continue stirring the reaction at the low temperature for several hours to days, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford the cycloadduct. The resulting tetrahydropyridine can be subsequently reduced to the corresponding piperidine.

Reductive Amination of Dicarbonyl Compounds

Reductive amination provides a versatile and powerful route to a wide range of substituted piperidines from acyclic precursors.[10] This method typically involves the reaction of a 1,5-dicarbonyl compound, or a precursor such as glutaraldehyde, with a primary amine or ammonia, followed by in situ reduction of the resulting enamine or iminium ion intermediate.[11]

Mechanistic Insights and Causality of Experimental Choices

The reaction proceeds through the initial formation of a Schiff base or enamine from the condensation of the amine with one of the carbonyl groups. This is followed by an intramolecular cyclization and subsequent reduction of the cyclic iminium ion or enamine by a suitable reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB).[11] The choice of reducing agent is critical; milder reagents like NaCNBH₃ are often preferred as they selectively reduce the iminium ion in the presence of the remaining carbonyl group. The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor.

G Reductive Amination for Piperidine Synthesis Start 1,5-Dicarbonyl Compound + Primary Amine Condensation Condensation Start->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization CyclicIminium Cyclic Iminium Ion Cyclization->CyclicIminium Reduction Reduction (e.g., NaCNBH₃) CyclicIminium->Reduction Piperidine Piperidine Product Reduction->Piperidine

Caption: Mechanism of piperidine synthesis via reductive amination of a 1,5-dicarbonyl compound.

Experimental Protocol: Synthesis of an N-Substituted Piperidine from Glutaraldehyde

This protocol describes the synthesis of an N-substituted piperidine from glutaraldehyde and a primary amine.

Materials:

  • Glutaraldehyde (25% aqueous solution, 1.0 eq)

  • Primary amine (1.0 eq)

  • Sodium cyanoborohydride (NaCNBH₃, 1.5 eq)

  • Methanol or other suitable solvent

  • Acetic acid (to adjust pH)

  • Aqueous sodium hydroxide (NaOH) solution

  • Organic extraction solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine in methanol. Add the aqueous glutaraldehyde solution dropwise with stirring at room temperature.

  • Adjust the pH of the solution to 6-7 with acetic acid.

  • Add NaCNBH₃ portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute HCl until gas evolution ceases.

  • Make the solution basic by adding an aqueous NaOH solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired N-substituted piperidine.

Transition-Metal-Catalyzed Methods

Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed methods for the construction of piperidine rings. These methods offer novel and often highly efficient and selective routes to complex piperidine derivatives.

Mechanistic Insights and Causality of Experimental Choices

A variety of transition metals, including palladium, rhodium, iridium, and cobalt, have been employed in catalytic cycles to construct the piperidine scaffold.[1][12][13] These reactions can involve diverse mechanistic pathways, such as C-H activation, hydroamination, and cyclization cascades. For instance, cobalt-catalyzed radical cyclization of linear aldehydes can lead to the formation of substituted piperidines.[13] Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is another powerful strategy.[1] The choice of the metal catalyst, ligands, and reaction conditions is paramount in controlling the reactivity and selectivity of these transformations.

G Transition-Metal-Catalyzed Piperidine Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Catalytic Cycle cluster_product Product Formation Substrate Acyclic Precursor Cycle Catalytic Cycle (e.g., C-H Activation, Cyclization) Substrate->Cycle Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Co) Catalyst->Cycle Ligand Ligand Ligand->Cycle Product Piperidine Derivative Cycle->Product

Caption: Generalized workflow for transition-metal-catalyzed piperidine synthesis.

Experimental Protocol: Cobalt-Catalyzed Radical Cyclization

This protocol is a representative example of a transition-metal-catalyzed synthesis of a piperidine derivative.

Materials:

  • Linear aldehyde substrate

  • Cobalt(II) porphyrin complex (e.g., [Co(TPP)]) as catalyst

  • Diazo compound (e.g., ethyl diazoacetate) as carbene precursor

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the cobalt catalyst and the linear aldehyde substrate in the anhydrous solvent.

  • Slowly add the diazo compound to the reaction mixture via a syringe pump over several hours.

  • Stir the reaction at room temperature or a slightly elevated temperature, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired piperidine derivative.[13]

Comparative Analysis of Synthesis Routes

The choice of the most suitable synthetic route for a particular piperidine derivative depends on several factors, including the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials. The following table provides a comparative overview of the discussed methods.

FeatureCatalytic HydrogenationHofmann-Löffler-FreytagAza-Diels-AlderReductive AminationTransition-Metal-Catalyzed
Starting Materials PyridinesN-HaloaminesImines, Dienes1,5-Dicarbonyls, AminesVarious acyclic precursors
Key Transformation Aromatic ring reductionIntramolecular C-H amination[4+2] CycloadditionImine/enamine cyclization & reductionVarious (e.g., C-H activation, cyclization)
Advantages Atom-economical, direct, scalableAccess to complex scaffolds from simple precursorsConvergent, high stereocontrolVersatile, good for substitution diversityNovel reactivity, high selectivity
Disadvantages Harsh conditions, catalyst poisoningLimited to specific substrates, harsh acidsLimited diene/dienophile scopeRequires dicarbonyl precursorsCatalyst cost, ligand sensitivity
Typical Yields Good to excellentModerate to goodGood to excellentGood to excellentModerate to excellent
Stereocontrol Substrate-dependentCan be stereospecificExcellentCan be controlledOften excellent with chiral ligands
Scalability ExcellentModerateGoodGoodVaries, can be challenging

Conclusion

The synthesis of piperidine derivatives is a rich and diverse field, with a wide array of methods available to the synthetic chemist. The classical approaches of catalytic hydrogenation and reductive amination remain highly valuable for their directness and versatility. The Hofmann-Löffler-Freytag and aza-Diels-Alder reactions offer powerful strategies for the construction of complex piperidine cores with high stereocontrol. Finally, modern transition-metal-catalyzed methods continue to push the boundaries of what is possible, enabling the synthesis of previously inaccessible piperidine structures. A thorough understanding of the mechanisms, advantages, and limitations of each of these routes is essential for the rational design and efficient synthesis of novel piperidine-containing molecules for drug discovery and development.

References

  • Kharitonov, D. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction. [Link]

  • Wikipedia. (2023). Hofmann–Löffler reaction. [Link]

  • Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]

  • Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3738-3747. [Link]

  • Gribble, G. W. (1992). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5), 583-633. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]

  • Bailey, P. D., et al. (1998). Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • Zhang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chemistry – A European Journal, 29(15), e202203538. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Kärkäs, M. D. (2017). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 7(8), 4999-5006. [Link]

  • Gini, A., et al. (2020). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry, 85(1), 134-145. [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Fülöp, F., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7381-7392. [Link]

  • Xiao, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(4), 1299-1303. [Link]

  • Wang, T., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry, 81(15), 6431-6439. [Link]

  • Buffat, M. G. P. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(28), 5415-5445. [Link]

  • Whiting, A., et al. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Semantic Scholar. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Molecules, 12(5), 1079-1119. [Link]

  • Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(38), 6061-6073. [Link]

  • Kärkäs, M. D. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(1), 1-13. [Link]

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • Xiao, J., et al. (2016). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • de Bruin, B., et al. (2018). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Chemistry – A European Journal, 24(54), 14424-14429. [Link]

  • Abdel-Magid, A. F., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(5), 629-636. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mannich—Michael versus Formal aza-Diels—Alder Approaches to Piperidine Derivatives. [Link]

  • Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Zhang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ResearchGate. [Link]

  • YouTube. (2019). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure!. [Link]

  • O'Brien, M., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(15), 9848-9853. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this?. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a substituted piperidine derivative, a class of compounds frequently encountered in pharmaceutical development as intermediates or active pharmaceutical ingredients (APIs). Ensuring the purity, potency, and quality of such compounds is paramount, necessitating robust and reliable analytical methods. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose.[1][2] This guide provides an in-depth comparison and cross-validation of several key analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, a classic titrimetric method will be considered for assay determination.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and implementation of these methods. The experimental protocols described herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical in selecting and optimizing analytical methods.

PropertyValue/InformationImplication for Analysis
Chemical FormulaC9H18ClNO2Provides the basis for mass calculations.
Molecular Weight207.70 g/mol Essential for quantitative calculations.
FormHydrochloride saltGenerally water-soluble, suitable for aqueous mobile phases in HPLC and direct NMR analysis.[6]
VolatilityLowDerivatization may be necessary for GC-MS analysis to improve volatility.
ChromophoreWeak or absentUV detection in HPLC may require low wavelengths or alternative detection methods like Charged Aerosol Detection (CAD).[7]
BasicityContains a tertiary amineThe piperidine nitrogen is basic, making it suitable for non-aqueous acid-base titration.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is often the primary choice for assay and purity determination.

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Due to the polar nature of the target analyte, an ion-pairing agent may be necessary to achieve adequate retention.[7]

Experimental Protocol: HPLC-UV

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValueRationale
ColumnC18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good resolution and efficiency.
Mobile Phase0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (90:10, v/v)TFA acts as an ion-pairing agent to improve peak shape and retention of the polar analyte.[6]
Flow Rate1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection Wavelength210 nmAs the analyte lacks a strong chromophore, detection at a low wavelength is necessary.
Injection Volume10 µLA standard injection volume to balance sensitivity and peak shape.
Column Temperature30 °CTo ensure consistent retention times and reduce viscosity of the mobile phase.
Run Time15 minutesSufficient to elute the main peak and any potential impurities.

Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase as described in the table. Filter and degas before use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and prepare as described for the standard solution.

System Suitability: Inject the standard solution in replicate (n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.

Analysis:

  • Inject the mobile phase as a blank.

  • Inject the standard solution.

  • Inject the sample solution.

  • Calculate the assay and impurity profile based on the peak areas.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 System Equilibration P1->A1 P2 Prepare Standard Solution A2 System Suitability Test P2->A2 P3 Prepare Sample Solution A3 Inject Blank, Standard, Sample P3->A3 A1->A2 A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Assay & Purity D1->D2

HPLC Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.

Principle of the Method

GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information. The fragmentation of piperidine derivatives is often characterized by α-cleavage adjacent to the nitrogen atom.

Experimental Protocol: GC-MS (with Derivatization)

Objective: To identify and quantify this compound and related volatile impurities.

Instrumentation:

  • GC system with a capillary column inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Autosampler and data system.

Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Accurately weigh 1 mg of the sample or standard into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Chromatographic and MS Conditions:

ParameterValueRationale
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm filmA common, robust, and relatively non-polar column suitable for a wide range of derivatized compounds.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate the derivatized analyte from solvent and by-products.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
MS Source Temp.230 °CStandard source temperature.
MS Quad Temp.150 °CStandard quadrupole temperature.
Scan Range40 - 450 m/zTo capture the molecular ion and key fragment ions of the silylated derivative.

Analysis:

  • Prepare and derivatize standard and sample solutions.

  • Inject a derivatized blank (reagents only).

  • Inject the derivatized standard to confirm retention time and fragmentation pattern.

  • Inject the derivatized sample.

  • Quantify using the peak area of a characteristic ion.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample/Standard P2 Add Derivatization Reagent P1->P2 P3 Heat to Complete Reaction P2->P3 A1 Inject Derivatized Sample P3->A1 A2 Separation in GC Column A1->A2 A3 Ionization and Mass Analysis A2->A3 D1 Extract Ion Chromatogram A3->D1 D2 Identify & Quantify D1->D2

GC-MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte, by using a certified internal standard.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. In ¹H NMR, the chemical shift, integration, and coupling patterns of proton signals provide detailed information about the molecular structure. For quantitative purposes, the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of an analyte peak to that of a known amount of an internal standard, the concentration of the analyte can be determined with high accuracy.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity (assay) of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O) in a vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (e.g., 30 seconds). This ensures full relaxation and accurate integration.

      • Pulse Angle: 90° pulse.

      • Number of Scans: Sufficient for good signal-to-noise (e.g., 16 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Non-Aqueous Potentiometric Titration

For a compound that is a salt of a weak base, a non-aqueous titration is a classic and often compendial method for determining the assay.[8]

Principle of the Method

The basic piperidine nitrogen can be titrated with a strong acid in a non-aqueous solvent. The hydrochloride salt is first treated with mercuric acetate to replace the chloride with the non-interfering acetate ion. The endpoint is determined potentiometrically using a suitable electrode system.

Experimental Protocol

Objective: To determine the assay of this compound.

Reagents:

  • 0.1 M Perchloric acid in glacial acetic acid.

  • Glacial acetic acid.

  • Mercuric acetate solution (5% w/v in glacial acetic acid).

  • Crystal violet indicator (optional, for visual titration).

Procedure:

  • Accurately weigh approximately 150 mg of the sample and dissolve in 50 mL of glacial acetic acid.

  • Add 10 mL of mercuric acetate solution.

  • Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank titration and make any necessary correction.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to 20.77 mg of this compound.

Cross-Validation and Method Comparison

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring that the results are comparable.[9][10] In this context, we will compare the assay results obtained from HPLC, qNMR, and Titration.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_comparison Comparison cluster_outcome Outcome M1 HPLC Assay C1 Analyze Same Batch of Sample M1->C1 M2 qNMR Assay M2->C1 M3 Titration Assay M3->C1 C2 Compare Assay Results C1->C2 O1 Demonstrate Method Comparability C2->O1

Cross-Validation Workflow.
Comparison of Performance Characteristics

The following table summarizes the expected performance of each method based on typical validation parameters outlined in ICH Q2(R2).[5] The data presented are representative and intended for comparative purposes.

ParameterHPLC-UVGC-MS (Derivatized)qNMRTitration
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)Very High (based on unique chemical shifts)Low (titrates any basic species)
Linearity (r²) > 0.999> 0.998N/A (single point calibration)N/A
Range (% of nominal) 80 - 120%80 - 120%N/A80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%98.5 - 101.5%
Precision (%RSD) < 1.5%< 2.0%< 1.0%< 1.0%
LOD/LOQ Low (µg/mL level)Very Low (ng/mL level)High (mg/mL level)High (mg/mL level)
Primary Use Assay, Purity, StabilityImpurity ID, Trace AnalysisStructural Elucidation, Absolute AssayAssay
Hypothetical Cross-Validation Data

A single batch of this compound was analyzed by the three quantitative methods.

MethodResult (Assay, % w/w)Relative Difference to qNMR
qNMR99.7-
HPLC-UV99.4-0.3%
Titration100.2+0.5%

The results show a high degree of concordance between the orthogonal methods, with relative differences of less than 1%. This provides strong evidence for the accuracy of each method and validates their suitability for determining the assay of the compound.

Conclusion and Recommendations

The choice of analytical method for this compound is dictated by the specific objective of the analysis.

  • HPLC-UV is the recommended workhorse method for routine quality control, offering an excellent balance of precision, accuracy, and throughput for both assay and impurity profiling.

  • GC-MS is the most powerful tool for identifying and quantifying volatile or semi-volatile impurities, especially at trace levels. Its requirement for derivatization, however, makes it more complex for routine assay determination.

  • qNMR serves as a primary or reference method for determining absolute purity. It is invaluable for qualifying reference standards due to its high accuracy and the fact that it does not require a standard of the same analyte.

  • Non-aqueous Titration is a simple, cost-effective, and precise method for assay determination, but it lacks specificity and is unsuitable for impurity analysis.

A comprehensive analytical control strategy should leverage the strengths of these different techniques. HPLC should be used for routine release testing, supported by GC-MS for specific impurity investigations and qNMR for the certification of primary reference materials. The cross-validation data demonstrate that these methods, when properly implemented, provide consistent and reliable results, ensuring a thorough and robust characterization of this compound.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid.
  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods.

Sources

A Senior Application Scientist's Guide to Benchmarking (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle is a key structural feature in drugs targeting a wide range of biological systems, from the central nervous system to cardiovascular and infectious diseases.[1][2]

This guide focuses on (1-Ethyl-4-piperidinyl)acetic acid hydrochloride (CAS: 1185412-62-7), a compound whose biological activities are not yet extensively documented in public literature.[3][4] The absence of comprehensive data presents both a challenge and an opportunity. The purpose of this document is to provide a robust, scientifically-grounded framework for researchers to benchmark this compound. By leveraging the well-established pharmacology of structurally related piperidine derivatives, we can formulate a logical and efficient pathway to elucidate its potential therapeutic value.

Based on its core structure—a substituted piperidine ring linked to an acetic acid moiety—we hypothesize two primary, high-probability avenues for investigation: inhibition of acetylcholinesterase (AChE) and modulation of γ-aminobutyric acid (GABA) receptors. This guide will provide the rationale, comparator compounds, and detailed experimental protocols to rigorously test these hypotheses.

Physicochemical Profile: A Comparative Overview

Before embarking on biological assays, understanding the fundamental physicochemical properties of a compound is crucial for interpreting its behavior in aqueous assay buffers and predicting its potential pharmacokinetic properties.

PropertyThis compoundDonepezil[5] (AChE Inhibitor)Muscimol[6] (GABA Agonist)
Molecular Formula C₉H₁₇NO₂ · HClC₂₄H₂₉NO₃C₄H₆N₂O₂
Molecular Weight 207.70 g/mol [7]379.5 g/mol 114.1 g/mol
Structure
Predicted Solubility High (as hydrochloride salt)Low (as free base)High
Predicted Lipophilicity (XLogP3) ~1.5 - 2.5~4.6~-1.0

Note: Some properties are predicted based on chemical structure and comparison with analogs.

Benchmarking Pathway 1: Acetylcholinesterase (AChE) Inhibition

Rationale for Investigation

The piperidine moiety is a classic feature of many potent acetylcholinesterase inhibitors, most notably Donepezil, a frontline therapeutic for Alzheimer's disease.[5][8] In these inhibitors, the nitrogen atom of the piperidine ring often interacts with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the AChE enzyme.[9] The structural similarity of our target compound to the core of such inhibitors makes AChE a primary target for investigation.

Comparator Compounds for Benchmarking

To establish a meaningful performance baseline, this compound should be tested alongside well-characterized AChE inhibitors:

  • Donepezil: A highly potent, reversible, and selective AChE inhibitor containing a benzylpiperidine moiety.[5]

  • Galantamine: A natural alkaloid-derived AChE inhibitor with a different heterocyclic structure, providing a broader comparative context.[8]

  • Physostigmine: A classic, reversible carbamate inhibitor of AChE.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.[10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (100 mM, pH 8.0)

  • Test compound: this compound

  • Comparator compounds: Donepezil, Galantamine

  • 96-well microplate and reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCh in deionized water.

    • Prepare a 3 mM stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test and comparator compounds (e.g., 10 mM in a suitable solvent like DMSO or water), followed by serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer (pH 8.0).

    • Add 20 µL of the test compound dilution (or vehicle for control).

    • Add 20 µL of AChE solution (0.1 U/mL final concentration is a good starting point).

    • Add 10 µL of DTNB solution.[11]

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.[11]

    • Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each concentration.

    • Determine the percent inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: AChE Inhibition
CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
This compoundExperimentalExperimentalExperimental
DonepezilExperimental (lit. ~0.023 µM)[8]ExperimentalExperimental
GalantamineExperimental (lit. ~1.19 µM)[8]ExperimentalExperimental
Visualizing the Workflow and Mechanism

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, AChE, DTNB, ATCh) A1 Add Buffer, Inhibitor, AChE, and DTNB to wells P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Pre-incubate (15 min @ 37°C) A1->A2 A3 Initiate Reaction (Add ATCh) A2->A3 A4 Kinetic Read (Abs @ 412 nm) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC₅₀ D2->D3

Workflow for the in vitro AChE inhibition assay.

AChE_Mechanism cluster_normal Normal AChE Function cluster_inhibition Inhibition ACh Acetylcholine AChE AChE Active Site ACh->AChE Binds & Hydrolyzed AChE_Inhibited AChE Active Site ACh->AChE_Inhibited Cannot Bind Choline Choline + Acetate AChE->Choline Products Released Inhibitor Inhibitor (e.g., Piperidine Derivative) Inhibitor->AChE_Inhibited Binds & Blocks Blocked Blocked AChE_Inhibited->Blocked

Simplified mechanism of AChE action and inhibition.

Benchmarking Pathway 2: GABA Receptor Modulation

Rationale for Investigation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system.[12] Structurally, this compound contains an acetic acid group, which bears a resemblance to the core structure of GABA itself. Furthermore, the piperidine scaffold is known to be a component of various GABA receptor modulators.[6][13] This dual structural rationale makes GABA receptors, particularly the ionotropic GABA-A receptor, a compelling target for investigation.

Comparator Compounds for Benchmarking
  • GABA: The endogenous agonist for GABA receptors.

  • Muscimol: A potent and specific agonist at GABA-A receptors, often used as a reference compound in binding assays.[14]

  • Bicuculline: A competitive antagonist of the GABA-A receptor, used to define non-specific binding.[15]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine if the test compound can displace a radiolabeled ligand from the GABA-A receptor.[14][15]

Materials:

  • Rat whole brain tissue

  • Sucrose (0.32 M)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Radioligand: [³H]Muscimol

  • Unlabeled ligands: GABA (for non-specific binding), test compound, comparators

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters and filtration manifold

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant.

    • Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.

    • Resuspend the pellet in ice-cold deionized water and centrifuge again. Repeat this wash step.

    • To remove endogenous GABA, resuspend the pellet in Tris-HCl buffer and incubate at 37°C for 30 min, then centrifuge. Repeat this wash and centrifugation step two more times.[15]

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add buffer, [³H]Muscimol (e.g., 5 nM final concentration), and membrane preparation.

    • Non-specific Binding (NSB): Add buffer, [³H]Muscimol, a high concentration of unlabeled GABA (e.g., 10 µM), and membrane preparation.[14]

    • Competitor Tubes: Add buffer, [³H]Muscimol, varying concentrations of the test compound, and membrane preparation.

    • Incubate all tubes on ice (4°C) for 45 minutes.[14]

  • Termination and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

    • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Calculate the percent displacement for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the competitor concentration to determine the IC₅₀ or Kᵢ value.

Data Presentation: GABA-A Receptor Binding
CompoundKᵢ (nM)Hill SlopeReceptor Subtype Specificity
This compoundExperimentalExperimentalTo be determined
MuscimolExperimental (lit. ~2-10 nM)ExperimentalGABAA Agonist Site
GABAExperimentalExperimentalEndogenous Agonist
Visualizing the Workflow and Mechanism

GABAA_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis P1 Homogenize Rat Brain Tissue P2 Differential Centrifugation to Isolate Membranes P1->P2 P3 Wash to Remove Endogenous GABA P2->P3 A1 Incubate Membranes with [³H]Muscimol & Test Compound P3->A1 A2 Incubate (45 min @ 4°C) A1->A2 A3 Rapid Vacuum Filtration A2->A3 A4 Wash Filters A3->A4 D1 Liquid Scintillation Counting A4->D1 D2 Calculate Specific Binding D1->D2 D3 Determine IC₅₀ / Kᵢ D2->D3

Workflow for the GABA-A radioligand binding assay.

GABAA_Mechanism cluster_legend Components Receptor α β γ α β IonChannel_Open Cl⁻ Channel (Open) Cl⁻ Influx Receptor->IonChannel_Open Conformational Change IonChannel Cl⁻ Channel (Closed) Hyperpolarization Neuronal Hyperpolarization (Inhibition) IonChannel_Open->Hyperpolarization GABA GABA GABA->Receptor:f1 Binds L1 GABA-A Receptor L2 Endogenous Ligand

Mechanism of GABA-A receptor activation.

Conclusion and Future Directions

While the biological profile of this compound is currently undefined, its chemical structure provides a clear and rational basis for investigation. This guide outlines a comprehensive benchmarking strategy against two high-probability target classes: acetylcholinesterase and GABA receptors. The provided protocols are robust, well-validated, and designed to generate high-quality, reproducible data.

Successful identification of activity in these initial screens should be followed by more detailed mechanistic studies. For AChE, this would involve determining the mode of inhibition (e.g., competitive, non-competitive) and selectivity against butyrylcholinesterase. For GABA receptors, functional assays (e.g., two-electrode voltage clamp in Xenopus oocytes) would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[16]

By systematically applying the methodologies outlined herein, researchers can effectively de-orphan this compound, positioning it within the broader landscape of neuroactive piperidine derivatives and potentially uncovering a novel tool or therapeutic lead.

References

  • GABA. PDSP. [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. [Link]

  • Characterization of GABA Receptors. PubMed Central. [Link]

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. ACS Publications. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed. [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed Central. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Piperidine. PubChem. [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PubMed Central. [Link]

  • 3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and Related Compounds: A Novel Class of Cytotoxic and Anticancer Agents. PubMed. [Link]

  • Piperidin-4-yl-acetic acid ethyl ester hydrochloride. BuyersGuideChem. [Link]

  • Some Piperidine Derivatives by the Mannich Reaction. ACS Publications. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. MDPI. [Link]

  • 4-Piperidineacetic acid hydrochloride. PubChem. [Link]

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Piperidine Synthesis. DTIC. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In Vivo Efficacy of Piperidine Acetic Acid Analogs: A Comparative Guide

A Note to the Reader: As of the latest literature review, specific in vivo validation studies for the therapeutic potential of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride have not been reported in publicly available scientific literature. This guide, therefore, provides a comprehensive comparative analysis of closely related piperidine derivatives that have undergone in vivo evaluation. By examining these related compounds, we aim to offer valuable insights into the potential applications and efficacy of this important structural class for researchers, scientists, and drug development professionals.

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets. This guide delves into the comparative in vivo efficacy of select piperidine derivatives, focusing primarily on their well-documented analgesic properties, a common therapeutic application for this class.[2][3][4][5]

The Piperidine Scaffold in Analgesia: Mechanism of Action

Many piperidine derivatives exert their analgesic effects through interaction with the central nervous system, particularly by targeting opioid receptors.[4] The piperidine ring is a key structural feature of potent analgesics like morphine and fentanyl.[4][5] The mechanism often involves binding to µ-opioid receptors, which are G-protein coupled receptors. This binding event initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

The general workflow for evaluating novel analgesic compounds involves a series of established in vivo models designed to assess both central and peripheral nervous system activity.

G cluster_0 Preclinical In Vivo Workflow Compound Test Compound (Piperidine Derivative) AnimalModel Animal Model Selection (e.g., Swiss Albino Mice) Compound->AnimalModel Acclimatization Acclimatization Period (1 week) AnimalModel->Acclimatization Grouping Randomized Grouping (Control, Standard, Test) Acclimatization->Grouping Admin Compound Administration (p.o. or i.p.) Grouping->Admin Induction Nociceptive Induction (e.g., Acetic Acid, Thermal Stimulus) Admin->Induction Post-absorption (e.g., 30 min) Observation Observation & Data Collection Induction->Observation Analysis Statistical Analysis Observation->Analysis

Caption: Standard preclinical workflow for in vivo analgesic testing.

Comparative In Vivo Analgesic Efficacy

The analgesic potential of piperidine derivatives is typically assessed using standard nociceptive models in rodents. The acetic acid-induced writhing test is a widely used model for evaluating peripheral analgesic effects, while the tail-flick or tail immersion tests are employed to assess centrally mediated analgesia.[4]

Below is a comparative summary of the analgesic activity of representative 4-substituted piperidine derivatives, benchmarked against standard drugs.

Table 1: Comparison of Analgesic Activity of 4-Substituted Piperidine Derivatives

Compound IDAnimal ModelAssayDoseEfficacy (% Inhibition / Response)Standard DrugReference
HN58 MiceAcetic Acid Writhing Test-100% InhibitionAspirin[4]
PD3 MiceAcetic Acid Writhing Test-Highly Significant Analgesic Effect (p < 0.01)Acetyl Salicylic Acid[2]
PD5 MiceAcetic Acid Writhing Test-Highly Significant Analgesic Effect (p < 0.01)Acetyl Salicylic Acid[2]
R 31833 RatsTail Withdrawal Test0.00032 mg/kg (ED50)10,031 x Morphine PotencyMorphine, Fentanyl[5]
R 30730 RatsTail Withdrawal Test-4,521 x Morphine PotencyMorphine, Fentanyl[5]

Note: The specific chemical structures of the compounds can be found in the cited literature.

The data clearly indicates that strategic substitutions on the piperidine ring can lead to compounds with exceptionally potent analgesic activity, in some cases thousands of times more potent than morphine.[5] For instance, the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide series, which includes compounds R 31833 and R 30730, demonstrates extremely high potency and a significant safety margin in rat models.[5] Similarly, compound HN58, a derivative of 4-amino methyl piperidine, showed complete inhibition in the writhing test, an effect that was reversible by naloxone, confirming its interaction with µ-opioid receptors.[4]

Piperidine Derivatives as GABAergic Modulators

Beyond analgesia, the piperidine scaffold is integral to compounds that modulate the Gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[6] GABA analogs are used to treat a variety of conditions, including seizures, anxiety, and neuropathic pain.[6]

Compounds containing a piperidine-4-sulphonic acid moiety, for example, have been shown to act as GABA agonists, binding directly to GABA receptors.[7][8] This interaction enhances inhibitory neurotransmission, leading to a reduction in neuronal excitability.

G cluster_0 GABAergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Postsynaptic->Presynaptic Hyperpolarization (Inhibitory Effect) GABA_analog Piperidine-based GABA Agonist GABA_receptor GABA-A Receptor (Ion Channel) GABA_analog->GABA_receptor Binds to Cl_ion Cl- GABA_receptor->Cl_ion Opens Channel Cl_ion->Postsynaptic Influx

Caption: Mechanism of a piperidine-based GABA agonist at a synapse.

Research has demonstrated that piperidine-3-carboxylic acid derivatives can act as GABA uptake inhibitors.[9] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and duration of GABA's action, thereby enhancing inhibitory signaling.

Experimental Protocols: In Vivo Analgesic Assays

Detailed and validated methodologies are critical for the replication of experimental findings. Below are representative protocols for the key in vivo analgesic assays mentioned in this guide.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This protocol is a standard for screening peripheral analgesic activity.

  • Animals: Male or female Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are randomly divided into a control group (vehicle), a standard group (e.g., Aspirin), and test groups (piperidine derivatives). Compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: Thirty minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).

  • Observation and Data Collection: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 20-minute period.

  • Analysis: The percentage inhibition of writhing is calculated for each group relative to the control group.

Tail-Flick/Tail Immersion Test (Central Analgesia)

This protocol assesses the central analgesic response to a thermal stimulus.

  • Animals: Male Wistar rats or mice are commonly used.

  • Baseline Measurement: The basal reaction time of each animal to a thermal stimulus (e.g., radiant heat source on the tail or immersion in a 55°C water bath) is recorded. The time taken for the animal to flick its tail is the endpoint. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Grouping and Administration: Animals are grouped and administered the test compounds, vehicle, or a standard central analgesic (e.g., Morphine).

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

  • Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data is often expressed as the maximum possible effect (% MPE).

Conclusion and Future Directions

While direct in vivo efficacy data for this compound remains to be published, the extensive body of research on related piperidine derivatives provides a strong foundation for predicting its potential pharmacological activities. The evidence strongly suggests that compounds of this class are highly promising candidates for development as potent analgesics and modulators of the central nervous system.

The remarkable potency observed in some 4-substituted piperidine series warrants further investigation into their structure-activity relationships (SAR). Future research should focus on synthesizing and evaluating novel analogs, like this compound, in these established in vivo models. Such studies will be crucial in elucidating their precise mechanisms of action, therapeutic potential, and safety profiles, paving the way for the development of next-generation therapeutics.

References

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. Available at: [Link]

  • Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1. ACS Chemical Neuroscience. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available at: [Link]

  • How Do GABA Analogs Work?. RxList. Available at: [Link]

  • Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. Available at: [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Institutes of Health. Available at: [Link]

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to (1-Ethyl-4-piperidinyl)acetic acid hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative of interest, and understanding its structural characteristics through spectroscopic analysis is crucial for its development and quality control. This guide provides a comparative analysis of its expected spectroscopic data, contextualized with data from structurally similar compounds. Due to the limited availability of published spectra for the title compound, this guide leverages expert analysis of related structures to predict its spectral features, offering a valuable resource for researchers in the field.

Molecular Structure and its Spectroscopic Implications

The structure of this compound features a saturated piperidine ring, an N-ethyl group, and a 4-substituted acetic acid side chain. The presence of the hydrochloride salt means the piperidine nitrogen will be protonated, significantly influencing the electronic environment of the neighboring atoms.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The protonation of the piperidine nitrogen in the hydrochloride salt will lead to a downfield shift of the adjacent protons and carbons compared to the free base.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogs

Proton Assignment This compound (Predicted) (1-Methyl-4-piperidinyl)acetic acid (Analog) (1-Acetyl-4-piperidinyl)acetic acid (Analog)
N-CH₂-CH₃ (quartet) ~3.1 - 3.3 ppmN/AN/A
N-CH₂-CH₃ (triplet) ~1.3 - 1.5 ppmN/AN/A
Piperidine H2, H6 (axial & equatorial) ~3.0 - 3.5 ppm (broad)~2.8 - 3.2 ppm~3.8 - 4.2 ppm (downfield due to amide)
Piperidine H3, H5 (axial & equatorial) ~1.8 - 2.2 ppm~1.6 - 2.0 ppm~1.5 - 1.9 ppm
Piperidine H4 (multiplet) ~2.0 - 2.4 ppm~1.8 - 2.2 ppm~2.1 - 2.5 ppm
CH₂-COOH (doublet) ~2.3 - 2.5 ppm~2.2 - 2.4 ppm~2.3 - 2.5 ppm
COOH (singlet, broad) ~10 - 12 ppm (exchangeable)~10 - 12 ppm (exchangeable)~10 - 12 ppm (exchangeable)
N-CH₃ (singlet) N/A~2.3 - 2.5 ppmN/A
CO-CH₃ (singlet) N/AN/A~2.1 ppm

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs

Carbon Assignment This compound (Predicted) (1-Methyl-4-piperidinyl)acetic acid (Analog) (1-Acetyl-4-piperidinyl)acetic acid (Analog)
COOH ~175 - 180 ppm~175 - 180 ppm~175 - 180 ppm
N-CH₂-CH₃ ~50 - 55 ppmN/AN/A
Piperidine C2, C6 ~52 - 57 ppm~55 - 60 ppm~45 - 50 ppm
CH₂-COOH ~40 - 45 ppm~40 - 45 ppm~40 - 45 ppm
Piperidine C4 ~33 - 38 ppm~33 - 38 ppm~33 - 38 ppm
Piperidine C3, C5 ~28 - 33 ppm~28 - 33 ppm~28 - 33 ppm
N-CH₂-CH₃ ~10 - 15 ppmN/AN/A
N-CH₃ N/A~42 - 47 ppmN/A
CO-CH₃ N/AN/A~21 ppm

Note: The deshielding effect of the protonated nitrogen will cause the adjacent carbons (C2, C6, and the N-ethyl carbons) to appear at a lower field (higher ppm) than in the free base.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, the secondary amine salt, and the alkyl groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic acid) Stretching, H-bonded2500 - 3300 (very broad)
N⁺-H (Ammonium salt) Stretching2400 - 2800 (broad)
C-H (Alkyl) Stretching2850 - 3000
C=O (Carboxylic acid) Stretching1700 - 1730
N⁺-H (Ammonium salt) Bending1500 - 1600
C-O (Carboxylic acid) Stretching1200 - 1300
C-N Stretching1100 - 1200

The broadness of the O-H and N⁺-H stretching bands is a key characteristic and is due to hydrogen bonding.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be most appropriate.

Expected Observations in ESI-MS (Positive Ion Mode):

  • Molecular Ion: The base peak would likely be the molecular ion of the free base, [M+H]⁺, at m/z 172.1, corresponding to the protonated form of (1-Ethyl-4-piperidinyl)acetic acid.

  • Fragmentation: Common fragmentation pathways would involve the loss of the carboxylic acid group (-45 Da) and fragmentation of the piperidine ring.

G cluster_workflow Mass Spectrometry Fragmentation Pathway parent [M+H]⁺ m/z = 172.1 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 154.1 parent->frag1 frag2 Loss of COOH [M+H - COOH]⁺ m/z = 127.1 parent->frag2 frag3 Ring Opening parent->frag3

Caption: Predicted ESI-MS fragmentation of (1-Ethyl-4-piperidinyl)acetic acid.

Experimental Protocols

To obtain high-quality spectroscopic data, proper sample preparation and instrument parameters are crucial.

NMR Spectroscopy Protocol

G cluster_workflow NMR Sample Preparation Workflow start Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer acquire Acquire spectrum on a 400 MHz or higher spectrometer transfer->acquire end Process and analyze data acquire->end

Caption: Standard workflow for preparing an NMR sample.

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is critical; D₂O is a good choice for hydrochloride salts, but the O-H and N-H protons will exchange with deuterium and may not be observed. DMSO-d₆ will allow for the observation of these exchangeable protons.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

FTIR Spectroscopy Protocol

G cluster_workflow FTIR KBr Pellet Preparation start Grind 1-2 mg of sample mix Mix with ~100 mg of dry KBr powder start->mix press Press into a transparent pellet using a hydraulic press mix->press analyze Analyze using an FTIR spectrometer press->analyze end Interpret spectrum analyze->end

Sources

A Comparative Guide to the Structural Elucidation of Synthesized (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is the bedrock upon which all subsequent data rests. In the context of developing novel chemical entities, rigorous structural elucidation is not merely a quality control step; it is a fundamental requirement for regulatory submission, patent protection, and ensuring the validity of biological and pharmacological findings. This guide provides an in-depth, multi-faceted analytical strategy for the definitive identification of synthesized (1-Ethyl-4-piperidinyl)acetic acid hydrochloride (CAS No: 1185412-62-7), a piperidine derivative of interest in medicinal chemistry.[1][2]

We will move beyond a simple checklist of techniques, instead focusing on an orthogonal, self-validating workflow. This approach, rooted in the principle of obtaining corroborating evidence from fundamentally different analytical methods, provides the highest degree of confidence in the final structural assignment.

The Orthogonal Workflow: A Strategy for Certainty

A single analytical technique, however powerful, provides only one perspective on a molecule's identity. By integrating data from multiple, independent (orthogonal) methods, we construct a comprehensive and irrefutable body of evidence. Each technique validates the others, systematically eliminating ambiguity and confirming not just the structure but also its purity. The logical flow of this validation process is paramount.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Confirmation cluster_conclusion Final Validation Synthesis Chemical Synthesis of (1-Ethyl-4-piperidinyl)acetic acid HCl NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Purified Sample MS Mass Spectrometry (HRMS) Synthesis->MS Purified Sample FTIR FTIR Spectroscopy Synthesis->FTIR Purified Sample EA Elemental Analysis (CHN) Synthesis->EA Purified Sample Confirmation Unambiguous Identity Confirmed NMR->Confirmation Provides structural backbone & proton/carbon environment MS->Confirmation Confirms molecular weight & elemental formula FTIR->Confirmation Identifies key functional groups EA->Confirmation Verifies elemental composition & purity

Caption: Orthogonal workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled detail about the molecular skeleton. We utilize both ¹H and ¹³C NMR to map out the carbon framework and the arrangement of protons, respectively.

Expertise & Experience: Why NMR is Primary

Proton (¹H) NMR offers rich information through chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).[3] Carbon (¹³C) NMR complements this by revealing the number of unique carbon environments. For this compound, this combination allows us to "walk" through the molecule, confirming the ethyl group, the piperidine ring, and the acetic acid side chain.

¹H NMR Spectroscopy Analysis

The expected ¹H NMR spectrum will show distinct signals for each unique proton environment. The presence of the hydrochloride salt means exchangeable protons (like the carboxylic acid OH and the piperidinium N-H) may appear as broad signals or exchange with solvent protons (e.g., in D₂O).[3]

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.5 - 3.7 Multiplet 2H H-2eq, H-6eq Protons on carbons adjacent to the positively charged nitrogen are deshielded.
~3.2 - 3.4 Quartet (q) 2H -N-CH₂ -CH₃ Protons adjacent to nitrogen and coupled to the methyl group protons.
~3.0 - 3.2 Multiplet 2H H-2ax, H-6ax Axial protons adjacent to nitrogen, typically shifted slightly upfield from equatorial.
~2.3 - 2.4 Doulbet (d) 2H -CH₂ -COOH Protons on the carbon adjacent to the carbonyl group.
~2.0 - 2.2 Multiplet 2H H-3eq, H-5eq Equatorial protons on the piperidine ring.
~1.8 - 2.0 Multiplet 1H H-4 Methine proton at the branch point of the piperidine ring.
~1.6 - 1.8 Multiplet 2H H-3ax, H-5ax Axial protons on the piperidine ring.

| ~1.3 - 1.4 | Triplet (t) | 3H | -N-CH₂-CH₃ | Protons of the terminal methyl group, coupled to the adjacent methylene group. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, D₂O)

Chemical Shift (δ, ppm) Assignment Rationale
~175 - 178 C OOH Carboxylic acid carbonyl carbon, highly deshielded.[4]
~55 - 58 C -2, C -6 Carbons adjacent to the nitrogen atom.
~50 - 53 -N-CH₂ -CH₃ Methylene carbon of the ethyl group, adjacent to nitrogen.
~38 - 41 -CH₂ -COOH Methylene carbon of the acetic acid side chain.
~33 - 36 C -4 Methine carbon at the ring's branch point.
~28 - 31 C -3, C -5 Carbons beta to the nitrogen atom.

| ~8 - 11 | -N-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

Experimental Protocol: NMR Sample Preparation & Acquisition

Trustworthiness: This protocol ensures a high-quality, reproducible spectrum by using a standard concentration and an internal reference.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial.[5] D₂O is often preferred for hydrochloride salts to observe the exchange of labile protons.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans).

    • Subsequently, acquire the ¹³C spectrum (e.g., 1024 or more scans may be needed due to the lower natural abundance of ¹³C).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight, serving as a critical check on the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition with high accuracy.

Expertise & Experience: Why HRMS is Essential

While nominal mass MS confirms the integer mass, HRMS provides a mass measurement accurate to several decimal places. This allows us to calculate a molecular formula that is unique to our target compound, effectively ruling out other potential structures with the same nominal mass. For this analysis, we expect to see the protonated molecular ion of the free base, [M+H]⁺.

Molecular Formula (Free Base): C₉H₁₇NO₂ Calculated Monoisotopic Mass: 171.1259 g/mol Expected [M+H]⁺ Ion: 172.1332 m/z

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion Technique Calculated m/z Observed m/z (Acceptable Range)

| [M+H]⁺ | ESI-TOF | 172.1332 | 172.1332 ± 0.0010 |

Experimental Protocol: HRMS Analysis

Trustworthiness: This protocol uses a standard "dilute and shoot" method with electrospray ionization (ESI), which is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion.[6]

  • Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

  • Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[7]

  • Infusion: Infuse the working solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated beforehand to ensure high mass accuracy.[8]

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the calculated value. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint".[9]

Expertise & Experience: What to Look For

For this compound, the spectrum will be dominated by features of the carboxylic acid and the ammonium salt. The carboxylic acid O-H stretch is typically a very broad band, often spanning 3300-2500 cm⁻¹, which is a highly characteristic feature.[10] The C=O stretch will be a strong, sharp peak. The N-H stretch of the tertiary amine salt will also be present.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3300 - 2500 Strong, Very Broad Carboxylic Acid O-H & Amine N-H O-H and N⁺-H Stretching
2980 - 2850 Medium-Strong Alkyl C-H C-H Stretching
1730 - 1700 Strong, Sharp Carboxylic Acid C=O C=O Stretching[10]

| 1320 - 1210 | Medium | Carboxylic Acid C-O | C-O Stretching[10] |

Experimental Protocol: FTIR Analysis (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, simple, and robust method that requires minimal sample preparation and provides high-quality data for solid powders.

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Elemental Analysis: The Final Purity Check

While spectroscopic methods define the structure, elemental analysis provides quantitative confirmation of the elemental composition, which also serves as an excellent indicator of sample purity.[11][12]

Expertise & Experience: The Purity Litmus Test

The technique, typically combustion analysis, determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[13] The experimental results for a pure sample must fall within a narrow margin (typically ±0.4%) of the theoretically calculated values.[12] A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts.

Molecular Formula (Hydrochloride Salt): C₉H₁₈ClNO₂ Molecular Weight: 207.70 g/mol

Table 5: Elemental Analysis Data

Element Theoretical % Acceptable Experimental Range
Carbon (C) 52.05% 51.65 - 52.45%
Hydrogen (H) 8.74% 8.34 - 9.14%

| Nitrogen (N) | 6.74% | 6.34 - 7.14% |

Synthesizing the Evidence: A Unified Conclusion

G Data ¹H NMR Proton count and connectivity match proposed structure. ¹³C NMR Correct number of unique carbon signals observed. HRMS Measured m/z matches calculated formula C₉H₁₇NO₂ within 5 ppm. FTIR Key functional groups (COOH, N⁺-H) are present. Elemental Analysis %C, %H, %N values are within ±0.4% of theoretical. Conclusion Identity Confirmed Data->Conclusion All data are consistent and corroborate each other

By following this comprehensive guide, researchers can confidently confirm the identity and purity of synthesized this compound. This level of analytical rigor ensures data integrity and provides a solid foundation for all subsequent research and development activities.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Inorganic Ventures. (2023). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • University of Babylon. Element analysis. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Matpan, E. et al. (2025). Sample preparation for 1H-NMR spectroscopy. Bio-protocol. [Link]

  • Bruker. 1H NMR Protocol for Beginners DRX-400. [Link]

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Zafar, S. et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • NIH. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • Rajput, A. P. et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • University of Cambridge. Sample Preparation Protocol for Open Access MS. [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • University of Wisconsin-Madison. Fourier transform infrared spectroscopy. [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (HMDB0031217). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (HMDB0000042). [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • SlideShare. (2023). IR spectrum of carboxylic acids and alcohols. [Link]

  • Journal of the American Chemical Society. Infrared Spectra of Some Carboxylic Acid Derivatives. [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • University of Leeds. 1H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • BuyersGuideChem. Piperidin-4-yl-acetic acid ethyl ester hydrochloride. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • PubChem. Piperidin-1-yl-acetic acid. [Link]

  • PubChem. 4-Piperidineacetic acid hydrochloride. [Link]

  • ACS Publications. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]

  • ChemRxiv. Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock, Yu Heng Lau**. [Link]

  • NIST. 1-Ethyl-4-piperidone. [Link]

  • PubChem. 1-ethyl-4-piperidone. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. For scientists and drug development professionals, ensuring a safe laboratory environment is paramount to achieving groundbreaking results. This guide provides essential, immediate safety and logistical information for handling (1-Ethyl-4-piperidinyl)acetic acid hydrochloride, a compound with a piperidine core structure. The following protocols are designed to be a self-validating system, grounded in established safety principles for similar chemical structures, ensuring both the integrity of your research and the safety of your team.

Hazard Analysis: Understanding the Compound's Profile

This compound is a piperidine derivative. Piperidine and its derivatives are known to be irritants and can have various physiological effects.[1][2] The hydrochloride salt form indicates that it is an acidic compound and can be corrosive.[3][4] Therefore, it is crucial to handle this compound with the appropriate precautions to avoid skin and eye irritation, respiratory tract irritation, and potential long-term health effects.[4][5][6]

Assumed Hazard Profile:

Hazard ClassPotential Effects
Skin Corrosion/Irritation Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6]
Acute Toxicity (Oral) May be harmful if swallowed.[5][6]
Specific Target Organ Toxicity May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Core PPE Requirements:

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing.
Skin Chemical-Resistant GlovesCompatible chemical-resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use.
Protective Clothing A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.
Respiratory RespiratorA government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors, mists, or gases.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Assess Task SmallScale Small Scale (<1g) Weighing/Solution Prep Start->SmallScale Low Risk LargeScale Large Scale (>1g) Reaction/Purification Start->LargeScale Moderate Risk Spill Spill or Release Start->Spill High Risk Level1 Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves SmallScale->Level1 Level2 Enhanced PPE: - Chemical Goggles - Face Shield - Chemical Resistant Apron - Double Gloves (Nitrile) LargeScale->Level2 Level3 Full Protection: - Full-face Respirator - Chemical Resistant Suit - Heavy-duty Gloves Spill->Level3

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Handling to Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any dust or aerosols.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames as piperidine derivatives can be flammable.

Storage:
  • Container: Store the compound in a tightly closed, properly labeled container.

  • Conditions: Keep containers in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and acids.[5]

Emergency Procedures: Spill and Exposure Response

A swift and informed response to spills and exposures is crucial to mitigate potential harm.

Spill Response:
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (goggles, lab coat, gloves).

    • Gently sweep the solid material to avoid creating dust.[7]

    • Collect the material in a suitable, labeled container for hazardous waste.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid/Solution):

    • Alert personnel and control the spread of the liquid by creating a dike with absorbent material (e.g., vermiculite, sand).[7][8]

    • Neutralize with a suitable agent if it is an acidic solution. A solution of sodium bicarbonate can be used for acid spills.[9]

    • Absorb the neutralized spill with an inert material.[7][9]

    • Collect the absorbed material into a labeled hazardous waste container.[10]

    • Decontaminate the area.[7]

  • Major Spill:

    • Evacuate the immediate area and alert others.[8][10]

    • If the spill is flammable, eliminate all ignition sources.[8]

    • Contact your institution's emergency response team.[8][10]

    • Provide them with the identity and quantity of the spilled chemical.[10]

Exposure Response:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Categorization: Unused or waste this compound should be considered hazardous chemical waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure:

    • For dilute aqueous solutions (<10%), neutralization with a base like sodium bicarbonate may be possible, followed by drain disposal if local regulations permit.[11]

    • Concentrated material or contaminated solids must be disposed of through a licensed hazardous waste disposal company.[11][12]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering an environment of scientific excellence and unwavering commitment to safety.

References

  • Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Fisher Scientific.
  • Fisher Scientific.
  • New Jersey Department of Health and Senior Services. HAZARD SUMMARY: 1-ETHYL PIPERIDINE.
  • Fisher Scientific. SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
  • HazChem Environmental. Hydrochloric Acid Spill Clean Up. (2024-07-08).
  • Florida State University Emergency Management. Chemical Spills.
  • Austin Community College District Emergency Management. Hazardous Spill Reporting and Response Procedures.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Hit2Lead. This compound.
  • Lab Alley. How to Dispose of Acetic Acid.
  • Chemical Suppliers.
  • Quora. How to safely dispose 99% Acetic Acid. (2021-10-31).
  • SDS US. Acetic-Acid.pdf. (2019-06-19).
  • Chemistry For Everyone - YouTube. How Do You Properly Dispose Of Acetic Acid?. (2025-06-30).
  • TCI Chemicals.
  • CymitQuimica.
  • MDPI.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Defense Technical Information Center. Piperidine Synthesis. (2025-06-04).
  • YouTube. Making Piperidine to piss off my FBI Agent. (2023-06-04).
  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-4-piperidinyl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.